molecular formula C3H6O3 B555980 D-Lactic acid CAS No. 10326-41-7

D-Lactic acid

Número de catálogo: B555980
Número CAS: 10326-41-7
Peso molecular: 90.08 g/mol
Clave InChI: JVTAAEKCZFNVCJ-UWTATZPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-lactic acid is an optically active form of lactic acid having (R)-configuration. It has a role as an Escherichia coli metabolite and a human metabolite. It is a conjugate acid of a (R)-lactate. It is an enantiomer of a (S)-lactic acid.
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
D-Lactic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Microchloropsis, Papaver somniferum, and other organisms with data available.
This compound is the end product of the enzyme Glyoxalase II ([EC:3.1.2.6] hydroxyacyl-glutathione hydrolase) which converts the intermediate substrate S-lactoyl-glutathione to reduced glutathione and D-lactate. (OMIM 138790). The concentrated form is used internally to prevent gastrointestinal fermentation.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

(2R)-2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
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InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-N
Source PubChem
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Canonical SMILES

CC(C(=O)O)O
Source PubChem
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Isomeric SMILES

C[C@H](C(=O)O)O
Source PubChem
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Molecular Formula

C3H6O3
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Related CAS

106989-11-1
Record name Poly[(+)-lactic acid]
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DSSTOX Substance ID

DTXSID0047030
Record name D-Lactic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Solid
Record name D-Lactic acid
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CAS No.

10326-41-7
Record name D-Lactic acid
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Record name D-Lactic acid
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Record name D-Lactic acid
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Record name Propanoic acid, 2-hydroxy-, (2R)-
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Record name D-Lactic acid
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Record name (R)-lactic acid
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Record name LACTIC ACID, D-
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Record name D-Lactic acid
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Melting Point

52.8 °C
Record name D-Lactic acid
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Record name D-Lactic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the biochemical pathway of D-Lactic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Pathways of D-Lactic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the dextrorotatory enantiomer of lactic acid, is a chiral molecule of significant interest in various industrial and biomedical fields. While L-lactic acid is the common isomer in human metabolism, this compound is primarily produced by microorganisms.[1] Its synthesis is crucial for the production of biodegradable plastics like poly-D-lactic acid (PDLA), which enhances the thermal properties of polylactic acid (PLA) through stereocomplex formation.[2][3] Furthermore, understanding the biochemical pathways of this compound synthesis is vital for diagnosing and managing D-lactic acidosis, a metabolic disorder characterized by the accumulation of D-lactate in the blood.[4][5][6] This technical guide provides a comprehensive overview of the core biochemical pathways of this compound synthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biochemical Pathways of this compound Synthesis

There are two primary biochemical pathways responsible for the synthesis of this compound: the direct reduction of pyruvate and the methylglyoxal pathway.

Direct Reduction of Pyruvate via D-Lactate Dehydrogenase

The most direct route for this compound synthesis is the reduction of pyruvate, the end-product of glycolysis, catalyzed by the enzyme D-lactate dehydrogenase (D-LDH; EC 1.1.1.28).[7][8] This NAD(P)H-dependent enzyme is prevalent in various bacteria, particularly lactic acid bacteria (LAB) such as Lactobacillus species, which are often utilized in industrial fermentation processes for this compound production.[1][9][10]

The reaction is as follows:

Pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺

This reaction is reversible, with the forward reaction (pyruvate reduction) being favored under anaerobic conditions, allowing for the regeneration of NAD⁺ necessary for glycolysis to continue.[7]

DLactate_Pathway cluster_DLDH Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate DLacticAcid This compound Pyruvate->DLacticAcid DLDH D-Lactate Dehydrogenase (D-LDH) Pyruvate->DLDH NADH NADH + H⁺ NADH->DLDH NAD NAD⁺ DLDH->DLacticAcid DLDH->NAD

Caption: Direct conversion of pyruvate to this compound by D-Lactate Dehydrogenase.

The Methylglyoxal Pathway

The methylglyoxal pathway is an alternative route for this compound synthesis that is primarily considered a detoxification pathway for the reactive dicarbonyl compound, methylglyoxal.[11][12] This pathway is found in a wide range of organisms, from bacteria to mammals.[8] Methylglyoxal is formed as a spontaneous by-product of glycolysis from the triosephosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[8]

The detoxification of methylglyoxal to this compound is a two-step process catalyzed by the glyoxalase system:

  • Glyoxalase I (Glo1; EC 4.4.1.5): This enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione.[7][13][14]

  • Glyoxalase II (Glo2; EC 3.1.2.6): This enzyme hydrolyzes S-D-lactoylglutathione to this compound and regenerates glutathione.[7][13][14]

Methylglyoxal_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) Methylglyoxal Methylglyoxal DHAP->Methylglyoxal spontaneous Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal GSH Glutathione (GSH) GSH->Hemithioacetal SDLactoylglutathione S-D-Lactoylglutathione Hemithioacetal->SDLactoylglutathione Glo1 SDLactoylglutathione->GSH regenerated DLacticAcid This compound SDLactoylglutathione->DLacticAcid Glo2 Glo1 Glyoxalase I (Glo1) Glo2 Glyoxalase II (Glo2)

Caption: The Methylglyoxal pathway for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production yields of this compound synthesis.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeOrganismSubstrateK_m_ (mM)V_max_ or k_cat_Reference
D-Lactate Dehydrogenase Lactobacillus plantarumPyruvate0.260-[15]
Mouse periportal hepatocytesL-lactate8.62 - 13.5-[16]
Mouse skeletal muscle fibersL-lactate13.3 - 17.9-[16]
Glyoxalase I Saccharomyces cerevisiaeHemithioacetal0.53 ± 0.073.18 ± 0.16 x 10⁻² mM/min[7]
Glyoxalase II Saccharomyces cerevisiaeS-D-lactoylglutathione0.32 ± 0.131.03 ± 0.10 x 10⁻³ mM/min[7]
HumanS-D-lactoylglutathione0.66 ± 0.19570 ± 99 s⁻¹[17]
Table 2: this compound Production in Various Microorganisms
MicroorganismSubstrateThis compound Titer (g/L)Yield (g/g substrate)Optical Purity (%)Reference
Lactobacillus plantarum (engineered)Glucose + Xylose47.2->99[18]
Lactobacillus delbrueckiiSugar molasses162--[2]
Saccharomyces cerevisiae (engineered)Glucose61.50.612>99.9[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

D-Lactate Dehydrogenase Activity Assay

This protocol is adapted from a standard colorimetric assay for LDH activity.

Principle: The activity of D-LDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent plates

  • Assay Buffer: 200 mM Tris-HCl, pH 8.0[1]

  • Substrate Solution: 50 mM Lithium D-lactate in water[1]

  • Cofactor Solution: 6 mM NAD⁺ in water

  • Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:

    • 1.9 mL Assay Buffer

    • 0.5 mL Substrate Solution

    • 0.5 mL Cofactor Solution

  • Blank Measurement: Add an appropriate volume of water or buffer instead of the enzyme sample to the reaction mixture and measure the absorbance at 340 nm to set the baseline.

  • Enzyme Reaction: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample to the reaction mixture. Mix gently.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculation of Activity: The rate of the reaction (ΔA340/min) is proportional to the enzyme activity. The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Glyoxalase I and II Activity Assays

These protocols are based on spectrophotometric methods.

Principle: The formation of S-D-lactoylglutathione from the hemithioacetal is monitored by the increase in absorbance at 240 nm.[19]

Materials:

  • UV-Vis Spectrophotometer

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.6

  • Methylglyoxal solution

  • Glutathione (GSH) solution

  • Enzyme sample

Procedure:

  • Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating methylglyoxal and GSH in the Assay Buffer at 37°C for 10 minutes.[19]

  • Reaction Initiation: Add the enzyme sample to the pre-incubated substrate mixture.

  • Measurement: Monitor the increase in absorbance at 240 nm for 5 minutes.[19]

  • Calculation: Calculate the initial rate of absorbance increase. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[19]

Principle: The hydrolysis of S-D-lactoylglutathione is monitored by the decrease in absorbance at 240 nm.[19]

Materials:

  • UV-Vis Spectrophotometer

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • S-D-lactoylglutathione solution

  • Enzyme sample

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the Assay Buffer and S-D-lactoylglutathione.

  • Reaction Initiation: Add the enzyme sample to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 240 nm.

  • Calculation: Calculate the initial rate of absorbance decrease. One unit of activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[19]

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth.

Principle: this compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a UV detector.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Wakosil-II 5 C18 RS)[5][20]

  • Mobile Phase: 0.01 M Phosphoric acid solution (pH 2.5)[5][20]

  • This compound standard solutions

  • Sample from fermentation broth (centrifuged and filtered)

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Set the column temperature to room temperature.

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm.

    • Inject a known volume of the prepared sample and standard solutions onto the column.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Conclusion

The synthesis of this compound is a fundamentally important biochemical process with implications ranging from industrial biotechnology to clinical diagnostics. The two primary pathways, direct pyruvate reduction and the methylglyoxal detoxification route, offer different metabolic contexts for its production. A thorough understanding of the enzymes involved, their kinetics, and the methods for their study is essential for researchers and professionals in the fields of metabolic engineering, drug development, and clinical science. This guide provides a foundational resource for these endeavors, summarizing the core knowledge and providing practical experimental frameworks.

References

The Tale of Two Isomers: An In-Depth Technical Guide to D-Lactic and L-Lactic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: D-lactic acid and L-lactic acid. While structurally similar, their metabolic fates and physiological implications within the human body are profoundly different. This technical guide provides a comprehensive exploration of the distinct metabolic pathways of D- and L-lactic acid, offering insights crucial for research, diagnostics, and therapeutic development.

Core Metabolic Pathways: A Tale of Two Enzymes

The metabolic divergence of D- and L-lactic acid begins with the stereospecificity of the enzymes that catalyze their conversion to and from pyruvate.

L-Lactic Acid Metabolism: In human cells, the metabolism of L-lactic acid is primarily governed by L-lactate dehydrogenase (L-LDH) , a ubiquitous enzyme that reversibly converts L-lactate to pyruvate.[1][2] This reaction is a critical juncture in energy metabolism, linking anaerobic glycolysis with the aerobic Krebs cycle. L-LDH exists as various isoenzymes, composed of M (muscle) and H (heart) subunits, with different kinetic properties tailored to the metabolic needs of specific tissues.[2][3]

This compound Metabolism: In stark contrast, human cells possess a very limited capacity to metabolize this compound.[4] Mammals lack a dedicated, highly active D-lactate dehydrogenase. The slow metabolism of this compound is thought to be carried out by a non-specific enzyme, likely a D-α-hydroxy acid dehydrogenase , though its precise identity and kinetic properties in humans are not well-characterized.[5] This metabolic bottleneck is the primary reason for the potential toxicity of this compound.

cluster_L_Lactate L-Lactic Acid Metabolism cluster_D_Lactate This compound Metabolism L_Lactate L-Lactate Pyruvate_L Pyruvate L_Lactate->Pyruvate_L NAD+ -> NADH L_LDH L-Lactate Dehydrogenase (L-LDH) D_Lactate D-Lactate Pyruvate_D Pyruvate D_Lactate->Pyruvate_D NAD+ -> NADH D_aHADH D-α-hydroxy acid dehydrogenase (low activity)

Figure 1: Core enzymatic reactions in L- and this compound metabolism.

Production and Sources

The primary sources of D- and L-lactic acid in the human body are distinctly different, a key factor in their physiological concentrations.

L-Lactic Acid: This isomer is the natural and predominant form produced endogenously by human tissues, particularly during strenuous exercise when anaerobic glycolysis is upregulated in muscle cells.[6] Red blood cells, which lack mitochondria, are also a constant source of L-lactate.

This compound: The main source of this compound in humans is the metabolic activity of gut microbiota.[5] Certain species of bacteria, such as Lactobacillus and Bifidobacterium, produce this compound as a fermentation byproduct from undigested carbohydrates.[5] In healthy individuals with a balanced gut microbiome and intact intestinal barrier, the amount of this compound absorbed into the bloodstream is negligible. However, in conditions like short bowel syndrome or small intestinal bacterial overgrowth (SIBO), excessive bacterial production and absorption can lead to a significant increase in systemic this compound levels.[5]

Cellular Transport: The Role of Monocarboxylate Transporters (MCTs)

The movement of both D- and L-lactic acid across cell membranes is facilitated by a family of proton-linked monocarboxylate transporters (MCTs).[7][8] The main isoforms involved are MCT1 and MCT4.

  • MCT1: This is a high-affinity transporter for L-lactate and is widely expressed in tissues that utilize lactate as a fuel source, such as the heart and oxidative muscle fibers.[1][9] It is also involved in the uptake of lactate by the liver for gluconeogenesis.[1]

  • MCT4: This is a low-affinity, high-capacity transporter primarily found in highly glycolytic tissues, such as white muscle fibers and cancer cells, where it facilitates the efflux of the large amounts of L-lactate produced.[9][10]

While primarily studied for L-lactate transport, evidence suggests that MCTs can also transport this compound, albeit with different affinities.[11][12]

cluster_Cell Cell Extracellular Extracellular Space MCT1 MCT1 Extracellular->MCT1 L-Lactate H+ Intracellular Intracellular Space MCT4 MCT4 Intracellular->MCT4 L-Lactate H+ MCT1->Intracellular MCT4->Extracellular cluster_Workflow LDH Activity Assay Workflow A Prepare Reaction Mixture (Buffer, NAD+, L-Lactate) B Add Sample (containing LDH) A->B C Measure Absorbance at 340 nm (Spectrophotometer) B->C D Plot Absorbance vs. Time C->D E Calculate Initial Velocity (V₀) D->E F Determine Enzyme Activity (U) E->F cluster_Pathophysiology Pathophysiology of D-Lactic Acidosis Carbs Undigested Carbohydrates in Colon Bacteria Overgrowth of D-Lactate Producing Bacteria Carbs->Bacteria D_Lactate_Prod Increased D-Lactate Production Bacteria->D_Lactate_Prod Absorption Increased D-Lactate Absorption D_Lactate_Prod->Absorption Accumulation Systemic D-Lactate Accumulation Absorption->Accumulation Acidosis Metabolic Acidosis Accumulation->Acidosis Encephalopathy Encephalopathy Accumulation->Encephalopathy

References

The Physiological Role of D-Lactic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactic acid, an enantiomer of the well-known L-lactic acid, has long been considered a minor and even toxic metabolic byproduct in mammals. However, emerging research is revealing a more complex physiological and pathophysiological role for this molecule. Predominantly produced by the gut microbiota and to a lesser extent through endogenous metabolic pathways, this compound is now implicated in a range of processes from metabolic regulation to neurological function and inflammatory signaling. This technical guide provides an in-depth exploration of the production, metabolism, and physiological effects of this compound in mammals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of this compound.

Introduction

Lactic acid exists as two stereoisomers: L-lactic acid and this compound. While L-lactic acid is a central player in mammalian energy metabolism, this compound is present at significantly lower concentrations under normal physiological conditions, typically in the nanomolar to micromolar range in the blood.[1][2] For many years, elevated levels of this compound were primarily associated with D-lactic acidosis, a serious condition characterized by metabolic acidosis and encephalopathy, often occurring in individuals with short bowel syndrome or small intestinal bacterial overgrowth (SIBO).[3][4]

Recent advancements in analytical techniques and a growing interest in the gut-organ axis have shed new light on the broader physiological significance of this compound. It is now understood that mammals possess the enzymatic machinery to metabolize this compound, and that this molecule can influence key metabolic and signaling pathways.[2][5] This guide will delve into the current understanding of this compound's role in mammalian physiology, moving beyond its perception as a simple waste product to that of a bioactive molecule with potential therapeutic implications.

Production and Metabolism of this compound

Sources of this compound

There are two primary sources of this compound in mammals:

  • Exogenous Production (Gut Microbiota): The vast majority of this compound is produced by the fermentation of undigested carbohydrates by various bacterial species within the gastrointestinal tract.[5][6] Genera such as Lactobacillus, Bifidobacterium, and Streptococcus are known producers of this compound.[7] In pathological conditions like short bowel syndrome, an overgrowth of these bacteria coupled with increased substrate availability can lead to a dramatic increase in this compound production and absorption.[3]

  • Endogenous Production (Methylglyoxal Pathway): Mammalian cells produce small amounts of this compound endogenously through the methylglyoxal pathway.[1][2] This pathway is a detoxification route for methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.

Metabolism of this compound

Contrary to earlier beliefs that this compound is poorly metabolized, mammals possess a specific enzyme for its degradation:

  • D-Lactate Dehydrogenase (D-LDH): This enzyme, distinct from the L-lactate dehydrogenase (L-LDH), is located on the inner mitochondrial membrane and catalyzes the irreversible oxidation of this compound to pyruvate.[8][9] The highest concentrations of D-LDH are found in the liver and kidneys, with lower levels in the brain.[9] The conversion of this compound to pyruvate allows it to enter central energy metabolism, including the citric acid cycle and gluconeogenesis.[10]

The metabolism of this compound is, however, significantly slower than that of L-lactic acid.[11] When production exceeds the metabolic capacity, this compound can accumulate in the blood and tissues.

Physiological and Pathophysiological Roles

This compound in Metabolic Regulation

Recent studies have highlighted a potential role for this compound in the regulation of glucose and lipid metabolism:

  • Substrate for Gluconeogenesis and Lipogenesis: In the liver, this compound can be converted to pyruvate and subsequently serve as a substrate for both gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[10][12] This has led to the hypothesis that excessive this compound from the gut could contribute to hyperglycemia and the development of non-alcoholic fatty liver disease (NAFLD).[13][14]

  • Association with Obesity and Type 2 Diabetes: Elevated levels of circulating this compound have been observed in obese individuals and mouse models of obesity and diabetes.[10][12] Trapping gut-derived this compound has been shown to improve glucose tolerance and reduce liver fat in obese mice, suggesting a causal link.[10][13]

Neurological Effects of this compound

The most well-documented pathological effect of high this compound levels is neurotoxicity, leading to the symptoms of D-lactic acidosis:

  • D-Lactic Acidosis and Encephalopathy: In conditions of excessive this compound production, its accumulation in the blood can lead to metabolic acidosis and a characteristic encephalopathy with symptoms such as confusion, ataxia, slurred speech, and fatigue.[4][15]

  • Mechanism of Neurotoxicity: The precise mechanisms of this compound-induced neurotoxicity are still under investigation. A leading hypothesis is the interference with mitochondrial energy metabolism in the brain.[7][16] this compound may compete with pyruvate and L-lactic acid for transport into mitochondria via monocarboxylate transporters (MCTs), thereby impairing the brain's ability to generate ATP.[16]

This compound as a Signaling Molecule

There is emerging evidence that this compound can act as a signaling molecule, particularly in the context of inflammation:

  • Activation of Inflammatory Pathways: Studies in bovine cells have shown that this compound can induce the activation of several pro-inflammatory signaling pathways, including PI3K/Akt, p38 MAPK, and ERK1/2, leading to the activation of transcription factors like NF-κB and HIF-1α.[17] This results in the increased expression of inflammatory cytokines such as IL-6.[17]

Quantitative Data

The following tables summarize key quantitative data related to this compound in mammals.

Table 1: Circulating this compound Concentrations in Mammals

SpeciesConditionThis compound Concentration (mM)Reference(s)
HumanHealthy0.006 - 0.25[9]
HumanShort Bowel Syndrome> 3.0[9][18]
HumanDiabetic KetoacidosisAverage 3.82[9]
HumanObese IndividualsSignificantly higher than lean[12]
MouseHealthyUndetectable to low µM[12]
MouseHigh-Fat Diet (Obese)Significantly elevated[10][12]
CalfHealthyLow µM[19]
CalfDiarrheicSignificantly elevated[19][20]

Table 2: D-Lactate Dehydrogenase (D-LDH) Activity in Rat Tissues

TissueD-LDH Activity (relative)Reference(s)
LiverHigh[9][16]
KidneyHigh[9]
HeartLow[16]
BrainLow[9][16]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Quantification of this compound in Biological Samples

Accurate quantification of this compound is crucial and requires methods that can distinguish it from the much more abundant L-lactic acid.

5.1.1. Enzymatic Assay (Colorimetric/Fluorometric)

  • Principle: This method utilizes the specific enzyme D-lactate dehydrogenase (D-LDH) to oxidize this compound. The resulting production of NADH or a colored/fluorescent product is measured spectrophotometrically.

  • Protocol Outline:

    • Sample Preparation: Deproteinize samples (e.g., serum, plasma, tissue homogenates) using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.

    • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.

    • Reaction Setup: In a 96-well plate, add the prepared samples and standards.

    • Enzyme Reaction: Add a reaction mix containing D-LDH and a suitable substrate/probe.

    • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

    • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.

  • Commercial Kits: Several commercial kits are available for the enzymatic determination of this compound (e.g., from Abcam, Sigma-Aldrich).[21]

5.1.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC allows for the separation of D- and L-lactic acid based on their interaction with a chiral stationary phase. Detection can be achieved using various detectors, including UV or mass spectrometry.

  • Protocol Outline:

    • Sample Preparation: Deproteinize and filter the samples as described for the enzymatic assay.

    • Chromatographic Separation:

      • Column: Use a chiral column (e.g., Astec CHIROBIOTIC® R).

      • Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Set a constant flow rate.

      • Temperature: Maintain a constant column temperature.

    • Detection:

      • UV Detection: Derivatization of lactic acid may be required to introduce a chromophore.

      • Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity without the need for derivatization.

    • Quantification: Quantify the this compound peak by comparing its area to that of a standard curve.[22]

Measurement of D-Lactate Dehydrogenase (D-LDH) Activity
  • Principle: D-LDH activity is determined by measuring the rate of D-lactate-dependent reduction of a substrate, such as NAD+, or the oxidation of a colorimetric probe.

  • Protocol Outline:

    • Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer on ice.

    • Subcellular Fractionation (Optional): To measure mitochondrial D-LDH activity, isolate mitochondria by differential centrifugation.

    • Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction (e.g., using a BCA assay).

    • Enzyme Assay:

      • In a cuvette or 96-well plate, add a reaction buffer containing a saturating concentration of this compound and the co-substrate/probe.

      • Initiate the reaction by adding the tissue homogenate or mitochondrial fraction.

      • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculation: Calculate the enzyme activity, typically expressed as nmol/min/mg protein.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving this compound.

This compound Metabolism and Entry into Central Metabolism

G cluster_extracellular Extracellular/Gut Lumen cluster_cell Mammalian Cell cluster_mitochondrion Mitochondrion Carbohydrates Carbohydrates Gut_Microbiota Gut_Microbiota Carbohydrates->Gut_Microbiota Fermentation D_Lactic_Acid_Exo This compound Gut_Microbiota->D_Lactic_Acid_Exo D_Lactic_Acid_Endo This compound D_Lactic_Acid_Exo->D_Lactic_Acid_Endo Absorption Glycolysis Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal Byproduct Pyruvate Pyruvate Glycolysis->Pyruvate Methylglyoxal->D_Lactic_Acid_Endo Methylglyoxal Pathway D_LDH D-LDH D_Lactic_Acid_Endo->D_LDH Transport Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito Transport TCA_Cycle TCA Cycle Pyruvate_Mito->TCA_Cycle D_LDH->Pyruvate_Mito Oxidation

Figure 1. Production and metabolic fate of this compound in mammals.
Proposed Inflammatory Signaling Cascade of this compound

G cluster_cell Cell D_Lactic_Acid This compound MCT MCT D_Lactic_Acid->MCT Uptake PI3K_Akt PI3K/Akt Pathway MCT->PI3K_Akt MAPK p38/ERK MAPK Pathways MCT->MAPK NF_kB NF-κB PI3K_Akt->NF_kB HIF_1a HIF-1α PI3K_Akt->HIF_1a MAPK->NF_kB MAPK->HIF_1a Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6) NF_kB->Inflammatory_Cytokines Transcription HIF_1a->Inflammatory_Cytokines Transcription

Figure 2. Inflammatory signaling pathways activated by this compound.
Experimental Workflow for Investigating the Metabolic Effects of Gut-Derived this compound

G cluster_animal_model Animal Model cluster_analysis Analysis Control_Diet Control Diet Blood_Collection Blood Collection Control_Diet->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Brain) Control_Diet->Tissue_Harvesting High_Carb_Diet High Carbohydrate Diet (to induce D-lactate production) High_Carb_Diet->Blood_Collection High_Carb_Diet->Tissue_Harvesting D_Lactate_Quant D-Lactate Quantification (LC-MS/MS) Blood_Collection->D_Lactate_Quant Metabolic_Assays Metabolic Assays (Glucose, Insulin, Lipids) Blood_Collection->Metabolic_Assays Gene_Expression Gene Expression Analysis (Gluconeogenesis, Lipogenesis) Tissue_Harvesting->Gene_Expression Histology Liver Histology (H&E, Oil Red O) Tissue_Harvesting->Histology

Figure 3. Workflow for studying metabolic effects of this compound.

Conclusion and Future Directions

The physiological role of this compound in mammals is far more intricate than previously appreciated. While it remains a key factor in the pathology of D-lactic acidosis, its involvement in mainstream metabolic regulation and cell signaling is a rapidly evolving field of research. The gut microbiome stands out as the primary modulator of circulating this compound levels, highlighting the importance of the gut-organ axis in health and disease.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Therapeutic Targeting of Gut-Derived this compound: The development of strategies to modulate the production or absorption of this compound from the gut, such as targeted probiotics, prebiotics, or intestinal binders, could hold therapeutic potential for metabolic diseases like type 2 diabetes and NAFLD.

  • Elucidation of Signaling Mechanisms: A deeper understanding of the receptors and downstream signaling pathways activated by this compound in different cell types is needed to fully comprehend its physiological and pathological effects.

  • Role in Neurological Disorders: Beyond the acute encephalopathy of D-lactic acidosis, the potential contribution of chronic, low-grade elevations of this compound to other neurological conditions remains an open question.

  • Development of Advanced Diagnostics: Continued innovation in rapid and specific assays for this compound will be crucial for both clinical diagnostics and research applications.

References

A Technical Guide to the Natural Production of D-Lactic Acid in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactic acid, an enantiomer of the more abundant L-lactic acid, is a metabolite of significant interest due to its association with various physiological and pathological states, most notably D-lactic acidosis. While present at low concentrations in healthy individuals, elevated levels can lead to severe neurological and metabolic disturbances. Understanding the endogenous and microbial sources of this compound is crucial for the development of diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the natural production of this compound in the human body, detailing the contributions of the gut microbiome and the endogenous methylglyoxal pathway. It includes a compilation of quantitative data, detailed experimental protocols for this compound analysis, and a review of the key signaling pathways affected by this metabolite.

Introduction

This compound is a stereoisomer of lactic acid that is not significantly produced by human enzymes under normal physiological conditions. Its accumulation in the body can lead to a state of metabolic acidosis, often accompanied by neurological symptoms such as confusion, ataxia, and slurred speech. The two primary sources of this compound in humans are the metabolic activity of the gut microbiota and the endogenous methylglyoxal pathway. This guide will explore these two production routes in detail, providing a comprehensive resource for researchers in the field.

Sources of this compound Production

Gut Microbiome

The human gut is colonized by a complex ecosystem of microorganisms, some of which are capable of producing this compound as a fermentation byproduct of carbohydrates. In healthy individuals, the production and absorption of this compound from the gut are minimal. However, in certain conditions, particularly those associated with carbohydrate malabsorption and altered gut motility, an overgrowth of D-lactate-producing bacteria can occur.

Key bacterial genera known to produce this compound include Lactobacillus, Bifidobacterium, and Streptococcus.[1][2] Conditions such as short bowel syndrome (SBS), jejunoileal bypass, and small intestinal bacterial overgrowth (SIBO) create an environment conducive to the proliferation of these bacteria.[3][4] The increased delivery of undigested carbohydrates to the colon serves as a substrate for fermentation, leading to a significant increase in this compound production.[3]

Endogenous Methylglyoxal Pathway

The methylglyoxal pathway is a secondary route of glycolysis that detoxifies methylglyoxal, a reactive dicarbonyl compound formed primarily from the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate. This pathway is a minor but constant endogenous source of this compound in human cells.[1]

The detoxification of methylglyoxal is a two-step process catalyzed by the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2).

  • Glyoxalase I (Glo1): Catalyzes the formation of S-D-lactoylglutathione from methylglyoxal and reduced glutathione (GSH).

  • Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to this compound and regenerates GSH.

This pathway is active in all human cells, and its activity can be upregulated in conditions of high glycolytic flux, such as in diabetes mellitus.[1]

Quantitative Data on this compound Levels

The concentration of this compound in human biological fluids is a critical indicator of its production and clearance. The following tables summarize reported values in healthy individuals and in various pathological conditions.

Table 1: this compound Concentrations in Healthy Individuals
Biological Fluid Concentration Range
Plasma/Serum0.01 - 0.2 mmol/L[5]
Urine0.5 - 100 µmol/L[6][7]

| Table 2: this compound Concentrations in Pathological Conditions | | | :--- | :--- | :--- | | Condition | Biological Fluid | Concentration Range | | Short Bowel Syndrome | Plasma/Serum | Can exceed 3 mmol/L[3] | | | Feces | Significantly increased[2] | | Diabetes Mellitus | Plasma/Serum | Significantly increased[1] | | Sepsis | Plasma | 0.1 - 0.7 mmol/L[4] | | | Rectal Lumen | 0.4 - 2.5 mmol/L[4] | | Intestinal Ischemia | Plasma | Significantly elevated[8][9] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and clinical diagnosis. The following sections detail common methodologies.

Enzymatic Assay

This method relies on the specific oxidation of this compound by D-lactate dehydrogenase (D-LDH), leading to the formation of NADH, which can be measured spectrophotometrically.

Principle: D-Lactate + NAD⁺ --(D-LDH)--> Pyruvate + NADH + H⁺

The increase in absorbance at 340 nm is directly proportional to the this compound concentration.

Protocol:

  • Sample Preparation: Serum, plasma, or other biological fluids should be deproteinized, typically using perchloric acid, followed by neutralization.[10]

  • Reagent Preparation: Prepare a reaction buffer (e.g., hydrazine/glycine buffer, pH 9.0) containing NAD⁺ and D-LDH.

  • Assay Procedure:

    • Add the prepared sample to the reaction buffer.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the initial absorbance at 340 nm (A1).

    • Add D-LDH to initiate the reaction.

    • Incubate until the reaction is complete.

    • Measure the final absorbance at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is used to calculate the this compound concentration against a standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and the ability to separate D- and L-lactic acid enantiomers.

Principle: Chiral stationary phases are used to separate the two enantiomers of lactic acid, which are then detected, often after derivatization to enhance sensitivity.

Protocol:

  • Sample Preparation: Deproteinization of the sample is required. Derivatization with a fluorescent tag (e.g., 4-nitro-7-piperazino-2,1,3-benzoxadiazole) is often performed to increase detection sensitivity.[6]

  • Chromatographic Conditions:

    • Column: A chiral column (e.g., Astec CHIROBIOTIC R) is essential for enantiomeric separation.[6]

    • Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[11]

    • Detection: Fluorescence detection is commonly used for derivatized samples. Mass spectrometry (LC-MS/MS) can also be employed for high specificity and sensitivity.[6]

  • Quantification: The peak area of the this compound enantiomer is compared to a standard curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used for this compound quantification after derivatization.

Principle: Lactic acid is converted into a volatile derivative, which is then separated by gas chromatography and detected by mass spectrometry.

Protocol:

  • Sample Preparation: Lactic acid is extracted from the biological matrix and derivatized to increase its volatility. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) or esterification followed by acylation.[12]

  • GC-MS Conditions:

    • Column: A capillary column suitable for the separation of the derivatized lactic acid is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Ionization: Electron ionization (EI) is commonly employed.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The abundance of a characteristic ion of the derivatized this compound is measured and compared to a standard curve.

Signaling Pathways and Logical Relationships

This compound Production Pathways

The following diagram illustrates the two primary pathways for this compound production in the human body.

D_Lactic_Acid_Production cluster_gut Gut Microbiome cluster_methylglyoxal Endogenous Methylglyoxal Pathway Carbohydrates Undigested Carbohydrates GutBacteria D-Lactate Producing Bacteria (e.g., Lactobacillus) Carbohydrates->GutBacteria Fermentation D_Lactate_Gut This compound GutBacteria->D_Lactate_Gut Absorption Intestinal Absorption D_Lactate_Gut->Absorption Glycolysis Glycolysis (DHAP) Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal Glo1 Glyoxalase I (Glo1) Methylglyoxal->Glo1 + GSH SDL S-D-Lactoyl- glutathione Glo1->SDL Glo2 Glyoxalase II (Glo2) SDL->Glo2 D_Lactate_Endo This compound Glo2->D_Lactate_Endo + H2O - GSH Bloodstream Systemic Circulation Absorption->Bloodstream

Caption: Primary pathways of this compound production in humans.

HCAR1 Signaling Pathway

This compound, along with L-lactic acid, can act as a signaling molecule by activating the G-protein coupled receptor HCAR1 (GPR81).

HCAR1_Signaling D_Lactate This compound HCAR1 HCAR1 (GPR81) Receptor D_Lactate->HCAR1 Binds to G_protein Gi/o Protein HCAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Simplified HCAR1 signaling pathway activated by this compound.

D-Lactate and Mitochondrial Dysfunction

Elevated this compound levels have been implicated in mitochondrial dysfunction, contributing to cellular stress.

Mitochondrial_Dysfunction D_Lactate Elevated This compound Mitochondrion Mitochondrion D_Lactate->Mitochondrion Enters ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP_prod ATP Production ETC->ATP_prod Decreased Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress ATP_prod->Oxidative_Stress Contributes to

Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.

Conclusion

The natural production of this compound in the human body is a complex interplay between the gut microbiome and endogenous metabolic pathways. While typically maintained at low levels, dysregulation in either of these sources can lead to significant pathophysiological consequences. A thorough understanding of the mechanisms of this compound production, coupled with accurate analytical methods, is paramount for the diagnosis and management of associated disorders. Further research into the signaling roles of this compound may unveil novel therapeutic targets for a range of metabolic and inflammatory conditions. This guide provides a foundational resource for scientists and clinicians working to unravel the complexities of this compound metabolism and its impact on human health.

References

The Pivotal Role of D-Lactic Acid in Microbial Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Lactic acid, an enantiomer of the more commonly known L-lactic acid, has emerged as a molecule of significant interest in microbial fermentation, primarily driven by its role as a precursor for the production of heat-resistant polylactic acid (PLA) bioplastics.[1][2][3] This guide provides an in-depth technical overview of the core aspects of this compound in microbial systems, including its metabolic pathways, production data, and detailed experimental protocols.

Metabolic Pathways for this compound Production

In microorganisms, this compound is primarily produced from pyruvate, a central metabolite in glycolysis. The key enzyme responsible for this conversion is D-lactate dehydrogenase (D-LDH), which catalyzes the reduction of pyruvate to D-lactate with the concomitant oxidation of NADH to NAD+.[4][5][6]

Microorganisms can be categorized based on their lactic acid fermentation pathways:

  • Homofermentative Pathway: In this pathway, one molecule of glucose is converted into two molecules of pyruvate via the Embden-Meyerhof-Parnas (EMP) pathway. Subsequently, pyruvate is reduced to lactic acid. Homofermentative lactic acid bacteria (LAB) can produce either L-lactic acid, this compound, or a racemic mixture, depending on the stereospecificity of their lactate dehydrogenase(s).[5][6][7]

  • Heterofermentative Pathway: In this pathway, glucose is metabolized via the pentose phosphate pathway, yielding one molecule of lactic acid, one molecule of ethanol, and one molecule of carbon dioxide per molecule of glucose.[6][7]

The stereospecificity of the lactate dehydrogenase enzyme is the critical determinant for the type of lactic acid produced.[5][6] Many wild-type LAB predominantly produce L-lactic acid.[8] Therefore, metabolic engineering strategies are often employed to achieve high-yield and high-purity this compound production.

Metabolic Engineering Strategies for this compound Production

Metabolic engineering plays a crucial role in redirecting carbon flux towards this compound. Common strategies include:

  • Heterologous Expression of D-LDH: Introducing a gene encoding for D-LDH from a suitable donor organism into a production host. For example, the D-LDH gene from Leuconostoc mesenteroides has been successfully expressed in Saccharomyces cerevisiae.[1]

  • Deletion of Competing Pathways: Knocking out genes that divert pyruvate to other fermentation byproducts, such as ethanol (via pyruvate decarboxylase) or other organic acids.[1][9]

  • Deletion of L-LDH Activity: Inactivating the endogenous L-lactate dehydrogenase gene to prevent the formation of L-lactic acid and ensure high optical purity of this compound.

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis This compound This compound Pyruvate->this compound D-LDH (NADH -> NAD+) Ethanol Ethanol Pyruvate->Ethanol PDC, ADH (Competing Pathway) L-Lactic Acid L-Lactic Acid Pyruvate->L-Lactic Acid L-LDH (Competing Pathway)

Quantitative Data on this compound Production

The following table summarizes key quantitative data from various studies on microbial this compound production, highlighting the achievements of metabolic engineering and fermentation optimization.

MicroorganismEngineering StrategySubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)Reference
Saccharomyces cerevisiaePDC1 deletion, 2x D-LDH integrationGlucoseNeutralizing fed-batch61.50.612->99.9[1]
Bacillus subtilis DA12Heterologous D-LDH expressionGlucoseBatch~90 (1M)-2-[2]
Methylomonas sp. DH-1 JHM805Regulated D-LDH expression, glgA/glgC deletionMethaneBioreactor6.17-0.057-[10]
Sporolactobacillus inulinusWild-typeGlucose with peanut mealFed-batch207--99.3[3]
Sporolactobacillus sp. CASDWild-typeGlucose with peanut mealFed-batch1440.961.6799.85[3]

Experimental Protocols

Quantification of this compound in Fermentation Broth

Method 1: High-Performance Liquid Chromatography (HPLC)

This is a widely used and accurate method for quantifying organic acids.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to a suitable concentration range for the HPLC system.

  • HPLC Conditions (Example):

    • Column: A reverse-phase C18 column or a specific organic acid analysis column.

    • Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 60 °C.

    • Detection: Refractive Index (RI) detector or UV detector at approximately 210 nm.[11]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Run the prepared samples and standards on the HPLC.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Method 2: Enzymatic Assay

This method offers high specificity for this compound.

  • Principle: D-lactate dehydrogenase (D-LDH) catalyzes the oxidation of this compound to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.[4][12]

  • Reagents:

    • Assay buffer (e.g., hydrazine/glycine buffer, pH 9.0).

    • NAD⁺ solution.

    • D-Lactate Dehydrogenase (D-LDH) enzyme solution.

    • This compound standards.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and NAD⁺ solution.

    • Add the sample (clarified fermentation broth) or this compound standard to the reaction mixture.

    • Measure the initial absorbance at 340 nm (A1).

    • Add the D-LDH enzyme solution to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance is stable).

    • Measure the final absorbance at 340 nm (A2).

    • Calculate the change in absorbance (ΔA = A2 - A1) for both the samples and standards.

    • Determine the concentration of this compound in the samples using the standard curve.

ExperimentalWorkflow_Quantification Start Fermentation Broth Sample HPLC_SamplePrep HPLC_SamplePrep Start->HPLC_SamplePrep Enz_Reaction Enz_Reaction Start->Enz_Reaction

D-Lactate Dehydrogenase (D-LDH) Activity Assay

This assay measures the catalytic activity of the D-LDH enzyme.

  • Principle: The assay measures the rate of NADH oxidation to NAD⁺, which is coupled to the reduction of pyruvate to D-lactate. The decrease in absorbance at 340 nm is monitored over time.[4]

  • Reagents:

    • Assay buffer (e.g., phosphate buffer, pH 7.0).

    • Pyruvate solution (substrate).

    • NADH solution.

    • Enzyme extract (from cell lysate).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, pyruvate, and NADH in a cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Add the enzyme extract to the cuvette to start the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer for a set period (e.g., 3-5 minutes).

    • Calculate the rate of change in absorbance per minute (ΔA/min).

  • Calculation of Enzyme Activity:

    • One unit (U) of D-LDH activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

    • The activity (U/mL) can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Signaling and Physiological Roles of this compound

While the primary focus on this compound in microbial fermentation is its role as a product, it can also have physiological effects on the producing microorganisms and the surrounding microbial community.

  • Acid Stress: The accumulation of this compound, like other organic acids, leads to a decrease in the pH of the fermentation medium. This acid stress can inhibit microbial growth and productivity.[9]

  • Toxicity: High concentrations of lactate can be toxic to microbial cells, partly due to the uncoupling effect of the undissociated acid on the proton motive force across the cell membrane.

  • Redox Balance: The production of this compound from pyruvate is a key mechanism for regenerating NAD⁺ from NADH. This is crucial for maintaining the cellular redox balance and allowing glycolysis to continue under anaerobic or oxygen-limited conditions.[4]

  • Interspecies Interactions: In mixed microbial communities, this compound produced by one species can be utilized as a carbon source by other microorganisms. This cross-feeding can influence the structure and function of the microbial ecosystem.[13]

While specific signaling pathways directly triggered by this compound in producing microorganisms are not extensively documented in the context of industrial fermentation, its impact on the cellular environment through pH changes and redox state can indirectly influence various cellular signaling and regulatory networks.

dot digraph D-Lactic_Acid_Effects { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"this compound Production" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "pH Decrease" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Redox Balance (NAD+ Regeneration)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acid Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition of Growth/Productivity" [shape=parallelogram]; "Continuation of Glycolysis" [shape=parallelogram]; "Influence on Gene Expression" [shape=parallelogram]; "Interspecies Cross-feeding" [shape=parallelogram];

"this compound Production" -> "pH Decrease"; "this compound Production" -> "Redox Balance (NAD+ Regeneration)"; "pH Decrease" -> "Acid Stress"; "Acid Stress" -> "Inhibition of Growth/Productivity"; "Acid Stress" -> "Influence on Gene Expression"; "Redox Balance (NAD+ Regeneration)" -> "Continuation of Glycolysis"; "this compound Production" -> "Interspecies Cross-feeding"; } dot Figure 3. Physiological effects of this compound accumulation.

Conclusion

This compound plays a critical and expanding role in microbial fermentation, primarily as a valuable building block for advanced bioplastics. The ability to engineer microorganisms for high-yield, high-purity this compound production is a testament to the power of synthetic biology and metabolic engineering. A thorough understanding of the underlying metabolic pathways, robust analytical methods for quantification, and an awareness of the physiological effects of this compound are essential for the successful development and optimization of industrial fermentation processes. This guide provides a foundational technical overview to support researchers, scientists, and drug development professionals in this dynamic field.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactic acid, a stereoisomer of L-lactic acid, is primarily a metabolic byproduct of fermentation by certain gut bacteria. In a state of gut microbial balance, or eubiosis, this compound is produced in negligible amounts and is efficiently metabolized. However, in conditions of dysbiosis, particularly those characterized by an overgrowth of D-lactate-producing bacteria, its production can overwhelm the host's metabolic capacity, leading to elevated systemic levels. This accumulation can result in D-lactic acidosis, a potentially severe metabolic derangement, and is increasingly implicated in the pathophysiology of various gastrointestinal and systemic diseases. This guide provides a comprehensive technical overview of the intricate relationship between this compound, the gut microbiota, and dysbiosis, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

This compound Production by Gut Microbiota in Eubiosis and Dysbiosis

The human gut is colonized by a complex ecosystem of microorganisms that play a crucial role in health and disease. While many gut bacteria produce L-lactic acid as a primary fermentation product, a smaller subset is capable of producing this compound.

In a healthy gut, the production of this compound is minimal and is readily cleared by the host. However, certain conditions can disrupt this delicate balance, leading to an overgrowth of D-lactate-producing bacteria and subsequent accumulation of this compound.[1][2] The most well-documented condition associated with D-lactic acidosis is Short Bowel Syndrome (SBS) , where anatomical changes and rapid transit of carbohydrates to the colon create an environment ripe for the proliferation of these bacteria.[1][3][4][5][6][7][8]

Other conditions associated with gut dysbiosis and elevated this compound include:

  • Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, often exhibit altered gut microbiota composition and increased intestinal permeability, which can contribute to higher systemic this compound levels.[6]

  • Small Intestinal Bacterial Overgrowth (SIBO): An excessive number of bacteria in the small intestine can lead to increased fermentation of carbohydrates and production of this compound.

Key Bacterial Producers of this compound

Several bacterial genera commonly found in the gut are known to produce this compound. These include:

  • Lactobacillus : Many species within this genus are capable of producing this compound, including L. acidophilus, L. delbrueckii, L. plantarum, and L. fermentum.[9]

  • Bifidobacterium : While generally considered beneficial, some species can produce this compound.[10][11]

  • Clostridium

  • Escherichia coli

  • Streptococcus

The specific strains and their metabolic activity are influenced by substrate availability (particularly undigested carbohydrates) and the overall gut environment.

Quantitative Data on this compound in Health and Disease

The following tables summarize quantitative data on this compound levels in various conditions, as reported in the scientific literature.

Table 1: Serum this compound Concentrations in Short Bowel Syndrome (SBS)

Patient PopulationConditionThis compound Concentration (mmol/L)Reference
14-year-old maleSBS with D-lactic acidosis11.21[3]
4-year-old maleSBS with D-lactic acidosis8.89[5]
12-year-old maleSBS with D-lactic acidosis4.26 - 7.48[5]
12-year-old maleSBS with D-lactic acidosis5.23[7]
Pediatric patients (n=23)SBS with D-lactic acidosis> 0.25 (Cases)[4]
Pediatric patients (n=23)SBS without D-lactic acidosis≤ 0.25 (Controls)[4]

Table 2: this compound Concentrations in Inflammatory Bowel Disease (IBD)

Patient PopulationConditionThis compound ConcentrationReference
Pediatric IBD patients (n=44)IBDMedian: 4.05 nmol/L[6]
Healthy controls (n=49)HealthyMedian: -0.25 nmol/L[6]

Table 3: Impact of Interventions on this compound Levels

InterventionPatient Population/ModelEffect on this compoundReference
Antibiotics (Metronidazole)12-year-old male with SBSNormalization of this compound levels[5]
Synbiotic TreatmentPatient with SBSSerum D-lactate declined[12]
Probiotic CocktailBoy with SBS and recurrent D-lactic acidosisDisappearance of D-lactate-producing Lactobacillus strains[9][13]

Table 4: In Vitro this compound Production by Lactobacillus Species

Bacterial SpeciesSubstrateThis compound ProductionReference
Lactobacillus sp. and L. amylovorus mixed cultureStarchMixture of L-(+)- and D-(–)-lactic acid[2]

Pathophysiology of this compound-Associated Dysbiosis

The overproduction and accumulation of this compound can have significant pathophysiological consequences, affecting the intestinal barrier, immune system, and central nervous system.

Impairment of the Intestinal Barrier

Elevated levels of this compound in the gut lumen can contribute to increased intestinal permeability, often referred to as "leaky gut." This occurs through the disruption of tight junction proteins that regulate the paracellular space between intestinal epithelial cells. Increased permeability allows for the translocation of this compound, as well as other bacterial products like lipopolysaccharide (LPS), into the bloodstream, triggering systemic inflammation. Some studies suggest that certain probiotic strains can protect against this disruption.[14][15]

Immunomodulatory Effects

This compound can modulate the immune system, often in a pro-inflammatory manner. It has been shown to activate signaling pathways that lead to the production of inflammatory cytokines.

Neurotoxicity

One of the most severe consequences of D-lactic acidosis is encephalopathy, characterized by neurological symptoms such as confusion, ataxia, and slurred speech.[1] The exact mechanisms of this compound-induced neurotoxicity are not fully elucidated but are thought to involve direct effects on the central nervous system, independent of the acidosis itself.[16][17] Animal studies have shown that this compound infusion can induce neurological signs.[16][17]

Key Signaling Pathways

Several signaling pathways are implicated in the host response to elevated this compound. Understanding these pathways is crucial for identifying potential therapeutic targets.

HCAR1 Signaling in Intestinal Epithelial Cells

The hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81, is a G protein-coupled receptor that can be activated by both L- and this compound. In intestinal epithelial cells, apical activation of HCAR1 by lactate has been shown to enhance intestinal barrier function by promoting the integrity of tight junctions through a Gαi-dependent signaling pathway.[4][7][18][19]

HCAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HCAR1 HCAR1 (GPR81) This compound->HCAR1 Binds to Gi Gαi HCAR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Barrier Enhanced Barrier Function cAMP->Barrier Leads to

Figure 1: HCAR1 Signaling Pathway. This compound binds to and activates the HCAR1 receptor on intestinal epithelial cells, leading to the inhibition of adenylyl cyclase via Gαi, a decrease in cAMP levels, and subsequent enhancement of intestinal barrier function.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. This compound has been shown to promote the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This can occur through various mechanisms, including the degradation of the inhibitory protein IκBα.

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 2: NF-κB Signaling Pathway. This compound can lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Experimental Protocols and Methodologies

A variety of experimental methods are employed to study the relationship between this compound, gut microbiota, and dysbiosis.

Quantification of this compound

Accurate measurement of this compound in biological samples is critical. Common methods include:

  • Enzymatic Assays: These assays are based on the specific activity of D-lactate dehydrogenase (D-LDH), which oxidizes D-lactate to pyruvate. The resulting production of NADH can be measured spectrophotometrically. Commercial kits are widely available for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detection, provide high sensitivity and specificity for the quantification of this compound and can distinguish it from the L-isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and can be used to measure this compound after derivatization.[20][21]

Analysis of Gut Microbiota Composition

To understand the microbial basis of this compound production, it is essential to characterize the gut microbiota. The most common technique is:

  • 16S rRNA Gene Sequencing: This method involves amplifying and sequencing the 16S ribosomal RNA gene, which is present in all bacteria and archaea. The resulting sequences are then compared to databases to identify the different microbial taxa present in a sample and their relative abundances.[22][23][24][25][26]

Animal Models

Animal models are invaluable for studying the cause-and-effect relationships between gut dysbiosis, this compound production, and host pathophysiology.

  • Induction of Lactic Acidosis: Lactic acidosis can be induced in rodents through various methods, including the administration of substances like phenformin, which inhibits mitochondrial respiration and promotes anaerobic glycolysis.[19] Ischemia-reperfusion models in the intestine can also lead to increased D-lactate levels.[27]

  • Short Bowel Syndrome Models: Surgical resection of a portion of the small intestine in rodents can mimic the conditions of human SBS and allow for the study of subsequent gut microbial changes and this compound production.

Experimental_Workflow cluster_model Animal Model cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Assessment Animal Rodent Model (e.g., SBS, Dysbiosis) Feces Fecal Samples Animal->Feces Blood Blood Samples Animal->Blood Tissue Intestinal Tissue Animal->Tissue Sequencing 16S rRNA Sequencing Feces->Sequencing Metabolomics This compound Quantification (HPLC, GC-MS, Enzymatic) Blood->Metabolomics Histology Histological Analysis (Intestinal Permeability) Tissue->Histology Gene_Expression Gene Expression (Tight Junctions, Cytokines) Tissue->Gene_Expression Outcome Correlation of Microbiota, D-Lactate, and Pathophysiology Sequencing->Outcome Metabolomics->Outcome Histology->Outcome Gene_Expression->Outcome

Figure 3: Experimental Workflow. A typical workflow for investigating the role of this compound in gut dysbiosis using an animal model.

Therapeutic Strategies

Management of D-lactic acidosis and the underlying dysbiosis primarily focuses on reducing the production and absorption of this compound.

  • Dietary Modification: Restricting the intake of refined carbohydrates can limit the substrate available for fermentation by D-lactate-producing bacteria.[8]

  • Antibiotics: Antibiotics can be used to reduce the overgrowth of D-lactate-producing bacteria. However, this approach can also have broad effects on the gut microbiota and may lead to resistance.[5][8][28][29]

  • Probiotics and Synbiotics: The administration of specific probiotic strains that do not produce this compound, or synbiotics (a combination of probiotics and prebiotics), can help to restore a healthy gut microbial balance and competitively exclude D-lactate producers.[9][12][13][28]

Conclusion and Future Directions

The relationship between this compound, the gut microbiota, and dysbiosis is a complex and clinically significant area of research. While significant progress has been made in understanding the role of this compound in conditions like SBS, many questions remain. Future research should focus on:

  • Elucidating the precise molecular mechanisms of this compound-induced neurotoxicity and immunomodulation.

  • Identifying specific microbial signatures that predispose individuals to D-lactic acidosis.

  • Developing more targeted therapeutic strategies, such as novel probiotics or small molecule inhibitors of D-lactate production, to manage and prevent this compound-associated pathologies.

  • Further validating the use of this compound as a biomarker for intestinal permeability and dysbiosis in a broader range of clinical conditions.

A deeper understanding of this intricate interplay will be instrumental in the development of novel diagnostics and therapeutics for a variety of gastrointestinal and systemic diseases.

References

D-Lactic Acid: A Comprehensive Technical Guide on its Role as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactic acid, an enantiomer of the more commonly known L-lactic acid, is emerging as a significant biomarker for a range of specific diseases. While produced in minute quantities by human metabolic pathways, elevated levels of this compound are primarily associated with microbial fermentation, particularly within the gastrointestinal tract. This technical guide provides an in-depth analysis of the role of this compound as a biomarker, focusing on its pathophysiology, clinical significance in various diseases, and the methodologies for its detection. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Pathophysiology of this compound Production and Accumulation

Under normal physiological conditions, this compound is produced in negligible amounts in human tissues through the methylglyoxal pathway.[1] However, the primary source of clinically relevant this compound is the fermentation of undigested carbohydrates by certain species of gut bacteria.[2][3] In conditions where carbohydrate malabsorption occurs, an increased load of these substrates reaches the colon, promoting the overgrowth of D-lactate-producing bacteria, such as various species of Lactobacillus and Streptococcus.[2]

The accumulation of this compound in the bloodstream can lead to D-lactic acidosis, a metabolic acidosis characterized by an elevated anion gap and neurological symptoms.[4][5] The neurotoxicity is a key feature of D-lactic acidosis, with symptoms including confusion, slurred speech, ataxia, and encephalopathy.[6][7] The exact mechanisms of D-lactate-induced neurotoxicity are not fully elucidated but are thought to involve direct effects on the brain, as this compound can cross the blood-brain barrier.[8]

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Effects Undigested Carbohydrates Undigested Carbohydrates Gut Microbiota Gut Microbiota Undigested Carbohydrates->Gut Microbiota Fermentation Substrate This compound Production This compound Production Gut Microbiota->this compound Production Metabolism Intestinal Absorption Intestinal Absorption This compound Production->Intestinal Absorption Elevated Blood D-Lactate Elevated Blood D-Lactate Intestinal Absorption->Elevated Blood D-Lactate Metabolic Acidosis Metabolic Acidosis Elevated Blood D-Lactate->Metabolic Acidosis Neurological Symptoms Neurological Symptoms Elevated Blood D-Lactate->Neurological Symptoms Crosses Blood-Brain Barrier

Figure 1: Pathophysiological pathway of this compound production and its systemic effects.

This compound as a Biomarker in Specific Diseases

Elevated this compound levels have been identified as a potential biomarker in several clinical conditions. The following tables summarize quantitative data from various studies.

Short Bowel Syndrome (SBS)

D-lactic acidosis is a well-documented complication of SBS.[9][10] The reduced intestinal length leads to carbohydrate malabsorption and subsequent bacterial overgrowth, creating a favorable environment for this compound production.[8]

Patient PopulationD-Lactate Levels (mmol/L)Clinical SignificanceReference
Children with SBS and D-lactic acidosis4.26 - 8.89Associated with acute neurological symptoms and metabolic acidosis.[11]
Adults with SBS and D-lactic acidosis>3.0Diagnostic threshold for D-lactic acidosis, often accompanied by encephalopathy.[2]
Inflammatory Bowel Disease (IBD)

Recent studies suggest that this compound may serve as a biomarker for disease activity in IBD, including Crohn's disease (CD) and ulcerative colitis (UC).[1] Elevated levels are thought to reflect intestinal inflammation and increased gut permeability.

Patient PopulationD-Lactate LevelsClinical SignificanceReference
Pediatric IBD patientsMedian 4.05 nmol/L (vs. -0.25 nmol/L in controls)Significantly increased compared to healthy controls.[12]
Adult CD patients (active disease)16.08 ± 4.8 mg/LSignificantly higher than in patients in remission (11.16 ± 3.17 mg/L).[13][14][15]
Adult CD patientsAUC 0.815D-lactate could discriminate between active disease and remission.[1]
Periprosthetic Joint Infection (PJI)

This compound is a product of bacterial metabolism and is therefore being investigated as a specific biomarker for bacterial infections, such as PJI.[16][17]

Sample TypeCut-off (mmol/L)Sensitivity (%)Specificity (%)Reference
Synovial Fluid0.0490.783.3[16][18]
Synovial Fluid1.392.4 - 94.378.4 - 88.6[17]
Meta-analysis of 5 studies-8276[19][20]
Diabetes Mellitus

Elevated this compound has been observed in patients with both type 1 and type 2 diabetes, potentially linked to alterations in the gut microbiome and increased methylglyoxal metabolism.[21]

Patient PopulationD-Lactate LevelsClinical SignificanceReference
Type 2 DiabetesIncreased plasma and urinary levelsSignificantly higher compared to healthy controls.[21]
Cancer

Emerging research indicates a potential role for this compound in the tumor microenvironment. Some cancer cells have been shown to produce D-lactate, which may contribute to cancer progression.[22][23]

Cancer TypeD-Lactate Levels (mM)Clinical SignificanceReference
Breast Cancer (Grade II)5.5 ± 2.4Lactate concentration appears to correlate with tumor grade.[22]
Breast Cancer (Grade III)7.7 ± 2.9Higher lactate levels are associated with higher tumor grade.[22]
Various Cancers4 - 40Intratumoral lactate levels can be significantly elevated compared to normal tissue (1.8-2 mM).[24]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for its clinical application as a biomarker. Standard laboratory assays for lactate typically measure only the L-enantiomer, necessitating specific methods for D-lactate detection.[9]

Enzymatic Spectrophotometric Assay

This method relies on the specific oxidation of this compound by D-lactate dehydrogenase (D-LDH), leading to the production of NADH, which can be measured spectrophotometrically at 340 nm.[25][26][27]

Principle: D-Lactate + NAD⁺ --(D-LDH)--> Pyruvate + NADH + H⁺

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm light path)

  • Micropipettes

  • Buffer solution (e.g., glycylglycine buffer, pH 10)

  • L-glutamate solution

  • Nicotinamide adenine dinucleotide (NAD⁺) solution

  • D-lactate dehydrogenase (D-LDH)

  • Glutamate-pyruvate transaminase (GPT)

  • This compound standard solution

Procedure:

  • Sample Preparation: Plasma or serum samples should be deproteinized, for example, by ultrafiltration, especially if high L-LDH activity is suspected.[25]

  • Reaction Mixture: In a cuvette, combine the buffer solution, L-glutamate solution, and NAD⁺ solution.

  • Blank Measurement: Add the sample to the cuvette, mix, and measure the initial absorbance (A1) at 340 nm after the reaction has stabilized.

  • Enzymatic Reaction: Initiate the reaction by adding GPT and D-LDH.

  • Final Measurement: Incubate at room temperature until the reaction is complete (approximately 20-30 minutes) and measure the final absorbance (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the concentration of this compound in the sample. A standard curve should be generated using known concentrations of this compound.

Colorimetric Assay Kits

Commercially available kits provide a convenient and high-throughput method for this compound measurement. These assays are often based on the same enzymatic principle as the spectrophotometric method but utilize a colorimetric probe.[28][29][30]

Principle: D-Lactate is oxidized by D-LDH, producing an intermediate that reacts with a probe to generate a colored product, which can be measured using a microplate reader.

General Protocol (example):

  • Reagent Preparation: Reconstitute lyophilized enzyme mix, substrate mix, and standards as per the kit instructions.

  • Standard Curve: Prepare a dilution series of the this compound standard in a 96-well plate.

  • Sample Addition: Add samples (e.g., serum, plasma, cell culture media) to separate wells.

  • Reaction Initiation: Add the reaction mix (containing enzyme, substrate, and probe) to all wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes), protected from light.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm or 530 nm) using a microplate reader.

  • Data Analysis: Subtract the blank reading from all measurements and determine the this compound concentration of the samples from the standard curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of L- and this compound enantiomers.[31] This technique is particularly useful for detecting low concentrations of this compound.

Principle: The sample is first processed to extract the lactic acid enantiomers. Chiral chromatography is then used to separate D- and L-lactic acid, followed by detection and quantification using tandem mass spectrometry.

General Workflow:

  • Sample Preparation: Supported liquid extraction is often used to concentrate the lactic acid enantiomers from the biological matrix (e.g., urine, plasma).[32]

  • Chromatographic Separation: A chiral column (e.g., Astec CHIROBIOTIC® R) is used to separate the D- and L-enantiomers under isocratic conditions.

  • Mass Spectrometry Detection: The separated enantiomers are introduced into a tandem mass spectrometer for detection and quantification.

  • Quantification: The concentration of each enantiomer is determined by comparing the signal to that of known standards. This method can achieve a limit of detection for this compound as low as 0.125 µmol/L.[32]

G Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Deproteinization/Extraction Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Chiral Column Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification Quantification Data Analysis->Quantification

References

What is the clinical significance of elevated D-Lactic acid levels?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Clinical Significance of Elevated D-Lactic Acid Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a stereoisomer of L-lactic acid, is not a significant product of normal human metabolism. Its accumulation in the bloodstream, leading to D-lactic acidosis, is a relatively rare but serious clinical condition characterized by high anion gap metabolic acidosis and distinct neurological symptoms. This guide provides a comprehensive overview of the pathophysiology, clinical presentation, diagnosis, and management of elevated this compound levels. It is intended to serve as a technical resource for researchers, scientists, and professionals in drug development by detailing the underlying mechanisms, providing quantitative data, outlining experimental protocols, and visualizing key pathways.

Pathophysiology of D-Lactic Acidosis

Under normal physiological conditions, this compound is produced in minuscule amounts by the gut microbiome and is efficiently metabolized.[1] However, certain conditions can lead to its overproduction and subsequent accumulation.

The primary mechanism involves the excessive delivery of undigested carbohydrates to the colon.[2] In individuals with altered gut anatomy, such as in short bowel syndrome (SBS), or with intestinal dysmotility, carbohydrates are malabsorbed in the small intestine and become a substrate for fermentation by colonic bacteria.[3][4] An overgrowth of specific bacterial species, particularly Lactobacillus and Streptococcus bovis, which produce D-lactate, leads to a significant increase in its production.[5][6] The acidic environment created by lactate production further favors the growth of these acid-resistant bacteria, perpetuating a vicious cycle.[5]

The human body has a limited capacity to metabolize this compound. Unlike L-lactate, which is readily metabolized by L-lactate dehydrogenase, D-lactate is metabolized much slower, primarily by a D-α-hydroxy acid dehydrogenase.[7][8] When production overwhelms the body's metabolic and excretory capacities, this compound accumulates in the blood, leading to acidosis.[8]

Neurotoxicity

A hallmark of D-lactic acidosis is the development of neurological symptoms, including confusion, ataxia, slurred speech, and encephalopathy.[5][7] The exact mechanisms of this compound-induced neurotoxicity are not fully elucidated but are thought to be a direct effect of D-lactate on the central nervous system, independent of the accompanying acidosis.[9][10][11] It is hypothesized that this compound may cross the blood-brain barrier and interfere with neuronal function.[8][12]

Clinical Presentation and Associated Conditions

The clinical presentation of D-lactic acidosis is dominated by neurological and metabolic disturbances.

Neurological Manifestations
  • Confusion and disorientation[5]

  • Ataxia and gait disturbances[5]

  • Slurred speech[5]

  • Weakness and lethargy[13]

  • Behavioral changes, such as irritability and aggression[14]

  • In severe cases, stupor and coma[14]

Metabolic Manifestations
  • High anion gap metabolic acidosis[5]

  • Symptoms related to acidosis, such as Kussmaul respirations (deep, labored breathing)

Associated Conditions
  • Short Bowel Syndrome (SBS): This is the most common cause of D-lactic acidosis.[2][3][4][15] Patients with a history of extensive small bowel resection are at high risk.

  • Propylene Glycol Toxicity: Massive ingestion or prolonged intravenous administration of propylene glycol, a solvent found in some medications and foods, can be metabolized to this compound, leading to acidosis.[16][17][18][19][20]

  • Diabetic Ketoacidosis (DKA): Elevated this compound levels can also be observed in DKA, although its contribution to the overall acidosis is generally less significant than that of ketoacids.[21][22][23][24][25] The production in DKA is thought to be from the metabolism of methylglyoxal.[22]

  • Small Intestinal Bacterial Overgrowth (SIBO): Conditions that promote SIBO can also lead to D-lactic acidosis.[26]

Diagnosis

The diagnosis of D-lactic acidosis requires a high index of suspicion, especially in patients with risk factors and unexplained neurological symptoms accompanied by metabolic acidosis.

Laboratory Findings

A key diagnostic feature is a high anion gap metabolic acidosis with a normal or near-normal L-lactate level, as standard lactate assays only measure the L-isomer.[5][8] Specific enzymatic or chromatographic assays are required to measure D-lactate concentrations.

Diagnostic Workflow

DiagnosticWorkflow cluster_0 Initial Presentation cluster_1 Initial Investigations cluster_2 Differential Diagnosis cluster_3 Confirmatory Testing ClinicalSuspicion Clinical Suspicion: - Neurological Symptoms - History of SBS, PG intake, or DKA ABG Arterial Blood Gas (ABG) ClinicalSuspicion->ABG LLactate Measure L-Lactate ClinicalSuspicion->LLactate AnionGap Calculate Anion Gap ABG->AnionGap HighAGMA High Anion Gap Metabolic Acidosis (HAGMA) AnionGap->HighAGMA NormalL Normal L-Lactate LLactate->NormalL DLactateAssay Specific D-Lactate Assay HighAGMA->DLactateAssay If HAGMA is present NormalL->DLactateAssay If L-Lactate is normal Diagnosis Diagnosis of D-Lactic Acidosis DLactateAssay->Diagnosis

Figure 1: Diagnostic workflow for D-lactic acidosis.

Quantitative Data

ParameterNormal RangePathological Range in D-Lactic AcidosisReference(s)
Serum D-Lactate 0 - 0.25 mmol/L> 3.0 mmol/L (typically much higher, can exceed 10 mmol/L)[8][13][27]
Serum L-Lactate 0.5 - 2.2 mmol/LTypically normal or slightly elevated[5][27]
Anion Gap 8 - 16 mEq/LElevated, often > 20 mEq/L[16][28]
Serum Bicarbonate 22 - 29 mEq/LDecreased, often < 15 mEq/L[28]
Arterial pH 7.35 - 7.45Decreased, often < 7.25[16]

Experimental Protocols

Measurement of this compound by Enzymatic Assay

This method is based on the specific oxidation of this compound to pyruvate by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • D-Lactate Dehydrogenase (D-LDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Hydrazine buffer

  • Glutamate-pyruvate transaminase (GPT)

  • L-Glutamic acid

  • Sample (e.g., deproteinized serum or plasma)

  • This compound standard solutions

Procedure:

  • Sample Preparation: Deproteinize the sample by adding perchloric acid, followed by neutralization with potassium hydroxide. Centrifuge to remove the precipitate.

  • Reaction Mixture: In a cuvette, combine the hydrazine buffer, NAD+ solution, and the sample.

  • Blank Reading: Measure the initial absorbance at 340 nm (A1).

  • Enzymatic Reaction: Add D-LDH to the cuvette and mix. For samples containing pyruvate, also add GPT and L-glutamic acid to remove pyruvate interference.

  • Final Reading: Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete (absorbance is stable). Measure the final absorbance at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of this compound in the sample. Calculate the concentration using the molar extinction coefficient of NADH and the sample volume, or by comparison to a standard curve.[29][30]

Measurement of D- and L-Lactic Acid by HPLC-MS/MS

This method allows for the simultaneous, sensitive, and specific quantification of both D- and L-lactic acid enantiomers.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Chiral chromatography column (e.g., Astec CHIROBIOTIC R)

  • Mobile phase (e.g., acetonitrile/water with a modifier like formic acid)

  • Sample (e.g., urine or plasma)

  • Internal standards (isotopically labeled D- and L-lactic acid)

Procedure:

  • Sample Preparation: Perform a solid-phase extraction or a simple protein precipitation to clean up the sample. Add internal standards.

  • Chromatographic Separation: Inject the prepared sample onto the chiral HPLC column. The enantiomers will be separated based on their differential interaction with the chiral stationary phase.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the MS/MS. The lactic acid molecules are ionized (e.g., by electrospray ionization), and specific parent-daughter ion transitions are monitored for both the analytes and the internal standards.

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[31][32]

Signaling Pathways

Recent research has begun to elucidate the signaling pathways that may be activated by elevated this compound levels, particularly in the context of inflammation.

D_Lactate_Signaling cluster_0 Cellular Uptake cluster_1 Intracellular Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Cellular Response D_Lactate_ext Extracellular D-Lactate MCT1 MCT1 Transporter D_Lactate_ext->MCT1 D_Lactate_int Intracellular D-Lactate MCT1->D_Lactate_int PI3K_Akt PI3K/Akt Pathway D_Lactate_int->PI3K_Akt MAPK MAPK Pathways (p38, ERK1/2) D_Lactate_int->MAPK NF_kB NF-κB PI3K_Akt->NF_kB HIF_1 HIF-1 PI3K_Akt->HIF_1 MAPK->NF_kB MAPK->HIF_1 Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) NF_kB->Cytokine_Production Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis) HIF_1->Metabolic_Reprogramming

Figure 2: D-Lactate induced inflammatory signaling pathways.

Elevated this compound has been shown to enter cells via monocarboxylate transporters (MCTs) and activate several intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.[33][34] This can lead to the activation of transcription factors such as NF-κB and HIF-1, resulting in the production of pro-inflammatory cytokines and a shift towards glycolytic metabolism.[33][34]

Management and Therapeutic Strategies

The management of D-lactic acidosis focuses on three main goals: correcting the acidosis, reducing the production of this compound, and treating the underlying cause.

  • Correction of Acidosis: In cases of severe acidosis (pH < 7.1), intravenous sodium bicarbonate may be administered cautiously.[7][35] Hemodialysis can be effective in rapidly correcting the acidosis and removing this compound from the blood.[16][18]

  • Reduction of this compound Production:

    • Dietary Modification: Restricting the intake of carbohydrates, especially simple sugars, is a cornerstone of therapy as it reduces the substrate available for bacterial fermentation.[3][5][8]

    • Antibiotic Therapy: Oral antibiotics, such as metronidazole, neomycin, or vancomycin, can be used to reduce the population of D-lactate-producing bacteria in the gut.[3][8][26]

  • Treatment of the Underlying Cause: Addressing the root cause, such as surgical correction of a blind loop in the intestine or managing SIBO, is crucial for long-term prevention.[5]

Future Directions and Drug Development

The understanding of D-lactic acidosis has significantly advanced, yet several areas warrant further investigation. For drug development professionals, potential therapeutic targets include:

  • Inhibitors of D-lactate producing bacterial enzymes: Developing drugs that specifically target the enzymes responsible for D-lactate production in gut bacteria could offer a more targeted approach than broad-spectrum antibiotics.

  • Modulators of gut microbiota: Probiotics or prebiotics that favor the growth of non-D-lactate-producing bacteria could help restore a healthy gut microbiome.

  • Enhancers of this compound metabolism: Investigating ways to enhance the activity of human D-α-hydroxy acid dehydrogenase could improve the clearance of this compound.

  • Neuroprotective agents: For patients experiencing neurological symptoms, the development of agents that can mitigate the neurotoxic effects of this compound would be beneficial.

Conclusion

Elevated this compound levels are a clinically significant finding that can lead to severe metabolic and neurological complications. A thorough understanding of its pathophysiology, prompt diagnosis through specific assays, and a multi-faceted management approach are essential for improving patient outcomes. For researchers and drug development professionals, the unique metabolic pathways and the direct neurotoxicity associated with this compound present opportunities for the development of novel diagnostic and therapeutic interventions.

References

The Enzymatic Core of D-Lactic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactic acid, an enantiomer of the more commonly known L-lactic acid, plays a significant, albeit often overlooked, role in various biological systems. While present at low levels in mammals as a byproduct of methylglyoxal detoxification, its accumulation, often due to microbial dysbiosis or certain metabolic disorders, can lead to D-lactic acidosis, a condition with severe neurological implications.[1][2] Understanding the key enzymes that govern the production and degradation of this compound is paramount for developing diagnostics and therapeutics for a range of associated pathologies. This technical guide provides an in-depth overview of the core enzymes involved in this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways.

Key Enzymes in this compound Metabolism

The metabolism of this compound is primarily orchestrated by three key enzymes: D-lactate dehydrogenase, the glyoxalase system (comprising glyoxalase I and glyoxalase II), and D-2-hydroxyacid dehydrogenase.

D-Lactate Dehydrogenase (D-LDH)

D-lactate dehydrogenase (EC 1.1.1.28) is a NAD-dependent enzyme that catalyzes the reversible conversion of pyruvate to this compound.[3] This enzyme is predominantly found in prokaryotes, including various species of lactic acid bacteria, where it plays a crucial role in anaerobic fermentation.[3][4] In these organisms, the production of this compound helps to regenerate NAD+ from NADH, which is essential for the continuation of glycolysis.[3]

Reaction: Pyruvate + NADH + H⁺ ⇌ D-Lactate + NAD⁺

The Glyoxalase System

In mammals, this compound is primarily produced endogenously via the glyoxalase pathway, a detoxification system that converts the reactive dicarbonyl compound methylglyoxal into D-lactate.[1][5] This pathway involves two key enzymes:

  • Glyoxalase I (Glo1; EC 4.4.1.5): This enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione.[6]

  • Glyoxalase II (Glo2; EC 3.1.2.6): This enzyme hydrolyzes S-D-lactoylglutathione to this compound and regenerates glutathione.[6]

Reactions:

  • Methylglyoxal + GSH → Hemithioacetal (non-enzymatic)

  • Hemithioacetal --(Glyoxalase I)--> S-D-Lactoylglutathione

  • S-D-Lactoylglutathione --(Glyoxalase II)--> D-Lactate + GSH

D-2-Hydroxyacid Dehydrogenase

In mammals, the primary enzyme responsible for the catabolism of this compound is D-2-hydroxyacid dehydrogenase (EC 1.1.99.6). This mitochondrial enzyme oxidizes D-lactate to pyruvate, which can then enter central carbon metabolism.[1][7] Unlike D-LDH found in bacteria, this enzyme is FAD-dependent.[1]

Reaction: D-Lactate + Acceptor ⇌ Pyruvate + Reduced Acceptor

Quantitative Data on Key Enzymes

The kinetic properties of these enzymes are crucial for understanding their function and for the development of enzyme inhibitors or activators. The following tables summarize the available kinetic data for D-lactate dehydrogenase, glyoxalase I, and glyoxalase II from various sources.

Table 1: Kinetic Parameters of D-Lactate Dehydrogenase

Organism/IsozymeSubstrateK_m_ (mM)V_max_ (U/mg)Reference
Lactobacillus delbrueckii ssp. bulgaricusPyruvate1.341864[8]
Megasphaera elsdeniiD-Lactate--[9]
Plateau Pika (LDH-C4)Pyruvate0.052-[10]
Plateau Pika (LDH-C4)Lactate4.934-[10]

Table 2: Kinetic Parameters of Glyoxalase I

OrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Saccharomyces cerevisiaeHemithioacetal0.53 ± 0.070.0318 ± 0.0016[11]
Durum Wheat (Mitochondrial)Hemithioacetal0.092 ± 0.00020.519 ± 0.004[12]

Table 3: Kinetic Parameters of Glyoxalase II

OrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Reference
Saccharomyces cerevisiaeS-D-Lactoylglutathione0.32 ± 0.130.00103 ± 0.0001[11]

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for research and drug development. The following are detailed protocols for the key enzymes in this compound metabolism.

Protocol 1: D-Lactate Dehydrogenase (D-LDH) Activity Assay (Colorimetric)

This protocol is adapted for a microplate reader and measures the reduction of a tetrazolium salt, which is coupled to the oxidation of D-lactate.[13]

Materials:

  • 200 mM Tris buffer, pH 8.0

  • 50 mM D-Lithium lactate solution

  • NAD⁺ solution (e.g., 10 mg/mL in water)

  • Phenazine methosulfate (PMS) solution (e.g., 1 mg/mL in water)

  • Iodonitrotetrazolium chloride (INT) solution (e.g., 5 mg/mL in DMSO)

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a fresh reaction mix containing:

    • 200 mM Tris buffer, pH 8.0

    • 50 mM D-Lithium lactate

    • NAD⁺ solution

    • PMS solution

    • INT solution (Note: The final concentrations of each reagent should be optimized for the specific enzyme and experimental conditions.)

  • Assay Setup:

    • Add 50 µL of the enzyme sample to each well of the microplate.

    • Include appropriate controls:

      • Negative control: 50 µL of assay buffer instead of the enzyme sample.

      • Positive control: A known amount of purified D-LDH.

  • Initiate Reaction: Add 150 µL of the Reaction Mix to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Protect the plate from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The increase in absorbance is proportional to the D-LDH activity.

  • Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the reduced INT.

Protocol 2: Glyoxalase I (Glo1) Activity Assay (Spectrophotometric)

This protocol measures the formation of S-D-lactoylglutathione by monitoring the increase in absorbance at 240 nm.[14][15]

Materials:

  • 100 mM Sodium phosphate buffer, pH 6.6

  • 20 mM Methylglyoxal solution

  • 20 mM Glutathione (GSH) solution

  • Enzyme sample

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 240 nm

Procedure:

  • Prepare Substrate Mix: In a cuvette or well, prepare a substrate mix by combining:

    • 100 mM Sodium phosphate buffer, pH 6.6

    • 20 mM Methylglyoxal solution

    • 20 mM GSH solution (Note: The final concentrations should be optimized.)

  • Pre-incubation: Incubate the substrate mix for 10 minutes at 37°C to allow for the non-enzymatic formation of the hemithioacetal.[15]

  • Initiate Reaction: Add the enzyme sample to the pre-incubated substrate mix.

  • Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of Glo1 is calculated using the molar extinction coefficient of S-D-lactoylglutathione (ε₂₄₀ = 3.37 mM⁻¹ cm⁻¹).

Protocol 3: Glyoxalase II (Glo2) Activity Assay (Spectrophotometric)

This protocol measures the hydrolysis of S-D-lactoylglutathione by monitoring the decrease in absorbance at 240 nm.[14][15]

Materials:

  • 100 mM Tris-HCl buffer, pH 7.4

  • S-D-Lactoylglutathione (SLG) solution (e.g., 3 mM)

  • Enzyme sample

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 240 nm

Procedure:

  • Assay Setup: In a cuvette or well, add:

    • 100 mM Tris-HCl buffer, pH 7.4

    • S-D-Lactoylglutathione solution

  • Initiate Reaction: Add the enzyme sample to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm for 5 minutes, taking readings at regular intervals.

  • Calculation: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of Glo2 is calculated using the molar extinction coefficient of S-D-lactoylglutathione.

Signaling Pathways and Logical Relationships

The interplay between these enzymes is crucial for maintaining cellular homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.

D_Lactic_Acid_Metabolism_in_Bacteria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_LDH D-Lactate Dehydrogenase Pyruvate->D_LDH D_Lactate D-Lactate NADH NADH + H+ NADH->D_LDH NAD NAD+ D_LDH->D_Lactate D_LDH->NAD

Caption: Bacterial production of this compound from Glucose.

D_Lactic_Acid_Metabolism_in_Mammals cluster_glycolysis Glycolysis cluster_glyoxalase Glyoxalase System cluster_mitochondrion Mitochondrion DHAP DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal GSH_in GSH GSH_in->Hemithioacetal Glo1 Glyoxalase I Hemithioacetal->Glo1 SLG S-D-Lactoyl- glutathione Glo1->SLG Glo2 Glyoxalase II SLG->Glo2 D_Lactate_prod D-Lactate Glo2->D_Lactate_prod GSH_out GSH Glo2->GSH_out D_Lactate_deg D-Lactate D_Lactate_prod->D_Lactate_deg Transport D2HDH D-2-Hydroxyacid Dehydrogenase D_Lactate_deg->D2HDH Pyruvate_out Pyruvate D2HDH->Pyruvate_out FADH2 FADH2 D2HDH->FADH2 TCA Cycle TCA Cycle Pyruvate_out->TCA Cycle FAD FAD FAD->D2HDH

Caption: this compound metabolism in mammalian cells.

Conclusion

The enzymes D-lactate dehydrogenase, glyoxalase I, glyoxalase II, and D-2-hydroxyacid dehydrogenase represent the central players in the intricate metabolism of this compound. A thorough understanding of their kinetic properties, regulation, and the pathways in which they operate is essential for advancing our knowledge of D-lactic acidosis and related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to unravel the complexities of this compound metabolism and to develop novel therapeutic strategies targeting these key enzymatic players. Further research is warranted to fully elucidate the regulatory mechanisms of these enzymes and their roles in various physiological and pathological states.

References

Methodological & Application

Application Notes and Protocols for Measuring D-Lactic Acid Concentration in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-lactic acid is a stereoisomer of lactic acid that is not significantly produced by mammalian cells, which primarily synthesize L-lactic acid.[1] The presence of this compound in cell culture media can be an indicator of microbial contamination, as many bacterial species produce this isomer.[2][3] Therefore, accurate measurement of this compound is crucial for monitoring the health and purity of cell cultures, ensuring the reliability of experimental results, and maintaining quality control in biopharmaceutical production.

These application notes provide detailed protocols for the quantification of this compound in cell culture media, focusing on the widely used enzymatic assay method. Additionally, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed for researchers requiring higher sensitivity or the simultaneous measurement of both D- and L-lactic acid enantiomers.

Methods for this compound Measurement

Several methods are available for the quantification of this compound in biological samples, each with its own advantages in terms of specificity, sensitivity, and throughput.

Enzymatic Assays

Enzymatic assays are the most common method for measuring this compound due to their simplicity, specificity, and suitability for high-throughput screening.[3][4] These assays utilize the enzyme D-lactate dehydrogenase (D-LDH), which specifically catalyzes the oxidation of this compound to pyruvate.[2] This reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for the colorimetric or fluorometric quantification of this compound.[2][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying lactic acid isomers.[5][6] By using a chiral stationary phase, D- and L-lactic acid can be resolved and quantified. This method offers high precision and the ability to measure both isomers simultaneously, but it requires specialized equipment and longer run times compared to enzymatic assays.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5][7] This technique is highly sensitive and can detect very low concentrations of this compound in complex matrices like cell culture media.[5] It is particularly useful for metabolic flux analysis and detailed studies of cellular metabolism.[7]

Data Presentation: Comparison of this compound Measurement Methods

The following table summarizes the key quantitative parameters of the different methods used to measure this compound.

ParameterEnzymatic Assay (Colorimetric)HPLC with Chiral ColumnLC-MS/MS
Principle D-lactate dehydrogenase-catalyzed oxidation of D-lactate, coupled to a colorimetric reaction.[2][4]Chiral chromatography for enantiomeric separation, followed by UV or other detection.[6]Chromatographic separation followed by mass spectrometric detection and quantification.[5][7]
Detection Limit 0.05 mM to 0.1 mM.[2][3][4]Varies with detector; can be in the low µM range.0.5 µM.[8]
Linearity Range Up to 1 mM or 2 mM, depending on the presence of phenol red.[2][3][4]0.5 - 100 µM.[8]Wide dynamic range, can be tailored by method development.
Specificity Highly specific for this compound.Can resolve D- and L-lactic acid.Highly specific based on mass-to-charge ratio.[5]
Sample Volume Typically 1-50 µL.[9]Variable, typically in the µL range.5-10 µL.[7]
Assay Time ~20-40 minutes.[4]30-60 minutes per sample.[6]Can be rapid, depending on the chromatographic method.[7]
Throughput High-throughput compatible (96-well plates).[2][4]Lower throughput, sample by sample.Can be automated for higher throughput.

Experimental Protocol: Enzymatic Assay for this compound

This protocol is based on commercially available colorimetric this compound assay kits.[2][4] It is recommended to consult the specific manufacturer's instructions for the kit being used.

Materials
  • This compound Assay Kit (containing D-Lactate Assay Buffer, D-Lactate Enzyme Mix, Substrate Mix, and D-Lactate Standard).[2][9]

  • Cell culture media samples.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 450 nm or 565 nm (depending on the kit).[2]

  • Pipettes and pipette tips.

  • Ultrapure water.

Procedure

1. Sample Preparation:

  • Collect cell culture supernatant by centrifuging the cell culture at 300 x g for 2 minutes to pellet the cells.[10]

  • If the this compound concentration is expected to be high, dilute the supernatant with ultrapure water.[2]

  • For samples containing phenol red, it is important to prepare the standards in the same culture medium without serum to account for background absorbance.[2]

2. Standard Curve Preparation:

  • Prepare a series of this compound standards by diluting the provided D-Lactate Standard with the appropriate diluent (ultrapure water or cell culture medium without serum).[2][9]

  • A typical standard curve may range from 0 to 1 mM or 2 mM.[2][4]

3. Reaction Mix Preparation:

  • Prepare the Reaction Mix according to the kit's instructions. This typically involves mixing the Assay Buffer, Enzyme Mix, and Substrate Mix.[9]

  • Prepare a sufficient volume of Reaction Mix for all samples, standards, and controls.

4. Assay Protocol:

  • Pipette 20-50 µL of each standard and sample into separate wells of the 96-well plate.[2][9]

  • Add 50-80 µL of the Reaction Mix to each well.[2][9]

  • Mix gently by tapping the plate.

  • For kinetic assays, immediately measure the initial absorbance (A_initial) at the specified wavelength (e.g., 565 nm).[2]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[4][9]

  • After incubation, measure the final absorbance (A_final) at the same wavelength.

5. Data Analysis:

  • Calculate the change in absorbance (ΔA) for each well by subtracting the initial absorbance from the final absorbance (ΔA = A_final - A_initial). For endpoint assays, use the final absorbance reading.

  • Subtract the ΔA of the blank (0 mM standard) from the ΔA of all other standards and samples.

  • Plot the corrected ΔA values for the standards against their known concentrations to generate a standard curve.

  • Determine the this compound concentration in the samples by interpolating their corrected ΔA values on the standard curve.

  • If the samples were diluted, multiply the calculated concentration by the dilution factor.

Visualizations

Enzymatic Reaction Pathway for this compound Detection

D_Lactic_Acid_Assay D_Lactate This compound Pyruvate Pyruvate D_Lactate->Pyruvate Oxidation D_LDH D-Lactate Dehydrogenase D_Lactate->D_LDH NAD NAD+ NADH NADH NAD->NADH Reduction NAD->D_LDH Probe_ox Colorimetric Probe (Oxidized) NADH->Probe_ox e- Probe_red Colored Product (Reduced) Probe_ox->Probe_red Reduction D_LDH->Pyruvate D_LDH->NADH

Caption: Enzymatic reaction pathway for the colorimetric detection of this compound.

Experimental Workflow for this compound Measurement

Experimental_Workflow Sample_Prep 1. Sample Preparation (Cell Culture Supernatant) Plate_Setup 4. Add Samples and Standards to 96-well Plate Sample_Prep->Plate_Setup Standard_Prep 2. Standard Curve Preparation Standard_Prep->Plate_Setup Reagent_Prep 3. Reaction Mix Preparation Add_Reagents 5. Add Reaction Mix Reagent_Prep->Add_Reagents Plate_Setup->Add_Reagents Incubation 6. Incubate at Room Temp Add_Reagents->Incubation Measurement 7. Measure Absorbance Incubation->Measurement Analysis 8. Data Analysis (Standard Curve & Calculation) Measurement->Analysis Result This compound Concentration Analysis->Result

Caption: General experimental workflow for the enzymatic measurement of this compound.

Conclusion

The choice of method for measuring this compound in cell culture media depends on the specific requirements of the experiment, including the need for sensitivity, specificity, throughput, and the availability of equipment. Enzymatic assays offer a convenient and reliable method for routine monitoring of this compound as an indicator of microbial contamination. For more in-depth studies requiring the differentiation of lactic acid isomers or higher sensitivity, HPLC and LC-MS are powerful alternatives. By following the detailed protocols and understanding the principles behind each method, researchers can accurately quantify this compound concentrations, ensuring the integrity and reproducibility of their cell culture experiments.

References

Quantifying D-Lactic Acid in Biological Samples: A Detailed Guide to Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established and emerging methods for the quantification of D-lactic acid in various biological samples. Accurate measurement of this compound is crucial in clinical diagnostics, particularly for identifying D-lactic acidosis, a condition that can lead to severe metabolic and neurological complications.[1][2] It also finds applications in food quality control and fermentation process monitoring.[3][4]

This guide presents detailed application notes, comparative data, and step-by-step protocols for the most widely used techniques, including enzymatic assays, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and biosensor-based methods.

Methods for this compound Quantification

Several analytical techniques are available for the determination of this compound concentrations in biological matrices such as serum, plasma, urine, and cell culture media.[5][6][7] The choice of method often depends on factors like required sensitivity, specificity, sample throughput, and available instrumentation.

Enzymatic Assays: These are the most common methods for this compound quantification due to their simplicity, high specificity, and suitability for high-throughput screening.[1] These assays utilize the enzyme D-lactate dehydrogenase (D-LDH), which specifically catalyzes the oxidation of this compound to pyruvate.[5][8] The reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric detection.[5][9]

High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and reliable method for separating and quantifying this compound from its enantiomer, L-lactic acid, and other organic acids in complex biological samples.[10] Chiral stationary phases are typically employed to achieve enantiomeric separation.[11] Detection can be achieved using various detectors, including UV, refractive index, or mass spectrometry (MS), with the latter providing the highest sensitivity and specificity.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for this compound analysis. However, it requires derivatization of the non-volatile lactic acid to make it amenable to gas chromatography.[13][14] This method is often used for confirmation or when very low detection limits are required.

Biosensors: Electrochemical biosensors represent a rapidly advancing technology for real-time and point-of-care monitoring of this compound.[15][16][17] These devices typically immobilize D-lactate dehydrogenase or other recognition elements onto an electrode surface. The enzymatic reaction produces an electrical signal that is proportional to the this compound concentration.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different this compound quantification methods, providing a basis for comparison.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample Type(s)Throughput
Enzymatic Assay (Colorimetric) ~0.01 mM[5]~0.1 mM[8]0.1 - 10 mM[8]Serum, Plasma, Cells, Culture Media[5]High
Enzymatic Assay (Fluorometric) Lower than colorimetricLower than colorimetricVaries by kitSerum, Plasma, Cells, Culture Media[9]High
HPLC-UV (Chiral) 1.21 µg/L[11]3.67 µg/L[11]VariesWine, Serum[10][11]Medium
HPLC-MS/MS (Chiral) 0.125 µmol/L[18]0.5 µmol/L[18]0.5 - 100 µmol/L[12]Urine, Plasma[18]Medium
GC-MS (with derivatization) High sensitivityHigh sensitivityVariesPlasma[14]Low to Medium
Electrochemical Biosensor 56 µM[15]-0.015 - 100 mM[15]Biological Samples[15]High (potential for real-time)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited.

Protocol 1: Enzymatic Quantification of this compound (Colorimetric)

This protocol is based on commercially available assay kits (e.g., Abcam ab83429, Sigma-Aldrich MAK058).[5][8]

1. Principle: this compound is specifically oxidized by D-lactate dehydrogenase, generating a product that reacts with a probe to produce a colorimetric signal (OD 450 nm or 570 nm).[5][6]

2. Materials:

  • D-Lactate Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, and D-Lactate Standard)[5]

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm or 570 nm

  • Pipettes and pipette tips

  • Deionized water

  • Samples (serum, plasma, cell culture supernatant, etc.)

  • (Optional) 10 kDa MW spin filter for deproteinization[5]

3. Sample Preparation:

  • Serum/Plasma: Deproteinate samples by adding an equal volume of cold 0.5 M metaphosphoric acid (MPA).[9] Vortex and incubate on ice for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet proteins.[9] Neutralize the supernatant with potassium carbonate.[9]

  • Cell Culture Supernatant: Can often be assayed directly. If high in protein, deproteinize as above.

  • Tissues or Cells: Homogenize in Assay Buffer (e.g., 20 mg tissue or 2 x 10^6 cells in 100 µL).[5] Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.[8]

4. Assay Procedure:

  • Standard Curve Preparation: Prepare a 1 mM D-Lactate standard solution by diluting the provided 100 mM standard.[5] Create a standard curve by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard into a 96-well plate, generating 0, 2, 4, 6, 8, and 10 nmol/well standards.[8]

  • Sample Addition: Add 1-50 µL of your prepared sample to separate wells.

  • Volume Adjustment: Adjust the volume in all standard and sample wells to 50 µL with Assay Buffer.[5]

  • Reaction Mix Preparation: Prepare the Reaction Mix according to the kit instructions. This typically involves mixing the Assay Buffer, Enzyme Mix, and Substrate Mix.

  • Reaction Initiation: Add 50 µL of the Reaction Mix to each well.[5]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) in a microplate reader.[5][8]

5. Calculation:

  • Subtract the 0 standard (blank) reading from all standard and sample readings.

  • Plot the standard curve of absorbance versus nmol of D-Lactate.

  • Determine the amount of this compound in the sample from the standard curve.

  • Calculate the concentration of this compound in the original sample by accounting for the sample volume and any dilution factors.

Protocol 2: HPLC Quantification of this compound

This protocol is a generalized procedure based on published methods for chiral separation of lactic acid enantiomers.[10][11]

1. Principle: D- and L-lactic acid are separated on a chiral HPLC column and detected by a UV or MS detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC R, Nucleosil chiral-1)[11]

  • Mobile phase (e.g., aqueous solution of CuSO4 or other chiral selectors)[11]

  • This compound and L-lactic acid standards

  • Sample preparation reagents (e.g., perchloric acid for deproteinization)

  • Syringe filters (0.22 µm)

3. Sample Preparation:

  • Deproteinization: For serum or plasma, add perchloric acid to precipitate proteins. Centrifuge to collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions (Example): [11]

  • Column: Chiral stationary phase column

  • Mobile Phase: Aqueous solution of 2 mM copper(II) acetate

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm or Mass Spectrometry

  • Injection Volume: 10-20 µL

5. Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Injection: Inject a series of this compound standards of known concentrations to generate a calibration curve.

  • Sample Injection: Inject the prepared biological samples.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for this compound.

6. Calculation:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Adjust for any dilution factors used during sample preparation.

Visualizations

The following diagrams illustrate the workflows of the described methods.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Serum, Plasma, etc.) Deproteinization Deproteinization (e.g., with MPA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Neutralization Neutralization Supernatant->Neutralization Prepared_Sample Prepared Sample Neutralization->Prepared_Sample Plate_Setup Prepare Standards & Samples in 96-well Plate Prepared_Sample->Plate_Setup Add_Reaction_Mix Add Reaction Mix (D-LDH, Substrate) Plate_Setup->Add_Reaction_Mix Incubation Incubate at RT Add_Reaction_Mix->Incubation Read_Absorbance Measure Absorbance Incubation->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate this compound Concentration Standard_Curve->Calculate_Concentration

Caption: Workflow for the enzymatic quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Injection Inject Sample Prepared_Sample->Injection HPLC_System HPLC System with Chiral Column Separation Chiral Separation of D- and L-Lactic Acid HPLC_System->Separation Injection->HPLC_System Detection Detection (UV or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Calculate_Concentration Calculate Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the HPLC-based quantification of this compound.

D_Lactate_Pathway cluster_gut Gut Lumen Carbohydrates Dietary Carbohydrates Bacteria Gut Microbiota (e.g., Lactobacillus) Carbohydrates->Bacteria Fermentation D_Lactate This compound Bacteria->D_Lactate Production Absorption Intestinal Absorption D_Lactate->Absorption Bloodstream Bloodstream Absorption->Bloodstream Acidosis D-Lactic Acidosis (if accumulation) Bloodstream->Acidosis Metabolism Slow Metabolism in Liver Bloodstream->Metabolism

Caption: Simplified pathway of this compound production and accumulation.

References

What are the applications of D-Lactic acid in biotechnology research?

Author: BenchChem Technical Support Team. Date: December 2025

Applications of D-Lactic Acid in Biotechnology Research

Introduction:

This compound, the D-enantiomer of lactic acid, has emerged as a versatile and crucial molecule in biotechnology research. While L-lactic acid is the common isomer in human metabolism, this compound is primarily produced by microorganisms.[1][2] Its unique stereochemistry lends it to a variety of applications, from the synthesis of advanced biomaterials to its use as a clinical biomarker and a tool for studying inflammatory processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.

Application Note 1: Production of Heat-Resistant Polylactic Acid (PLA)

Background:

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a sustainable alternative to petroleum-based plastics.[3][4] However, standard PLA, typically composed of L-lactic acid (PLLA), often exhibits limited thermal stability. The incorporation of this compound to form a stereocomplex with PLLA (sc-PLA) significantly enhances the heat resistance of the resulting polymer.[5] This sc-PLA has a melting temperature approximately 50°C higher than that of PLLA alone, expanding its applications in areas requiring higher thermal tolerance.[6]

Experimental Protocol: Synthesis of Stereocomplex PLA (sc-PLA)

This protocol describes the synthesis of this compound (PDLA) and its subsequent use to create a heat-resistant stereocomplex with commercial PLLA.

Materials:

  • This compound (D-LA)

  • Stannous octoate (catalyst)

  • Chloroform

  • Methanol

  • High molecular weight Poly(L-lactic acid) (PLLA) film

  • Trichloromethane

Procedure:

Part 1: Synthesis of Poly(this compound) (PDLA) [5]

  • Add a defined amount of D-LA to a three-necked flask.

  • Heat the flask to 150°C under normal pressure for 1 hour to remove water.

  • Add stannous octoate catalyst (0.5 wt% of the total mass of D-LA) to the flask.

  • Increase the temperature to 170°C and apply a full vacuum for 8 hours to facilitate polymerization.

  • Dissolve the resulting PDLA product in chloroform.

  • Precipitate the PDLA by adding excess methanol.

  • Collect the precipitated PDLA and dry it under a vacuum at 50°C for 10 hours.

Part 2: Preparation of Stereocomplex PLA (sc-PLA) Film [6]

  • Prepare a 10% (w/v) solution of the synthesized PDLA in trichloromethane.

  • Prepare a 10% (w/v) solution of commercial high molecular weight PLLA in trichloromethane.

  • Mix equal amounts of the PLLA and PDLA solutions at room temperature.

  • Cast the mixture onto a glass plate.

  • Allow the solvent to evaporate in a fume hood.

  • Heat the resulting film in a water bath at 50°C for 10 hours to remove residual solvent.

  • Dry the final sc-PLA film at 50°C under vacuum for 10 hours.

Workflow for sc-PLA Production:

scPLA_Workflow DLA This compound MeltPoly Melt Polymerization (170°C, Vacuum) DLA->MeltPoly PLLA PLLA Film DissolvePLLA Dissolve PLLA (Trichloromethane) PLLA->DissolvePLLA DissolvePDLA Dissolve PDLA (Chloroform) MeltPoly->DissolvePDLA Precipitate Precipitate (Methanol) DissolvePDLA->Precipitate DryPDLA Dry PDLA Precipitate->DryPDLA PDLA_final Purified PDLA DryPDLA->PDLA_final Mix Mix PLLA and PDLA Solutions PDLA_final->Mix DissolvePLLA->Mix Cast Cast Film Mix->Cast Evaporate Solvent Evaporation Cast->Evaporate DryFilm Dry sc-PLA Film Evaporate->DryFilm scPLA Heat-Resistant sc-PLA Film DryFilm->scPLA

Caption: Workflow for the production of heat-resistant stereocomplex PLA (sc-PLA).

Application Note 2: this compound as a Biomarker for Sepsis

Background:

Sepsis is a life-threatening condition caused by a dysregulated host response to infection.[2][7] Early diagnosis and intervention are critical for improving patient outcomes. While L-lactate is a well-established biomarker for tissue hypoperfusion in sepsis, this compound is produced by various bacteria and its presence in the blood can be indicative of a bacterial infection.[1][2] Elevated this compound levels have been identified as a potential specific biomarker for bacteremia and sepsis.[1]

Clinical Protocol: Measurement of this compound in Blood for Sepsis Diagnosis

This protocol outlines the procedure for collecting and analyzing blood samples for this compound levels in patients with suspected sepsis.

Materials:

  • Gray-top (sodium fluoride/potassium oxalate) blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Astec CHIROBIOTIC R)

  • This compound standard solutions

  • Mobile phase (e.g., aqueous copper sulfate solution)[8]

Procedure:

  • Sample Collection:

    • Draw venous blood into a gray-top tube. The use of a tourniquet should be minimized, and hand clenching should be avoided to prevent artificial elevation of lactate levels.[1]

    • Transport the sample to the laboratory promptly.

  • Sample Processing:

    • Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C to separate the plasma.[2]

    • Remove the plasma from the cells within 60 minutes of collection.[1]

    • Store the plasma at -80°C if not analyzed immediately.

  • HPLC Analysis: [4][8][9][10]

    • Prepare a standard curve using this compound solutions of known concentrations.

    • Prepare the mobile phase (e.g., 0.8 mmol/L N,N-dipropyl-L-alanine and 4 mmol/L Cu(II) acetate in water).[4]

    • Set up the HPLC system with a chiral column and a UV detector set at 210 nm.[9][10]

    • Inject the prepared standards and patient plasma samples into the HPLC system.

    • Quantify the this compound concentration in the patient samples by comparing the peak areas to the standard curve.

Interpretation of Results:

  • A this compound level greater than a predetermined cutoff value (e.g., >2.0 mmol/L, though this is typically for total lactate and a specific D-lactate threshold for sepsis needs further clinical validation) in a patient with suspected infection may indicate a higher risk of sepsis or septic shock.[2]

  • Serial measurements of this compound can be used to monitor the patient's response to treatment.[2]

Diagnostic Workflow for Sepsis using this compound:

Caption: Diagnostic workflow for sepsis incorporating this compound measurement.

Application Note 3: Investigating this compound-Induced Inflammatory Responses

Background:

Recent research has shown that this compound can act as a signaling molecule, inducing inflammatory responses in various cell types.[11] Specifically, this compound has been shown to increase the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in bovine fibroblast-like synoviocytes.[5][12][13][14][15] This pro-inflammatory effect is mediated through the activation of the MAPK, PI3K/Akt, and NF-κB signaling pathways.[5][14][15] Understanding these pathways is crucial for developing therapeutic strategies for inflammatory conditions associated with elevated this compound levels.

Experimental Protocol: In Vitro Analysis of this compound-Induced Cytokine Production

This protocol details the methodology for treating bovine fibroblast-like synoviocytes (bFLSs) with this compound and quantifying the subsequent production of IL-6 and IL-8.

Materials:

  • Bovine fibroblast-like synoviocytes (bFLSs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution (sterile, pH adjusted)

  • L-lactic acid solution (as a control)

  • MAPK pathway inhibitors (e.g., UO126 for MEK1/2, SB203580 for p38)[12]

  • PI3K/Akt pathway inhibitor (e.g., LY294002)[12]

  • NF-κB inhibitor (e.g., BAY 11-7082)[15]

  • RNA extraction kit

  • qRT-PCR reagents and primers for IL-6, IL-8, and a housekeeping gene (e.g., RPS9)

  • ELISA kits for bovine IL-6 and IL-8

Procedure:

  • Cell Culture and Treatment:

    • Culture bFLSs in appropriate cell culture medium until they reach 80-90% confluency.

    • Pre-treat cells with specific pathway inhibitors (e.g., 1 µM UO126, 1 µM SB203580, 1 µM LY294002, or 1 µM BAY 11-7082) for 1 hour, if applicable.

    • Stimulate the cells with varying concentrations of this compound (e.g., 1, 2, 5, 10 mM) for a specified time (e.g., 6 hours for gene expression, 24 hours for protein secretion). Include L-lactic acid and an untreated control.

  • Gene Expression Analysis (qRT-PCR):

    • After the 6-hour incubation, lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for bovine IL-6, IL-8, and a housekeeping gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

  • Protein Secretion Analysis (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Quantify the concentration of IL-6 and IL-8 in the supernatants using specific bovine ELISA kits according to the manufacturer's instructions.

Signaling Pathway of this compound-Induced Inflammation:

D_Lactic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_Lactic_Acid This compound MCT1 MCT1 D_Lactic_Acid->MCT1 PI3K PI3K MCT1->PI3K p38 p38 MAPK MCT1->p38 ERK12 ERK1/2 MCT1->ERK12 Akt Akt PI3K->Akt IkappaB IκB Akt->IkappaB | NFkappaB_IkappaB NF-κB p38->NFkappaB_IkappaB ERK12->NFkappaB_IkappaB NFkappaB_nuc NF-κB NFkappaB_IkappaB->NFkappaB_nuc Translocation Gene_Expression Gene Expression NFkappaB_nuc->Gene_Expression IL6 IL-6 Gene_Expression->IL6 IL8 IL-8 Gene_Expression->IL8

Caption: this compound signaling pathway leading to inflammatory cytokine production.

Quantitative Data Summary

Application AreaParameterValueOrganism/SystemReference
Microbial Production This compound Titer 17.09 g/L (shake flask)Saccharomyces cerevisiae (engineered)[16]
40.03 g/L (fed-batch)Saccharomyces cerevisiae (engineered)[16]
3.48 g/LPichia pastoris (engineered)[17]
This compound Yield 0.89 g/g glucose (89% theoretical)Saccharomyces cerevisiae (engineered)[16]
0.81 g/g glucoseSaccharomyces cerevisiae (engineered)[16]
Inflammatory Response This compound Concentration ~6 mMBovine synovial fluid (in vivo)[5]
IL-6 mRNA Expression Significant increase at 5 mM this compoundBovine fibroblast-like synoviocytes[12]
IL-8 mRNA Expression Significant increase at 5 mM this compoundBovine fibroblast-like synoviocytes[12]
IL-6 Protein Secretion Significant reduction with MAPK inhibitorsBovine fibroblast-like synoviocytes[12]
IL-8 Protein Secretion Significant reduction with MAPK inhibitorsBovine fibroblast-like synoviocytes[12]
Biomarker for Sepsis Diagnostic Cutoff (Total Lactate) > 2.0 mmol/LHuman blood[2]
D-Lactate in Bacteremia 33 to 909 µmol/LHuman plasma[1]

Conclusion

This compound is a molecule with significant and diverse applications in biotechnology research. Its role in the production of advanced biomaterials like heat-resistant PLA is well-established. Furthermore, its utility as a potential biomarker for infectious diseases and its function as a signaling molecule in inflammatory processes open up new avenues for research and therapeutic development. The protocols and data presented in this document provide a foundation for researchers to explore and harness the multifaceted potential of this compound in their respective fields.

References

Production of High-Purity D-Lactic Acid Through Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the production of high-purity D-lactic acid via microbial fermentation. The focus is on providing actionable information for laboratory and pilot-scale production, including microbial strain selection, fermentation process optimization, and downstream purification strategies.

Application Notes

The production of optically pure this compound is crucial for the synthesis of heat-resistant polylactic acid (PLA), a biodegradable polymer with numerous applications in the biomedical and pharmaceutical fields.[1][2] Microbial fermentation is the primary method for producing this compound due to its potential for high stereospecificity, utilization of renewable feedstocks, and environmentally friendly processes.[2][3]

Key considerations for successful high-purity this compound production include the selection of a suitable microbial strain, optimization of fermentation conditions to maximize titer and yield, and efficient downstream processing to achieve the desired purity.

Microbial Strain Selection:

A variety of microorganisms, including bacteria and yeasts, can be utilized for this compound production. These can be naturally occurring strains or genetically engineered organisms.

  • Naturally Occurring Bacteria: Strains such as Sporolactobacillus inulinus and Lactobacillus delbrueckii are known producers of this compound.[4][5] Leuconostoc mesenteroides has also been used for this compound production from biomass.[6]

  • Genetically Engineered Bacteria: To enhance this compound production and eliminate the formation of L-lactic acid, genetic modification is often employed. For instance, strains of Bacillus coagulans have been engineered by deleting L-lactate dehydrogenase genes and inserting a D-lactate dehydrogenase gene, resulting in high optical purity.[1] Similarly, Escherichia coli has been metabolically engineered to produce high titers of this compound with high optical purity by inactivating competing metabolic pathways.[7]

  • Genetically Engineered Yeast: Saccharomyces cerevisiae has been engineered to produce this compound by deleting the pyruvate decarboxylase 1 (PDC1) gene and introducing D-lactate dehydrogenase genes.[8] This approach offers the advantage of yeast's inherent tolerance to acidic conditions.

Fermentation Strategies:

The choice of fermentation strategy significantly impacts the final product concentration, productivity, and yield.

  • Batch Fermentation: This is the simplest mode of operation but can be limited by substrate inhibition and product feedback inhibition.

  • Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process. It is often preferred for achieving high cell densities and high product titers by avoiding high initial substrate concentrations that can be inhibitory.[2][5][9]

  • Continuous Fermentation: While offering high productivity, continuous fermentation can be more challenging to operate and maintain sterility.

  • Non-sterilized Fermentation: Utilizing thermophilic strains like Bacillus coagulans allows for fermentation at elevated temperatures (e.g., 50°C), which can reduce sterilization costs and minimize contamination from mesophilic lactic acid producers.[1]

Downstream Processing and Purification:

The purification of this compound from the fermentation broth is a critical and often costly step, accounting for a significant portion of the total production cost.[10] The goal is to separate the lactic acid from biomass, residual sugars, proteins, and other fermentation byproducts. A multi-step approach is typically required to achieve high purity. Common purification techniques include:

  • Pre-treatment: Microfiltration and nanofiltration are often used as initial steps to remove microbial cells and other macromolecules.[11]

  • Precipitation: This is a conventional method where calcium hydroxide or calcium carbonate is added to the fermenter to neutralize the produced acid, forming calcium lactate. The calcium lactate is then precipitated, and free lactic acid is recovered by adding sulfuric acid, which generates calcium sulfate (gypsum) as a byproduct.[10]

  • Solvent Extraction: This technique involves the use of an organic solvent to selectively extract lactic acid from the aqueous fermentation broth.[12] The efficiency of this process is highly dependent on the pH of the broth.[12]

  • Esterification followed by Distillation and Hydrolysis: In this process, lactic acid is first reacted with an alcohol (e.g., ethanol) to form an ester (e.g., ethyl lactate). The volatile ester is then purified by distillation, followed by hydrolysis to recover high-purity lactic acid.[11]

  • Membrane-Based Separation: Techniques like electrodialysis are gaining prominence as they offer a more environmentally friendly alternative to precipitation by avoiding the use of large amounts of chemicals and the generation of gypsum waste.[10][13]

  • Ion-Exchange Chromatography: This method utilizes resins to capture and purify lactic acid from the fermentation broth.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production, providing a comparative overview of different microbial strains and fermentation strategies.

Microbial StrainFermentation StrategySubstrateTiter (g/L)Yield (g/g)Optical Purity (%)Reference
Bacillus coagulans (genetically modified)Non-sterilized batchNot specified1450.9899.9[1]
Escherichia coli W3110 (metabolically engineered)BatchGlucose630.7-0.8 (carbon basis)>99.8[7]
Sporolactobacillus inulinus ATCC 15538Repeated batchGlucose82Not specified99.5[4]
Lactobacillus delbrueckiiFed-batchMolasses and corn steep liquor162Not specifiedHigh[5]
Leuconostoc mesenteroides NBRC 3832Multiple parallel fermentationBanana peel31.8Not specifiedNot specified[6]
Leuconostoc mesenteroides NBRC 3832Multiple parallel fermentationCorncob38.3Not specifiedNot specified[6]
Saccharomyces cerevisiae (metabolically engineered)Batch (neutralizing)Glucose61.50.612>99.9[8]
Sporolactobacillus inulinusFed-batchGlucose with peanut meal207Not specified99.3[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the production and analysis of high-purity this compound.

Protocol 1: this compound Fermentation using Genetically Engineered Bacillus coagulans

This protocol is based on the principles of non-sterilized fermentation with a thermophilic strain.[1]

1. Strain and Media Preparation:

  • Strain: Genetically engineered Bacillus coagulans with deleted L-lactate dehydrogenase genes and an inserted D-lactate dehydrogenase gene.
  • Seed Medium: Prepare a suitable growth medium (e.g., GYP medium containing glucose, yeast extract, and peptone). Sterilize by autoclaving.
  • Fermentation Medium: Prepare the production medium. For non-sterilized fermentation, the medium may not require autoclaving if the fermentation temperature is sufficiently high to inhibit contaminants.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered B. coagulans into the sterile seed medium.
  • Incubate at 50°C with agitation until the culture reaches the exponential growth phase.

3. Fermentation:

  • Transfer the seed culture to the fermenter containing the production medium.
  • Maintain the fermentation temperature at 50°C.
  • Control the pH of the fermentation broth at a predetermined optimal level (e.g., 6.5) by the automated addition of a neutralizing agent like calcium carbonate or sodium hydroxide.
  • Maintain agitation to ensure homogeneity.
  • Monitor the fermentation progress by periodically measuring cell density (OD600), glucose consumption, and this compound concentration.

4. Harvesting:

  • Once the glucose is consumed and this compound production has plateaued, terminate the fermentation.
  • Proceed to downstream processing to separate the this compound from the biomass and other components of the fermentation broth.

Protocol 2: Purification of this compound by Esterification, Distillation, and Hydrolysis

This protocol outlines a chemical purification method to achieve high-purity this compound.[11]

1. Pre-treatment of Fermentation Broth:

  • Centrifuge the fermentation broth to remove microbial cells.
  • Further clarify the supernatant using microfiltration followed by nanofiltration to remove residual macromolecules and color.

2. Esterification:

  • Add ethanol to the pre-treated fermentation broth.
  • Catalyze the esterification reaction to convert this compound to ethyl-D-lactate. This can be facilitated by adjusting the pH or using a suitable catalyst.
  • Employ a dehydration technique, such as vapor permeation with a zeolite membrane, to remove water and drive the reaction to completion.

3. Distillation:

  • Distill the reaction mixture to separate the more volatile ethyl-D-lactate from the other components.
  • Use a fractionating column and carefully control the temperature at the exit point to obtain high-purity ethyl lactate (e.g., >98%).

4. Hydrolysis:

  • Hydrolyze the purified ethyl-D-lactate to yield this compound and ethanol. This is typically done by adding water and heating.
  • The ethanol can be recovered and recycled for the esterification step.

5. Final Purification:

  • The resulting this compound solution can be further concentrated and polished using techniques like vacuum evaporation or crystallization to obtain a high-purity product.

Protocol 3: Analysis of this compound Concentration and Optical Purity

Accurate determination of this compound concentration and its optical purity is essential.

1. Sample Preparation:

  • Take a sample from the fermentation broth or purified solution.
  • Centrifuge to remove any solids.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the sample as necessary to fall within the linear range of the analytical method.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

  • System: An HPLC system equipped with a UV or refractive index detector.
  • Column: A chiral column specifically designed for the separation of lactic acid enantiomers.
  • Mobile Phase: A suitable mobile phase, often an acidic aqueous solution (e.g., dilute sulfuric acid).
  • Analysis: Inject the prepared sample into the HPLC system. The D- and L-lactic acid will have different retention times, allowing for their separation and quantification.
  • Quantification: Create a standard curve using known concentrations of pure this compound to determine the concentration in the sample.
  • Optical Purity Calculation: Calculate the optical purity as: (Area of this compound peak) / (Area of this compound peak + Area of L-lactic acid peak) * 100%.

3. Enzymatic Assay:

  • Enzymatic test kits are commercially available for the specific measurement of this compound.[15][16]
  • These assays are based on the specific oxidation of this compound by D-lactate dehydrogenase, leading to the formation of NADH, which can be measured spectrophotometrically at 340 nm.[15]
  • Follow the manufacturer's instructions for the assay procedure, which typically involves preparing reagents, mixing with the sample, incubating, and measuring the absorbance change.

Visualizations

This compound Production Workflow

D_Lactic_Acid_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Quality Control Strain Microbial Strain Selection (e.g., Engineered B. coagulans) Media Media Preparation Strain->Media Inoculum Inoculum Development Media->Inoculum Fermenter Fermentation (e.g., Fed-Batch, 50°C, pH 6.5) Inoculum->Fermenter Harvest Harvesting Fermenter->Harvest Pretreatment Pre-treatment (Filtration) Harvest->Pretreatment Purification Purification (e.g., Esterification, Distillation) Pretreatment->Purification FinalProduct High-Purity This compound Purification->FinalProduct Analysis Analysis (HPLC, Enzymatic Assay) FinalProduct->Analysis

Caption: Workflow for high-purity this compound production.

Simplified Metabolic Pathway for this compound Production

D_Lactic_Acid_Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis D_Lactic_Acid This compound Pyruvate->D_Lactic_Acid D-Lactate Dehydrogenase (D-LDH) L_Lactic_Acid L-Lactic Acid Pyruvate->L_Lactic_Acid L-Lactate Dehydrogenase (L-LDH) (Deleted in engineered strains) Other_Byproducts Other Byproducts (e.g., Ethanol, Acetate) Pyruvate->Other_Byproducts Competing Pathways (Inactivated in engineered strains)

Caption: Metabolic pathway for this compound synthesis.

References

Application Notes and Protocols for Enzymatic Assay of D-Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactic acid is a stereoisomer of L-Lactic acid and is typically present at low concentrations in mammals.[1] Elevated levels of this compound in biological fluids can be indicative of bacterial overgrowth in the gastrointestinal tract, short bowel syndrome, or other metabolic disorders, leading to D-lactic acidosis.[1] Accurate quantification of this compound is therefore crucial for both clinical diagnostics and research. This document provides a detailed protocol for the enzymatic assay of this compound, a reliable and specific method for its quantification in various biological samples.[2]

The principle of the assay is based on the specific oxidation of this compound to pyruvate by the enzyme D-Lactate Dehydrogenase (D-LDH).[3][4] This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The amount of NADH produced is directly proportional to the this compound concentration and can be quantified by measuring the increase in absorbance at 340 nm.[3][4] Alternatively, the NADH can be used in a coupled reaction to reduce a chromogenic substrate, producing a colored product that can be measured at a specific wavelength, such as 450 nm or 530 nm.[1][5][6]

Data Presentation

The following table summarizes the key quantitative parameters for the enzymatic assay of this compound.

ParameterValueSource
Wavelength for NADH detection 340 nm[3][4]
Wavelength for colorimetric detection 450 nm or 530 nm[1][5]
Incubation Temperature Room temperature (~25°C) or 37°C[1][3][5]
Incubation Time 5 - 30 minutes[3]
Linear Assay Range 0.5 - 30 µg per cuvette/well[3][4]
Typical Sample Volume 1 - 50 µL[1]

Experimental Protocols

This section provides a detailed methodology for the enzymatic assay of this compound. The protocol is adaptable for both UV-spectrophotometric and colorimetric detection methods.

Materials and Reagents:

  • D-Lactate Assay Buffer

  • D-Lactate Dehydrogenase (D-LDH) Enzyme Mix

  • NAD+ Solution (for UV method) or Substrate Mix (for colorimetric method)

  • This compound Standard Solution (e.g., 100 mM)

  • Deproteinizing agent (e.g., perchloric acid, metaphosphoric acid, or 10 kDa MW spin filter)[1][7]

  • Neutralizing agent (e.g., potassium carbonate)[8]

  • 96-well microplate (clear for colorimetric, UV-transparent for UV method)

  • Microplate reader capable of measuring absorbance at 340 nm and/or 450/530 nm

  • Pipettes and tips

  • Homogenizer (for tissue samples)

  • Centrifuge

Reagent Preparation:

  • D-Lactate Assay Buffer: Allow the buffer to come to room temperature before use.[1]

  • D-LDH Enzyme Mix: Reconstitute the lyophilized enzyme mix with the recommended volume of D-Lactate Assay Buffer. Mix gently by pipetting. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1]

  • NAD+ Solution/Substrate Mix: Reconstitute the lyophilized powder with the recommended volume of D-Lactate Assay Buffer or sterile water. Store as recommended by the manufacturer, typically at -20°C or 2-8°C.[1]

  • This compound Standard Curve Preparation:

    • Prepare a working standard solution by diluting the stock this compound Standard. For example, dilute a 100 mM stock to 1 mM by adding 10 µL of the stock to 990 µL of D-Lactate Assay Buffer.[1]

    • Prepare a series of standards by further diluting the working standard solution with D-Lactate Assay Buffer to achieve a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[1]

Sample Preparation:

  • Serum/Plasma: Collect blood and process to obtain serum or plasma. Samples can often be used directly. For samples with high protein content, deproteinization is recommended.[1][8]

  • Cells (e.g., 2 x 10^6): Harvest cells and wash with cold PBS. Homogenize the cell pellet in 100 µL of ice-cold D-Lactate Assay Buffer. Centrifuge at 10,000 x g for 10 minutes to remove insoluble material. The supernatant can be used for the assay.[1]

  • Tissue (e.g., 20 mg): Rapidly homogenize the tissue in ice-cold D-Lactate Assay Buffer. Centrifuge at 10,000 x g for 10 minutes. The resulting supernatant is used for the assay.[1]

  • Deproteinization (if necessary): For samples containing high protein levels or endogenous enzyme activity, deproteinization is crucial.[7] This can be achieved by adding an equal volume of a deproteinizing agent like cold 0.5 M metaphosphoric acid, followed by neutralization with potassium carbonate, or by using a 10 kDa molecular weight cutoff spin filter.[1][8]

Assay Procedure (96-well plate format):

  • Standard and Sample Addition: Add 1-50 µL of the prepared standards and samples to separate wells of the 96-well plate.

  • Volume Adjustment: Adjust the volume in each well to 50 µL with D-Lactate Assay Buffer.[1]

  • Reaction Mix Preparation: Prepare a master mix of the reaction components to ensure consistency. For each well, the reaction mix will typically contain:

    • D-Lactate Assay Buffer

    • NAD+ Solution or Substrate Mix

    • D-LDH Enzyme Mix

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well. Mix well by gentle shaking or pipetting.[1]

  • Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.[1]

  • Measurement:

    • UV Method: Measure the absorbance at 340 nm (A340).

    • Colorimetric Method: Measure the absorbance at 450 nm or 530 nm (A450/A530).[1][5]

  • Background Control: For samples that may contain endogenous NADH, a background control well should be prepared for each sample containing the sample and all reaction components except the D-LDH Enzyme Mix.

Data Analysis:

  • Subtract the absorbance of the blank (0 nmol/well standard) from all standard and sample readings.

  • If a background control was used, subtract the background reading from the corresponding sample reading.

  • Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of this compound in the samples from the standard curve.

  • The concentration of this compound in the original sample can be calculated using the following formula: Concentration = (Amount of this compound from standard curve / Sample volume added to well) * Dilution factor

Mandatory Visualization

The following diagram illustrates the experimental workflow for the enzymatic assay of this compound.

D_Lactic_Acid_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Standards) plate_loading Load Standards & Samples into 96-well Plate reagent_prep->plate_loading sample_prep Sample Preparation (Deproteinization if needed) sample_prep->plate_loading add_reaction_mix Add Reaction Mix (D-LDH, NAD+/Substrate) plate_loading->add_reaction_mix incubation Incubate at RT or 37°C (30 minutes) add_reaction_mix->incubation measurement Measure Absorbance (340 nm or 450/530 nm) incubation->measurement data_analysis Data Analysis (Standard Curve & Calculation) measurement->data_analysis

Caption: Experimental workflow for the enzymatic assay of this compound.

The signaling pathway for the enzymatic reaction is depicted below.

D_Lactic_Acid_Reaction_Pathway D_Lactate This compound D_LDH D-Lactate Dehydrogenase (D-LDH) D_Lactate->D_LDH NAD NAD+ NAD->D_LDH Pyruvate Pyruvate NADH NADH Substrate Chromogenic Substrate NADH->Substrate Reduction Measurement_UV Absorbance at 340 nm NADH->Measurement_UV D_LDH->Pyruvate D_LDH->NADH Product Colored Product Substrate->Product Measurement_Color Absorbance at 450/530 nm Product->Measurement_Color

Caption: Reaction principle of the this compound enzymatic assay.

References

Application Notes and Protocols for the HPLC Separation of D-Lactic and L-Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lactic acid, a chiral molecule, exists as two enantiomers: D-lactic acid and L-lactic acid. These enantiomers can have distinct metabolic fates and physiological effects. Consequently, the ability to accurately separate and quantify individual enantiomers is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of lactic acid. This document provides detailed application notes and protocols for three primary HPLC-based methods for resolving D- and L-lactic acid: Chiral Stationary Phases (CSPs), Pre-Column Derivatization, and Chiral Mobile Phase Additives (CMPAs).

Method 1: Chiral Stationary Phase (CSP) HPLC

This method employs a stationary phase that is itself chiral, allowing for direct stereoselective interactions with the lactic acid enantiomers. This is often the most straightforward approach as it does not require sample derivatization.

Protocol 1.1: Macrocyclic Glycopeptide-Based CSP

This protocol utilizes a chiral stationary phase based on macrocyclic antibiotics like teicoplanin or ristocetin, which have demonstrated effective separation of lactic acid enantiomers.[1][2][3][4]

Experimental Protocol:

  • Column: Teicoplanin-based chiral column (e.g., Chirobiotic T) or Ristocetin-based chiral column (e.g., Chirobiotic R).[1][2][3]

  • Mobile Phase: A mixture of acetonitrile and 0.03 M ammonium acetate (85:15, v/v).[3][4] For some applications, an aqueous solution of 5 mM copper sulfate can also be used.[5]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 25 °C.[1][3][4]

  • Injection Volume: 10 µL.

  • Detection: UV detector at 210 nm or 254 nm.[1][3][4]

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow:

Workflow for CSP-HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection (210/254 nm) Separate->Detect Quantify Quantify D- and L-Lactic Acid Detect->Quantify

Caption: Workflow for D/L-Lactic Acid Separation using CSP-HPLC.

Method 2: Pre-Column Derivatization followed by HPLC

This indirect method involves reacting the lactic acid enantiomers with a chiral or fluorescent derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral (e.g., C8 or C18) stationary phase.

Protocol 2.1: Fluorescence Derivatization

This protocol uses 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) as a fluorescent derivatizing agent, enabling highly sensitive detection.[6][7]

Experimental Protocol:

  • Derivatization Reagent: 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ).[6][7]

  • Derivatization Procedure:

    • Mix the sample containing lactic acid with a solution of NBD-PZ.

    • The reaction is typically carried out in the presence of a coupling agent and a base.

    • Heat the mixture to ensure complete derivatization.

    • Cool the reaction mixture and inject it into the HPLC system.

  • Column: Octylsilica (C8) column (e.g., Cadenza CD-C8) for initial separation, followed by an amylose-based chiral column (e.g., CHIRALPAK AD-RH) for enantiomeric separation in a column-switching system.[6]

  • Mobile Phase: Specific gradient elution may be required, often involving acetonitrile and aqueous buffers.

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the NBD label.

Experimental Workflow:

Workflow for Pre-Column Derivatization HPLC cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample AddReagent Add NBD-PZ Reagent Sample->AddReagent React Heat to Form Diastereomers AddReagent->React Inject Inject into HPLC React->Inject Separate Separate on Achiral/Chiral Columns Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantify D- and L-Lactic Acid Derivatives Detect->Quantify

Caption: Workflow for D/L-Lactic Acid Separation via Pre-Column Derivatization.

Method 3: Chiral Mobile Phase Additive (CMPA) HPLC

In this approach, a chiral molecule is added to the mobile phase. This additive forms transient diastereomeric complexes with the lactic acid enantiomers in the mobile phase, which can then be separated on a standard achiral reversed-phase column.

Protocol 3.1: N,N-dipropyl-L-alanine and Copper(II) Acetate CMPA

This protocol uses N,N-dipropyl-L-alanine and copper(II) acetate as chiral additives in the mobile phase.

Experimental Protocol:

  • Column: Reversed-phase C18 column (e.g., LiChrosorb RP18).[8]

  • Mobile Phase: An aqueous solution containing 0.8 mmol/L N,N-dipropyl-L-alanine and 4 mmol/L Cu(II) acetate.[8]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Refractive index (RI) detector or UV detector at 240-320 nm.[8]

  • Sample Preparation: Isoelectric precipitation of proteins (if present), followed by ultrafiltration.[8]

Experimental Workflow:

Workflow for CMPA-HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Precipitate Protein Precipitation (if needed) Sample->Precipitate Filter Ultrafiltration Precipitate->Filter Inject Inject into HPLC Filter->Inject Separate Separation on RP-C18 with CMPA Inject->Separate Detect RI or UV Detection Separate->Detect Quantify Quantify D- and L-Lactic Acid Detect->Quantify

Caption: Workflow for D/L-Lactic Acid Separation using CMPA-HPLC.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the quantitative data for the different HPLC methods for D- and L-lactic acid separation.

Table 1: Performance of Chiral Stationary Phase Methods

Column TypeMobile PhaseResolution (Rs)Separation Factor (α)Reference
Teicoplanin-basedAcetonitrile / 0.03 M Ammonium Acetate (85:15)1.9-[1][2][3]
Ristocetin-basedAcetonitrile / 0.03 M Ammonium Acetate (85:15)1.71.10[1][2][3][4]
Astec CHIROBIOTIC RAcetonitrile / 33.3 mM Ammonium Acetate (85:15)--[2]
Chiralpak IAn-Hexane / 2-Propanol3.571.13[2][3]

Table 2: Performance of Pre-Column Derivatization Method

Derivatizing AgentColumn SystemResolution (Rs)Separation Factor (α)Reference
NBD-PZCadenza CD-C8 and CHIRALPAK AD-RH1.981.32[6][7]

Table 3: Quantitative Performance Metrics

Method TypeAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
CSP with MS/MSThis compound-0.5 µmol/L[9]
CSP with MS/MSL-Lactic Acid-2.0 µmol/L[9]
CSP with UVThis compound1.21 µg/L3.67 µg/L[5]
CSP with UVL-Lactic Acid1.17 µg/L3.55 µg/L[5]
Pre-column Derivatization (DBAP)Lactic Acid0.04 ng/mL0.13 ng/mL[10][11]

Disclaimer: The performance metrics presented are based on published data and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method optimization is recommended for specific applications.

References

Application Note: Development of a Biosensor for Real-Time D-Lactic Acid Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-lactic acid is a significant biomarker for various clinical and industrial applications. In medicine, elevated levels can indicate bacterial infections and sepsis, as D-lactate is a metabolic byproduct of many bacteria but is not significantly produced by human cells.[1] In the food and beverage industry, monitoring this compound is crucial for quality control in fermentation processes.[2] Real-time monitoring demands a biosensor that is sensitive, selective, and stable. This document provides a comprehensive guide for researchers and drug development professionals on the principles, components, and protocols for developing an electrochemical biosensor for real-time this compound detection.

1. Principle of the this compound Biosensor

The biosensor operates on the principle of enzymatic oxidation of this compound. The biorecognition element, D-lactate dehydrogenase (D-LDH), specifically catalyzes the conversion of D-lactate to pyruvate. This reaction involves the reduction of a cofactor, typically nicotinamide adenine dinucleotide (NAD+), to NADH.[3] The produced NADH is an electroactive species that can be oxidized at an electrode surface. The resulting electrical current is directly proportional to the concentration of this compound in the sample, allowing for quantitative measurement.[3][4]

2. Core Components of the Biosensor

A robust this compound biosensor consists of three primary components:

  • Biorecognition Element: The most critical component is the enzyme D-lactate dehydrogenase (D-LDH). Its high specificity for D-lactate over its L-isomer is essential for the sensor's selectivity.[1] Thermostable variants of D-LDH, such as those from Candidatus Caldiarchaeum subterraneum, are often used to enhance the operational and storage stability of the biosensor.[5]

  • Transducer: This component converts the biochemical reaction into a measurable signal. Electrochemical transducers, particularly amperometric sensors, are widely used due to their high sensitivity, rapid response time, and simplicity.[6][7] The transducer typically consists of a three-electrode system: a working electrode where the reaction occurs, a reference electrode, and a counter electrode.[6]

  • Signal Processing Unit: This unit amplifies and processes the signal from the transducer, converting it into a readable format that displays the this compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the fundamental signaling pathway of the electrochemical this compound biosensor and the general experimental workflow for its development.

G cluster_reaction Enzymatic Reaction cluster_transduction Electrochemical Transduction This compound This compound Pyruvate Pyruvate This compound->Pyruvate D-LDH NAD+ NAD+ NADH + H+ NADH + H+ NAD+->NADH + H+ D-LDH NADH NADH NADH->NAD+ Oxidation at Working Electrode Oxidation at\nWorking Electrode Oxidation at Working Electrode Current Signal (e-) Current Signal (e-) Oxidation at\nWorking Electrode->Current Signal (e-) Signal Processing Signal Processing Current Signal (e-)->Signal Processing Proportional to [this compound]

Caption: Enzymatic and electrochemical signaling pathway for this compound detection.

G cluster_prep Sensor Fabrication cluster_eval Performance Evaluation cluster_validation Validation A Electrode Preparation (Cleaning & Polishing) B Surface Modification (e.g., with MWCNTs) A->B C D-LDH Immobilization (e.g., Covalent Bonding) B->C D Electrochemical Measurement (e.g., Amperometry) C->D E Calibration with D-Lactate Standards D->E F Data Analysis E->F G Determine Linear Range, LOD, and Sensitivity F->G H Selectivity Testing (Interference Studies) G->H I Stability Assessment H->I

Caption: General experimental workflow for developing a this compound biosensor.

Experimental Protocols

This section provides detailed methodologies for the key stages of biosensor development.

Protocol 1: Working Electrode Preparation and Modification

This protocol describes the preparation of a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs) to enhance conductivity and surface area.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Cleaning: Rinse the electrode thoroughly with DI water, then sonicate in ethanol and DI water for 5 minutes each to remove any residual alumina particles.

  • Drying: Dry the cleaned electrode under a gentle stream of nitrogen.

  • MWCNT Suspension Preparation: Disperse 1 mg of MWCNTs in 1 mL of DMF by sonicating for 30 minutes to create a homogenous suspension.

  • Surface Modification: Cast 5 µL of the MWCNT suspension onto the GCE surface and allow the solvent to evaporate completely at room temperature. The resulting electrode is denoted as MWCNT/GCE.

Protocol 2: D-Lactate Dehydrogenase (D-LDH) Immobilization

This protocol details the covalent immobilization of D-LDH onto the modified electrode surface using glutaraldehyde as a cross-linker.

Materials:

  • MWCNT/GCE (from Protocol 1)

  • D-Lactate Dehydrogenase (D-LDH) solution (e.g., 1 mg/mL in phosphate buffer)

  • Glutaraldehyde solution (2.5% v/v in phosphate buffer)

  • Bovine Serum Albumin (BSA) solution (1% w/v in phosphate buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Activation: Drop-cast 5 µL of 2.5% glutaraldehyde solution onto the MWCNT/GCE surface and let it incubate for 1 hour at room temperature in a humid chamber.

  • Rinsing: Gently rinse the electrode with PBS to remove excess glutaraldehyde.

  • Enzyme Immobilization: Apply 10 µL of the D-LDH solution onto the activated electrode surface. Incubate for 12-24 hours at 4°C.

  • Blocking: To block any remaining active aldehyde groups and prevent non-specific binding, apply 10 µL of 1% BSA solution and incubate for 30 minutes at room temperature.

  • Final Rinse: Rinse the electrode gently with PBS to remove any unbound enzyme and BSA.

  • Storage: Store the prepared biosensor (D-LDH/MWCNT/GCE) at 4°C in PBS when not in use.

Protocol 3: Electrochemical Measurement and Calibration

This protocol describes how to perform amperometric measurements to detect this compound and generate a calibration curve.

Materials:

  • D-LDH/MWCNT/GCE biosensor (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • PBS (pH 7.4) containing 5 mM NAD+

  • This compound standard stock solution (e.g., 100 mM)

  • Micropipettes

Procedure:

  • Setup: Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of PBS with 5 mM NAD+.

  • Potential Application: Apply a constant working potential (e.g., +0.4 V vs. Ag/AgCl) and wait for the background current to stabilize. This potential is for the oxidation of NADH.

  • Calibration: a. Sequentially add known concentrations of this compound standard solution into the cell while stirring. b. Record the steady-state current response after each addition. c. The difference between the steady-state current and the initial background current corresponds to the response for that this compound concentration.

  • Data Plotting: Plot the current response (ΔI) against the this compound concentration to obtain a calibration curve. The slope of the linear portion of this curve represents the sensitivity of the biosensor.

Protocol 4: Selectivity and Stability Assessment

Selectivity:

  • Record the amperometric response of the biosensor to a specific concentration of this compound (e.g., 1 mM).

  • Introduce potential interfering substances, such as L-lactic acid, glucose, ascorbic acid, and uric acid, at physiologically relevant concentrations into the electrochemical cell.[8]

  • Record any change in the current response. A minimal change indicates high selectivity for this compound.

Stability:

  • Measure the current response of a freshly prepared biosensor to a fixed concentration of this compound.

  • Store the biosensor at 4°C in PBS.

  • Periodically (e.g., daily or weekly) re-measure the response to the same this compound concentration.

  • The stability is often expressed as the percentage of the initial response retained over time. A stable biosensor will show little reduction in responsiveness over an extended period.[5]

Quantitative Data Presentation

The performance of a biosensor is characterized by several key parameters. The table below summarizes the analytical performance of various this compound biosensors reported in the literature, providing a basis for comparison.

Bioreceptor / Immobilization MethodTransducer / Electrode ModificationLinear RangeLimit of Detection (LOD)Response TimeStabilityReference
Thermostable Dye-linked D-LDH / Entrapment in NafionMulti-walled carbon nanotube (MWCNT)0.03 - 2.5 mMNot specifiedNot specifiedRetained response after 50 days[5]
D-LDHNot specifiedNot specified0.02 µmol/LNot specifiedNot specified[1]
L-LDH / Covalent attachment with glutaraldehydeMesoporous silicaNot specifiedNot specifiedNot specifiedRetained 80% activity after 14 reuses[9]
L-LDH / EntrapmentChitosan on ZnO nanorods0.2 - 0.8 µmol/L4.73 nmol/L< 1 sStable for 28 days[10]
Lactate Oxidase (LOx) / Cross-linking with glutaraldehydePlatinum-Iridium wire0.04 - 6.0 mg/dLNot specifiedNot specifiedStable for over 60 hours[11][12]

Note: Data for L-LDH and LOx-based sensors are included for comparative context of different enzymes and immobilization strategies, though the primary focus is D-LDH.

Conclusion

The development of a real-time this compound biosensor is a multi-step process requiring careful optimization of electrode materials, enzyme immobilization techniques, and electrochemical detection parameters. By following the detailed protocols and principles outlined in this document, researchers can fabricate sensitive, selective, and stable biosensors. The use of nanomaterials to enhance electrode performance and thermostable enzymes to improve longevity are key strategies for creating advanced sensing platforms suitable for both clinical diagnostics and industrial process monitoring.

References

Chiral Separation of Lactic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, a chiral molecule, exists as two enantiomers: L-(+)-lactic acid and D-(-)-lactic acid. These isomers can exhibit distinct physiological and toxicological properties, making their separation and quantification critical in the pharmaceutical, food, and biotechnology industries.[1] For instance, in clinical diagnostics, an excess of D-lactic acid can lead to metabolic acidosis with significant neurological symptoms.[2] In the production of biodegradable polylactic acid (PLA), the stereochemical purity of the lactic acid monomers is paramount as it dictates the polymer's physical properties. This document provides detailed application notes and protocols for the primary techniques employed in the chiral separation of lactic acid isomers.

High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a widely used and effective method for the enantioselective analysis of lactic acid.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Application Note: Chiral HPLC using Macrocyclic Glycopeptide and Cellulose-Based Columns

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or ristocetin, have demonstrated effective separation of lactic acid enantiomers in reversed-phase mode.[3] Cellulose-based CSPs are also utilized, often in normal-phase or polar organic modes.[1][4] The choice of column and mobile phase is crucial for achieving baseline resolution.

Key Performance Parameters: The effectiveness of a chiral HPLC separation is typically evaluated using the following parameters:

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 or greater is generally considered baseline resolution.

Quantitative Data Summary
Column TypeChiral SelectorMobile PhaseαRsReference
Eurocel 01Cellulose-basedHeptane / 2-Butanol (95:5) with 0.1% trifluoroacetic acid1.16-[1]
Chiralpak IACellulose-basedNot specified1.133.57[4]
Astec CHIROBIOTIC RRistocetin ANot specified-1.7[3]
Chirobiotic TAGTeicoplanin AglyconeH₂O / EtOH + 0.5% HOAc / EtOH + 0.5% TEA (17:23:60)-1.9[3][5]
Experimental Protocol: Chiral HPLC Separation using a Teicoplanin-Based Column

This protocol is based on a method for the separation and simultaneous determination of urinary D- and L-lactic acid enantiomers by HPLC coupled with tandem mass spectrometry (HPLC/MS/MS).[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Chirobiotic Teicoplanin Aglycone (TAG) chiral column (150 x 2.1 mm)[5]

2. Reagents:

  • Deionized Water (Mobile Phase A)

  • Ethanol with 0.5% (v/v) Acetic Acid (HOAc) (Mobile Phase B)

  • Ethanol with 0.5% (v/v) Triethylamine (TEA) (Mobile Phase C)

  • Lactic Acid Standards (D and L enantiomers)

  • Sample suspected of containing lactic acid enantiomers

3. Chromatographic Conditions:

  • Column: Chirobiotic TAG (150 x 2.1 mm)[5]

  • Mobile Phase: Isocratic elution with 17% Mobile Phase A, 23% Mobile Phase B, and 60% Mobile Phase C[5]

  • Flow Rate: 0.2 mL/min[5]

  • Column Temperature: 25°C[5]

  • Injection Volume: 25 µL[5]

  • Total Run Time: 7.5 minutes[5]

  • Detection: Tandem Mass Spectrometry (MS/MS)

4. Procedure:

  • Prepare the mobile phases as described above.

  • Equilibrate the Chirobiotic TAG column with the mobile phase at a flow rate of 0.2 mL/min until a stable baseline is achieved.

  • Prepare calibration standards of D- and L-lactic acid.

  • Inject the standards and the sample onto the column.

  • Acquire data using the MS/MS detector. The electrostatic interaction of lactic acid with the stationary phase amines, promoted by the addition of TEA and HOAc, is a key part of the separation mechanism.[5]

  • Identify and quantify the D- and L-lactic acid enantiomers based on their retention times and the calibration curves.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Injector Injector MobilePhase->Injector Eluent Sample Sample/Standard Preparation Sample->Injector Column Chiral Column (e.g., Teicoplanin) Injector->Column Sample Injection Detector Detector (MS/MS) Column->Detector Separated Enantiomers Data Data Acquisition Detector->Data Analysis Quantification Data->Analysis

Figure 1: Experimental workflow for chiral HPLC separation of lactic acid.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for chiral separation, but it often requires derivatization of the lactic acid enantiomers to make them volatile and to introduce a second chiral center, forming diastereomers that can be separated on an achiral column.[6][7]

Application Note: Chiral Derivatization for GC Analysis

A common approach involves derivatization with a chiral reagent, such as L-menthol and acetyl chloride.[7] This converts the D- and L-lactic acid into diastereomeric esters, which have different physical properties and can be separated using standard GC columns.[7]

Quantitative Data Summary
Derivatizing AgentColumnResolution (Rs)Detection Limit (this compound)Detection Limit (L-lactic acid)Reference
L-menthol and acetyl chlorideNot specified-0.13 µM0.11 µM[7]
(S)-(+)-3-methyl-2-butyl esterAchiral capillary column1.90.011 µg/mL0.011 µg/mL[8]
Experimental Protocol: GC-MS Analysis after Chiral Derivatization

This protocol is a generalized procedure based on the principles of chiral derivatization for GC-MS analysis.[7]

1. Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5MS)

  • Mass Spectrometer (MS)

  • Standard laboratory glassware for derivatization

2. Reagents:

  • Lactic acid sample

  • L-menthol

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

3. Derivatization Procedure:

  • To a dried sample containing lactic acid, add an excess of L-menthol and a suitable solvent.

  • Slowly add acetyl chloride to the mixture while cooling in an ice bath. This reaction forms the diastereomeric menthyl lactate esters.

  • After the reaction is complete, carefully quench the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the diastereomeric esters with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

4. GC-MS Conditions (Example):

  • Column: DB-5MS capillary column

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatives.

  • MS Detection: Electron Impact (EI) ionization, scanning a suitable mass range or using selected ion monitoring (SIM) for higher sensitivity.

5. Analysis:

  • The two diastereomers will have different retention times on the GC column.

  • Identify the peaks corresponding to the D- and L-lactic acid derivatives based on their mass spectra and comparison with standards.

  • Quantify the enantiomers by integrating the peak areas.

GC_Derivatization_Workflow cluster_derivatization Derivatization cluster_extraction Workup cluster_gcms GC-MS Analysis Sample Lactic Acid Sample (D/L Mixture) Reagents Add Chiral Reagent (e.g., L-menthol) Sample->Reagents Reaction Formation of Diastereomers Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Injection Inject into GC-MS Dry->Injection Separation Separation on Achiral Column Injection->Separation Detection Detection and Quantification Separation->Detection

Figure 2: Workflow for chiral GC analysis via diastereomeric derivatization.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one of the enantiomers in a racemic mixture.[9]

Application Note: Enzymatic Resolution using Lactate Dehydrogenase

L-lactate dehydrogenase (L-LDH) can be used to selectively oxidize L-lactic acid to pyruvate, leaving this compound unreacted.[9] The unreacted this compound can then be isolated. Conversely, D-lactate dehydrogenase can be used to resolve a racemic mixture to obtain pure L-lactic acid. This method is particularly useful for producing enantiopure lactic acid.

Experimental Protocol: Enzymatic Resolution of Racemic Lactic Acid

1. Materials:

  • Racemic lactic acid solution

  • L-lactate dehydrogenase (L-LDH)

  • Nicotinamide adenine dinucleotide (NAD+) as a cofactor

  • Buffer solution (e.g., phosphate buffer, pH ~7.4)

  • Separation/purification system (e.g., chromatography or extraction)

2. Procedure:

  • Dissolve the racemic lactic acid in the buffer solution.

  • Add NAD+ to the solution.

  • Initiate the reaction by adding L-lactate dehydrogenase.

  • Monitor the progress of the reaction (e.g., by measuring the formation of NADH at 340 nm or by periodically analyzing the enantiomeric composition using a chiral HPLC method).

  • Once the conversion of L-lactic acid is complete (or has reached the desired level), stop the reaction (e.g., by heat inactivation of the enzyme or by adding a denaturing agent).

  • Separate the unreacted this compound from the pyruvate and other reaction components. This can be achieved through various methods, including ion-exchange chromatography or liquid-liquid extraction.

Enzymatic_Resolution cluster_reaction Enzymatic Reaction Racemic Racemic Lactic Acid (D-LA and L-LA) Enzyme L-Lactate Dehydrogenase Racemic->Enzyme Product This compound + Pyruvate Enzyme->Product Selective oxidation of L-LA Cofactor NAD+ Cofactor->Enzyme Separation Separation/ Purification Product->Separation PureDLA Pure this compound Separation->PureDLA

Figure 3: Principle of enzymatic resolution for this compound production.

Other Techniques

Simulated Moving Bed (SMB) Chromatography

For large-scale industrial separation of lactic acid enantiomers, Simulated Moving Bed (SMB) chromatography is a cost-effective and efficient continuous separation process.[10][11] It offers significant advantages in terms of reduced solvent consumption and higher throughput compared to batch HPLC.[12] SMB has been successfully applied to achieve high purity (>99.9%) and high yield (>99.9%) separation of L-(+)-lactic acid from impurities like acetic acid, and the same principles can be applied to enantiomeric separations.[10][13]

Membrane Separation

Membrane-based technologies, such as nanofiltration, are primarily used for the separation of lactic acid from fermentation broths, focusing on removing salts, sugars, and proteins.[14][15] While not a direct method for chiral resolution, membrane processes are a crucial step in the downstream processing and purification of lactic acid prior to chiral separation.[16]

Chiral Resolution via Crystallization

This classical method involves reacting racemic lactic acid with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[9] These salts have different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer is then recovered by treating the salt with an acid.

Conclusion

The selection of a suitable technique for the chiral separation of lactic acid isomers depends on the specific application, including the required scale of separation, the desired level of purity, and the analytical context. HPLC and GC are powerful analytical tools for quantification, with HPLC being particularly prevalent due to direct separation on chiral stationary phases. Enzymatic resolution and SMB chromatography are well-suited for the preparative-scale production of enantiopure lactic acid. Each method offers distinct advantages, and a comprehensive understanding of their principles and protocols is essential for successful implementation in research and industrial settings.

References

D-Lactic Acid as a Biomarker in Clinical Diagnostics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lactic acid is a stereoisomer of L-lactic acid, the more commonly measured lactate in clinical settings. While L-lactate is a product of anaerobic glycolysis in human cells, this compound is primarily produced by the metabolism of carbohydrates by certain gut bacteria.[1][2][3] In healthy individuals, this compound is present in negligible amounts and is metabolized by the liver and kidneys. However, in certain clinical conditions, overproduction by gut microbiota or exposure to exogenous sources can lead to a significant increase in serum this compound levels, a condition known as D-lactic acidosis. This state is characterized by metabolic acidosis and neurological symptoms, making this compound a crucial biomarker for diagnosing and managing these specific disorders.[3][4]

Clinical Significance

Elevated this compound levels are a key indicator of D-lactic acidosis, a condition that can be easily missed as standard lactate assays only measure the L-isomer.[2][3] The primary clinical applications for measuring this compound are:

  • Short Bowel Syndrome (SBS): Patients with SBS have a reduced small intestine length, leading to malabsorption of carbohydrates.[5][6] These undigested carbohydrates reach the colon, where they are fermented by bacteria, leading to an overproduction of this compound.[2][5][6] This can result in recurrent episodes of metabolic acidosis and neurological symptoms such as confusion, ataxia, and slurred speech.[4][6][7]

  • Propylene Glycol Toxicity: Propylene glycol is a solvent used in many intravenous medications.[8] In cases of high-dose or prolonged administration, particularly in patients with renal impairment, propylene glycol can be metabolized to this compound, leading to severe D-lactic acidosis.[8][9][10]

  • Small Intestinal Bacterial Overgrowth (SIBO): Conditions that promote the overgrowth of D-lactate-producing bacteria in the small intestine can also lead to elevated this compound levels.

Metabolic Pathways of this compound Production

There are two primary pathways for the production of this compound relevant to human physiology: bacterial fermentation in the gut and the endogenous methylglyoxal pathway.

Bacterial Fermentation of Carbohydrates

In conditions like Short Bowel Syndrome, undigested carbohydrates serve as a substrate for colonic bacteria. These bacteria utilize fermentative pathways to produce this compound.

G Bacterial this compound Production Carbohydrates Undigested Carbohydrates (in Colon) Pyruvate Pyruvate Carbohydrates->Pyruvate Bacterial Glycolysis D_Lactate This compound Pyruvate->D_Lactate D-Lactate Dehydrogenase (Bacterial Enzyme) To_Bloodstream Absorption into Bloodstream D_Lactate->To_Bloodstream

Caption: Bacterial production of this compound from undigested carbohydrates.

Endogenous Methylglyoxal Pathway

Human cells can produce small amounts of this compound from methylglyoxal, a byproduct of glycolysis, through the glyoxalase system.[11][12][13]

G Human Methylglyoxal Pathway Glycolysis Glycolysis Intermediates (DHAP, GAP) Methylglyoxal Methylglyoxal (MG) Glycolysis->Methylglyoxal Hemithioacetal Hemithioacetal Methylglyoxal->Hemithioacetal S_Lactoylglutathione S-D-Lactoylglutathione Hemithioacetal->S_Lactoylglutathione Glyoxalase I (GLO1) D_Lactate This compound S_Lactoylglutathione->D_Lactate Glyoxalase II (GLO2) GSH Glutathione (GSH) S_Lactoylglutathione->GSH Glyoxalase II (GLO2) (GSH Regeneration) GSH->Hemithioacetal

Caption: Endogenous production of this compound via the methylglyoxal pathway.

Quantitative Data Summary

The following table summarizes the typical concentrations of this compound in various clinical contexts. It is important to note that reference ranges may vary slightly between laboratories.

ParameterSpecimenNormal RangePathological Range (D-lactic acidosis)Notes
This compound Plasma≤0.25 mmol/L[2][3][14][15]>3.0 mmol/L[16]In cases of propylene glycol toxicity, levels can be exceptionally high, with reports of up to 110 mmol/L.[9] In short bowel syndrome, levels can range from 5.23 mmol/L to higher.[7]
This compound UrineVariable, often reported as a ratio to creatinine.Significantly elevated.Urine is considered a preferred specimen for this compound determination as it is readily excreted.[2]
Anion Gap Serum8-16 mEq/LElevated (>16 mEq/L)[16]A high anion gap metabolic acidosis is a characteristic finding in D-lactic acidosis.
Bicarbonate Serum22-29 mEq/LDecreased (<22 mEq/L)[16]Reflects the buffering of excess acid.

Experimental Protocols

Accurate measurement of this compound requires specific assays that can distinguish it from L-lactic acid. The two most common methods are enzymatic assays and gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow for this compound Measurement

The general workflow for determining this compound concentration in a clinical sample is outlined below.

G This compound Measurement Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Collect Blood/Urine Plasma_Urine Separate Plasma or Prepare Urine Sample Sample->Plasma_Urine Deproteinization Deproteinization (e.g., PCA) Plasma_Urine->Deproteinization Enzymatic_Assay Enzymatic Assay Deproteinization->Enzymatic_Assay GC_MS GC-MS Analysis Deproteinization->GC_MS Standard_Curve Generate Standard Curve Enzymatic_Assay->Standard_Curve GC_MS->Standard_Curve Calculation Calculate this compound Concentration Standard_Curve->Calculation Interpretation Clinical Interpretation Calculation->Interpretation

Caption: General workflow for this compound measurement in clinical samples.

Detailed Protocol: Enzymatic Assay for this compound

This protocol is based on the principle that D-lactate dehydrogenase (D-LDH) specifically oxidizes this compound to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[17]

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well microplate

  • Micropipettes and tips

  • D-Lactate Assay Kit (commercially available kits, e.g., from Megazyme or Abcam, are recommended and contain the necessary buffers, enzymes, and standards)[17][18][19]

    • Assay Buffer

    • D-Lactate Dehydrogenase (D-LDH) Enzyme Mix

    • NAD+ Solution

    • This compound Standard

  • Perchloric Acid (PCA) for deproteinization

  • Potassium Carbonate (K2CO3) for neutralization

  • Clinical samples (plasma or urine)

Procedure:

  • Sample Preparation (Deproteinization):

    • For plasma samples, add an equal volume of ice-cold 1M perchloric acid (PCA) to the sample.

    • Vortex briefly and incubate on ice for 5-10 minutes.

    • Centrifuge at 13,000 x g for 2 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding potassium carbonate (K2CO3) until the pH is between 7.0 and 8.0.

    • Centrifuge to pellet the potassium perchlorate precipitate and use the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the stock standard solution with the assay buffer to concentrations ranging from 0 to a level that encompasses the expected sample concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0 mmol/L).

  • Assay Reaction:

    • Prepare a reaction mix according to the kit manufacturer's instructions. This typically involves combining the assay buffer, NAD+ solution, and D-LDH enzyme mix.

    • Pipette the prepared standards and deproteinized samples into separate wells of a microplate or cuvettes.

    • Add the reaction mix to each well/cuvette.

    • Incubate at room temperature (or as specified by the kit) for 30 minutes, protected from light.[18]

  • Measurement:

    • Measure the absorbance of each well/cuvette at 340 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 mmol/L standard) from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

    • Remember to account for the dilution factor from the sample preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound. It typically involves derivatization of the lactic acid to make it volatile for gas chromatography.[20][21][22]

Principle:

D- and L-lactic acid are first derivatized with a chiral agent, which converts the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated by a standard gas chromatography column. The separated compounds are then detected and quantified by mass spectrometry.[20]

Note on GC-MS Protocols:

Detailed GC-MS protocols are highly dependent on the specific instrumentation, columns, and derivatization agents used. Therefore, it is recommended to consult specialized literature or established laboratory standard operating procedures for a specific, validated GC-MS method for this compound analysis.[20][21][22]

Application in Drug Development

The monitoring of this compound can be a valuable tool in drug development for several reasons:

  • Toxicity Studies: For drugs formulated with propylene glycol, monitoring this compound levels in preclinical and clinical studies can help assess the risk of toxicity, especially in vulnerable populations such as those with renal impairment.[8]

  • Gastrointestinal Drug Effects: Drugs that alter gut motility, microbial flora, or carbohydrate absorption may have an impact on this compound production. Measuring this compound can serve as a biomarker for such off-target effects.

  • Development of Therapies for Short Bowel Syndrome: In the development of new treatments for SBS, this compound can be used as a secondary endpoint to evaluate the efficacy of a therapy in improving carbohydrate absorption and reducing bacterial fermentation.

This compound is a specialized but clinically significant biomarker for D-lactic acidosis, a condition primarily associated with short bowel syndrome and propylene glycol toxicity. Its accurate measurement requires specific assays that can differentiate it from L-lactic acid. The application notes and protocols provided here offer a framework for researchers, scientists, and drug development professionals to understand, measure, and interpret this compound levels in a clinical and research setting. The use of standardized protocols and a clear understanding of its metabolic pathways are essential for the effective use of this compound as a diagnostic and research tool.

References

Troubleshooting & Optimization

What are common sources of error in D-Lactic acid measurement?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of error in D-Lactic acid measurement.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of errors in this compound measurement?

A1: Errors in this compound measurement can be broadly categorized into three types:

  • Pre-analytical errors: These occur before the actual analysis and include issues with sample collection, handling, storage, and transport.[1] A majority of laboratory errors, estimated at 99%, fall into this category due to the significant human input involved.[1]

  • Analytical errors: These happen during the testing process and can be related to instrument calibration, reagent quality, or interfering substances in the assay itself.[2][3]

  • Post-analytical errors: These involve mistakes in data entry, reporting, and interpretation of the results.[3]

Q2: Why is sample handling so critical for accurate this compound measurement?

A2: Sample handling is critical because this compound levels can change after the sample is collected. Continued glycolysis by blood cells in the sample can lead to an increase in lactate concentrations.[4][5] Delays in processing can significantly alter lactate levels, especially if samples are not stored at the proper temperature.[5] To ensure accuracy, it is crucial to follow standardized protocols for sample handling, emphasizing immediate processing and strict temperature control.[5]

Q3: Can the presence of L-Lactic acid interfere with this compound measurement?

A3: Most modern enzymatic assays are highly specific for the D-Lactate isomer and are not affected by the presence of L-Lactate, which is typically found in much higher concentrations in biological samples.[6][7][8] However, the presence of L-lactate dehydrogenase (LDH) and L-lactate in non-deproteinized samples can lead to an underestimation of D-lactate when a sample blank is used and an overestimation if it is omitted.[9] Therefore, it is important to use an assay with proven specificity and to deproteinize samples.[7][9] Routine lactic acid tests typically only measure L-lactate, so a D-lactate analysis must be specifically requested.[10][11]

Q4: What are some common interfering substances in this compound assays?

A4: Several substances can interfere with enzymatic this compound assays. For example, ascorbic acid, 3-hydroxybutyric acid, and sulfite may interfere at concentrations higher than 0.2 g/L, 0.2 g/L, and 0.05 g/L, respectively.[12] In amperometric measurements, which rely on lactate oxidase, glycolic acid (a metabolite of ethylene glycol) can act as a substrate for the enzyme, leading to falsely elevated lactate readings.[1] Including an internal standard in your analysis can help identify the presence of interfering substances.[6]

Q5: Why is deproteinization of samples often recommended?

A5: Deproteinization is recommended, particularly for biological fluids, to remove enzymes and other proteins that can interfere with the assay.[9] For instance, the presence of L-lactate dehydrogenase in a sample can cause inaccurate this compound results.[9] Methods like ultrafiltration or acid precipitation (e.g., with perchloric acid or metaphosphoric acid) are commonly used to deproteinize samples before analysis.[9][13]

Troubleshooting Guide

Issue: Unexpectedly High this compound Readings

Q: My this compound results are consistently higher than expected. What could be the cause?

A: Several factors could lead to falsely elevated this compound levels. Consider the following possibilities:

  • Hemolysis: The rupture of red blood cells (hemolysis) can release their contents, including lactate dehydrogenase, into the sample, which may interfere with the assay and lead to inaccurate results.[14][15][16] Even slight hemolysis can affect analyte levels.[16] Visually inspect your samples for a pink or reddish hue, which indicates hemolysis.[16]

  • Improper Sample Handling: If blood samples are left at room temperature for too long before separating the plasma or serum, continued cellular metabolism can produce lactate, artificially increasing its concentration.[4][5] Samples should be processed promptly, ideally within 15 minutes of collection.[5]

  • Bacterial Contamination: this compound is a product of bacterial metabolism.[8][10] Contamination of the sample or reagents can introduce bacteria that produce this compound, leading to falsely high readings.[17]

  • Chemical Interference: As mentioned in the FAQ, substances like glycolic acid (in cases of ethylene glycol poisoning) can interfere with some lactate measurement methods.[1]

Issue: Inconsistent or Low this compound Readings

Q: My results are variable, or lower than the expected range. What should I check?

A: Inconsistent or low readings can often be traced back to issues with sample stability, reagents, or the assay procedure itself.

  • Improper Sample Storage: Lactate stability is highly dependent on storage temperature.[18] Samples stored at room temperature show a significant decline in lactate levels by 2 days post-collection, whereas samples stored at 4°C remain stable for longer.[18] For long-term storage (e.g., one month), deproteinized samples should be frozen at -80°C.[13]

  • Reagent Degradation: Ensure that your reagents and standards have not expired and have been stored correctly.[3] Prepare fresh working solutions for each assay run as recommended by the kit manufacturer.[17][19]

  • Incorrect Dilution: The concentration of this compound in your sample must fall within the linear range of the assay.[20] If the concentration is too high, you will need to dilute the sample. If it is too low, you may need to use a larger sample volume or a less diluted sample. An absorbance difference (ΔA) of at least 0.100 is often recommended for accurate results.[20]

  • Incomplete Reaction: Ensure the enzymatic reaction has gone to completion. If the absorbance reading has not stabilized within the recommended incubation time, you may need to continue reading at intervals until it does.

Issue: High Background or Poor Assay Performance

Q: I'm observing high background noise or my standard curve is not linear. What are the potential causes?

A: High background and poor standard curve performance can stem from the sample matrix or procedural errors.

  • Sample Matrix Effects: Turbid or colored samples can interfere with spectrophotometric readings. These samples may require filtering or decolonization steps before analysis.

  • Need for Deproteinization: Failure to deproteinize samples can cause interference, as discussed previously.[9] If you are working with biological fluids like serum or plasma and are not deproteinizing, this should be your first troubleshooting step.[9][17]

  • Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to significant errors and poor reproducibility. Ensure your pipettes are calibrated and use proper technique.

  • Expired Reagents: Using expired or improperly stored reagents can lead to poor assay performance.[3]

Data Summary Tables

Table 1: Effect of Storage Temperature and Time on Lactate Concentration in Preserved Blood Samples

Storage TimeStorage TemperatureChange in Lactate Concentration
2 DaysRoom TemperatureSignificant decline
2 Days4°CNo significant change
7 Days4°C (Refrigeration)5.3% ± 4.3% difference from initial
7 Days-20°C (Freezing)3.6% ± 3.0% difference from initial

Data adapted from a study on the stability of lactate in preserved blood microsamples.[18]

Table 2: Common Interfering Substances in Enzymatic D-/L-Lactic Acid Assays

Interfering SubstanceThreshold Concentration for Interference
Ascorbic Acid> 0.5 g/L
3-Hydroxybutyric Acid> 0.05 g/L
Sulfite> 0.1 g/L

Data based on validation studies for Enzytec™ Liquid D-/L-Lactic Acid kits.[21] Note: Specific interference levels can vary between different assay kits.

Table 3: Performance Characteristics of a Commercial this compound Assay Kit

ParameterValue
Limit of Detection (LOD) 0.214 mg/L (for a 1.5 mL sample volume)
Limit of Quantification (LOQ) Based on analysis of samples through the standard procedure
Linear Working Range 0.5 - 30 µg of this compound per assay

Data from the validation report for the Megazyme this compound Assay Kit (K-DATE).[6]

Experimental Protocols

Key Experiment: Enzymatic Determination of this compound in Biological Fluids

This protocol provides a general methodology for measuring this compound using a commercially available enzymatic assay kit with spectrophotometric detection.

Principle:

This compound is oxidized to pyruvate by the enzyme D-lactate dehydrogenase (D-LDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). This reaction produces a stoichiometric amount of NADH. The reaction equilibrium favors this compound, so a second reaction is used to "trap" the pyruvate, driving the first reaction to completion.[22] The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of this compound in the sample.[22]

Methodology:

  • Sample Preparation:

    • For biological fluids like serum or plasma, deproteinization is required.

    • Add an equal volume of ice-cold 1 M perchloric acid to the sample. Mix well and centrifuge to pellet the precipitated proteins.

    • Alternatively, use a 10 kDa molecular weight cut-off spin filter to deproteinize the sample via ultrafiltration.[9]

    • Carefully collect the supernatant or filtrate.

    • The sample must be diluted so that its this compound concentration falls within the assay's linear range (e.g., 0.005 to 0.30 g/L).[20]

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized powders with distilled water or assay buffer.[13][22]

    • Allow all reagents and samples to reach room temperature (~25°C) before use.

  • Assay Procedure (Manual Spectrophotometer Format):

    • Set up cuvettes for a blank (using distilled water instead of sample), standards, and your unknown samples.

    • Pipette the required volumes of distilled water, assay buffer, and sample/standard into the appropriate cuvettes as per the kit protocol.[22]

    • Add the NAD+/enzyme solution to each cuvette to start the reaction. Mix thoroughly.

    • Read the initial absorbance (A1) at 340 nm.

    • Incubate the cuvettes at the recommended temperature (e.g., 25°C) for the specified time (e.g., ~5 minutes) or until the reaction is complete.

    • Read the final absorbance (A2) at 340 nm.

  • Calculation of Results:

    • Calculate the change in absorbance (ΔA) for each sample and the blank by subtracting the initial absorbance from the final absorbance (ΔA = A2 - A1).[20]

    • Subtract the ΔA of the blank from the ΔA of each sample to get the corrected absorbance (ΔA_sample).[20]

    • The concentration of this compound is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of NADH, or by comparing the sample's ΔA to that of a known standard.[20]

    • Remember to multiply the final result by any dilution factors used during sample preparation.[20]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Measurement start Start: Inaccurate this compound Result issue_type Is the result unexpectedly high or low/variable? start->issue_type high_result Unexpectedly HIGH Result issue_type->high_result High low_result LOW or VARIABLE Result issue_type->low_result Low/Variable check_hemolysis Check for Hemolysis (Visual inspection, hemolysis index) high_result->check_hemolysis check_handling Review Sample Handling (Time to centrifugation, storage temp) high_result->check_handling check_contamination Consider Bacterial Contamination high_result->check_contamination solution_hemolysis Solution: Reject hemolyzed samples. Review collection technique. check_hemolysis->solution_hemolysis solution_handling Solution: Process samples within 15 mins. Use ice bath if delayed. check_handling->solution_handling check_storage Verify Sample Storage (Time, temperature, freeze-thaw cycles) low_result->check_storage check_reagents Check Reagents & Standards (Expiration, preparation, storage) low_result->check_reagents check_dilution Confirm Sample Dilution is in Linear Range low_result->check_dilution check_reaction Ensure Reaction Completion low_result->check_reaction solution_storage Solution: Adhere to strict storage protocols (4°C short-term, -80°C long-term). check_storage->solution_storage solution_reagents Solution: Use fresh reagents and standards. Recalibrate. check_reagents->solution_reagents

Caption: Troubleshooting workflow for this compound measurement.

Diagram 2: Pre-Analytical Workflow to Minimize Errors cluster_collection 1. Sample Collection cluster_processing 2. Immediate Processing (<15 min) cluster_analysis_storage 3. Analysis or Storage collection Collect blood into appropriate tube (e.g., Sodium Fluoride/Potassium Oxalate) mix Gently invert tube 8-10 times to mix collection->mix transport Transport to lab (on ice if delay >15 min) mix->transport centrifuge Centrifuge according to protocol transport->centrifuge separate Aliquot plasma/serum into a clean vial centrifuge->separate decision Analyze immediately? separate->decision analysis Proceed to Deproteinization & Assay decision->analysis Yes storage Store at appropriate temp (4°C short-term, -80°C long-term) decision->storage No

Caption: Pre-analytical workflow to minimize errors.

Diagram 3: Enzymatic Assay Principle D_Lactate This compound D_LDH D-Lactate Dehydrogenase (D-LDH) D_Lactate->D_LDH Pyruvate Pyruvate D_GPT D-Glutamate-Pyruvate Transaminase (D-GPT) Pyruvate->D_GPT NAD NAD+ NAD->D_LDH NADH NADH + H+ Measure Measure Absorbance Increase at 340 nm NADH->Measure D_LDH->Pyruvate D_LDH->NADH D_Glutamate D-Glutamate D_Glutamate->D_GPT D_Alanine D-Alanine Oxoglutarate 2-Oxoglutarate D_GPT->D_Alanine D_GPT->Oxoglutarate

Caption: Enzymatic assay principle for this compound measurement.

References

How to optimize fermentation conditions for D-Lactic acid production?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fermentation conditions for D-Lactic acid production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are most effective for this compound production?

A1: Several bacterial species are known for their ability to produce this compound. The most commonly used and effective strains belong to the genera Sporolactobacillus and Lactobacillus.[1][2][3] Specifically, species like Sporolactobacillus nakayamae, Sporolactobacillus laevolacticus, and Lactobacillus delbrueckii are well-documented for high-yield, high-purity this compound production.[3][4][5][6][7] Lactobacillus coryniformis subsp. torquens has also been noted for its stereospecific production of this compound with high optical purity.[8]

Q2: What are the optimal pH and temperature ranges for this compound fermentation?

A2: The optimal pH and temperature are strain-dependent. For many Lactobacillus species, the optimal temperature for producing this compound is in the range of 35-45°C.[3][9] For instance, Lactobacillus delbrueckii has an optimal growth temperature between 45 and 47°C.[3] Sporolactobacillus species generally prefer slightly lower temperatures, typically between 35°C and 40°C.[3][5] The pH is a critical parameter and is usually controlled between 5.5 and 6.5 to ensure optimal enzyme activity and cell viability while preventing product inhibition.[7][10][11] For example, a pH of 6.0 was found to be optimal for S. nakayamae[5][12], while a pH of 5.5 was optimal for a specific L. delbrueckii strain.[7]

Q3: What are the most suitable carbon and nitrogen sources for the fermentation medium?

A3: Glucose and sucrose are the most common and effective carbon sources for this compound production.[13] However, to reduce costs, researchers often utilize agro-industrial wastes like molasses, corn steep liquor, and sugarcane bagasse hydrolysate.[7][14] For nitrogen sources, yeast extract is widely used but can be expensive for large-scale production.[1] Cost-effective alternatives such as pea seed hydrolysate, corn steep liquor, and soybean meal have been successfully used to replace yeast extract without compromising yield.[1][6][7]

Q4: What is the effect of aeration and agitation on the fermentation process?

A4: this compound fermentation is typically carried out under microaerophilic or anaerobic conditions.[12] Agitation is important for maintaining a homogenous suspension of cells and ensuring uniform distribution of nutrients and pH.[15] However, the optimal agitation speed varies. For instance, an agitation of 125 rpm was used for S. nakayamae.[5] In some cases, excessive agitation can be detrimental, and a static culture (0 rpm) may yield better results by maintaining an anaerobic environment.[16] Aeration is generally not required and can even inhibit the process for these facultative anaerobic bacteria.[15][16]

Q5: What is the difference between batch and fed-batch fermentation for this compound production?

A5: Batch fermentation is a simple process where all nutrients are provided at the beginning. However, high initial substrate concentrations can cause substrate inhibition, leading to lower productivity.[7] Fed-batch fermentation involves the controlled feeding of substrates during the fermentation process. This strategy helps to avoid substrate inhibition, maintain cell viability, and achieve significantly higher this compound concentrations and productivities.[5][7][11] For example, a multipulse fed-batch technique with S. nakayamae resulted in a high production of 122.41 g/L.[5][12]

Q6: How can I ensure high optical purity of this compound?

A6: The key to high optical purity is the selection of a microbial strain with stereospecific D-lactate dehydrogenase (D-LDH) and no or very low L-lactate dehydrogenase (L-LDH) activity.[8][11] Strains like Sporolactobacillus nakayamae are known to exclusively produce D(-)-lactic acid.[12] Fermentation conditions, particularly temperature, can also influence the activity of different LDHs.[9][11] In some strains, lower temperatures may favor D-LDH activity.[9] Genetic modification to knock out the L-LDH gene is another effective strategy to ensure the production of optically pure this compound.[11]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Suboptimal pH or temperature.[17][18] 2. Nutrient limitation (carbon, nitrogen, or minerals). 3. Substrate or product inhibition.[7] 4. Poor inoculum health or incorrect inoculum size.1. Optimize pH (typically 5.5-6.5) and temperature (strain-dependent, 35-45°C) using a design of experiments (DoE) approach.[14][19][20] 2. Supplement the medium with additional nitrogen sources (e.g., yeast extract, peptone) or essential minerals.[6] 3. Switch to a fed-batch fermentation strategy to avoid high initial substrate concentrations. 4. Ensure the inoculum is in the exponential growth phase and optimize the inoculum percentage (typically 5-20% v/v).[5][14]
Low Productivity 1. Slow cell growth. 2. Product inhibition due to lactic acid accumulation.[11] 3. Inefficient substrate uptake.1. Optimize medium composition and growth conditions (pH, temperature) for better biomass formation. 2. Implement in-situ product removal techniques or use a fed-batch strategy. 3. Ensure the chosen carbon source is readily metabolizable by the strain.
Contamination with L-Lactic Acid (Low Optical Purity) 1. The selected strain produces both D- and L-lactate dehydrogenase.[11] 2. Contamination with other lactic acid bacteria. 3. Suboptimal fermentation temperature influencing LDH specificity.[9]1. Select a strain known for exclusively producing this compound (e.g., Sporolactobacillus).[12] Or, use genetic engineering to delete the gene encoding L-LDH.[11] 2. Ensure strict aseptic techniques during inoculation and fermentation. 3. Fine-tune the fermentation temperature, as some strains shift isomer production based on temperature.[9]
Incomplete Substrate Consumption 1. Early cessation of fermentation due to low pH.[17] 2. Product inhibition limits cell activity before all substrate is used.[11] 3. Depletion of other essential nutrients.1. Implement robust pH control using neutralizing agents like NaOH, Ca(OH)₂, or CaCO₃.[5][7][21] 2. Consider fed-batch fermentation to manage product concentration.[7] 3. Analyze medium components and supplement if necessary.
Excessive Foaming 1. High protein content in the medium (e.g., yeast extract, corn steep liquor). 2. High rates of CO₂ production, especially in heterofermentative contaminants. 3. High agitation speed.1. Add a sterile antifoaming agent as needed. 2. Ensure the culture is pure and homofermentative.[13] 3. Reduce the agitation speed, ensuring it's still sufficient for mixing.
Cell Growth Inhibition 1. High initial concentration of substrate (osmotic stress).[7] 2. Accumulation of toxic byproducts. 3. Presence of inhibitory compounds in raw materials (e.g., phenolics from lignocellulosic hydrolysates).[11]1. Use a fed-batch approach to maintain a low substrate concentration.[22] 2. Analyze the fermentation broth for potential inhibitory byproducts. 3. Pre-treat raw materials to remove inhibitors before fermentation.

Data Presentation

Table 1: Performance of Different Microbial Strains in this compound Production

Microbial StrainCarbon SourceFermentation ModeTemp (°C)pHTiter (g/L)Productivity (g/L·h)Yield (g/g)Reference
Sporolactobacillus nakayamaeCrystallized SugarMultipulse Fed-Batch356.0122.413.65-[5][12]
Sporolactobacillus laevolacticus DSM 442Glucose + Pea HydrolysateFed-Batch--122.61.020.88[6]
Lactobacillus delbrueckiiMolasses + Corn Steep LiquorFed-Batch395.5162.03.37-[7]
Lactobacillus coryniformis subsp. torquensGlucose + Optimized MediaBatch (Bioreactor)37--0.850.95[8]
Limosilactobacillus fermentum DFRM8Sugarcane BagasseBatch306.022.2--[14]

Table 2: Optimal Fermentation Parameters for this compound Production

ParameterOptimal RangeRationale & ConsiderationsReferences
Temperature 30 - 47 °CHighly strain-dependent. L. delbrueckii prefers higher temperatures (45-47°C), while Sporolactobacillus and others are optimal around 35-40°C. Can affect LDH stereospecificity.[3][5][7][9]
pH 5.5 - 6.5Crucial for enzymatic activity and cell viability. Must be controlled with a neutralizing agent to prevent inhibition by acid accumulation.[5][7][10][11]
Agitation 100 - 150 rpmEnsures homogeneity. Some strains may prefer static or low-agitation conditions to maintain anaerobiosis.[5][7][16]
Inoculum Size 5 - 25 % (v/v)A larger inoculum can shorten the lag phase, but beyond a certain point, it may not significantly improve the final titer.[5][7][14]

Experimental Protocols

1. Protocol for Inoculum Preparation

This protocol describes the preparation of a seed culture for inoculating the main fermenter.

  • Aseptic Transfer: Aseptically transfer a loopful of a pure culture of the this compound-producing strain from an agar plate to a flask containing sterile seed medium (e.g., MRS broth).[14]

  • First Incubation: Incubate the flask for 18-24 hours under the strain's optimal temperature (e.g., 37°C) without agitation.[14]

  • Second Stage Inoculum (Optional but Recommended): For larger fermenters, transfer the first-stage culture (typically 5-10% v/v) into a larger flask containing fresh sterile seed medium.

  • Second Incubation: Incubate the second-stage culture for 12-18 hours until it reaches the mid-to-late exponential growth phase. This ensures a healthy and active inoculum.

  • Inoculation: Aseptically transfer the required volume of the final seed culture (e.g., 10-20% v/v) to the production fermenter.[5]

2. Protocol for Fed-Batch Fermentation

This protocol outlines a general procedure for running a fed-batch fermentation to achieve high-titer this compound production.

  • Fermenter Preparation: Prepare the production medium (e.g., containing an initial carbon source, nitrogen source, and salts) in the fermenter and sterilize it.[12]

  • Initial Setup: After cooling, calibrate the pH probe and set the temperature and agitation parameters (e.g., 39°C, 150 rpm).[7]

  • Inoculation: Inoculate the fermenter with the prepared seed culture.

  • Initial Batch Phase: Allow the fermentation to proceed in batch mode until the initial carbon source is nearly depleted. Monitor cell growth and lactic acid production.

  • Feeding Strategy: Prepare a sterile, highly concentrated feed solution (e.g., 700 g/L glucose or sucrose). Begin feeding this solution into the fermenter at a controlled rate to maintain the substrate concentration at a low, non-inhibitory level.

  • pH Control: Throughout the fermentation, maintain the pH at the desired setpoint (e.g., 5.5) by the automatic addition of a sterile neutralizing agent (e.g., 20% Ca(OH)₂ or 10N NaOH).[7][22]

  • Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), substrate concentration, and this compound concentration using HPLC.

  • Harvesting: Conclude the fermentation when productivity declines significantly or the substrate is no longer being consumed.

3. Protocol for this compound Quantification via HPLC

  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC System: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., Aminex HPX-87H) and a UV (210 nm) or Refractive Index (RI) detector.

  • Mobile Phase: The mobile phase is typically a dilute acid solution, such as 5 mM H₂SO₄.[8]

  • Operating Conditions: Set the column temperature (e.g., 50-60°C) and mobile phase flow rate (e.g., 0.6 mL/min).

  • Standard Curve: Prepare a series of this compound standards of known concentrations and inject them to generate a standard curve.

  • Sample Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the standard curve.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_ferm Phase 2: Fermentation cluster_post Phase 3: Downstream Processing Strain Strain Selection (e.g., Sporolactobacillus) Media Medium Optimization (C/N Sources) Strain->Media Inoculum Inoculum Preparation Media->Inoculum Ferm Fermentation (Batch / Fed-Batch) Inoculum->Ferm Control Parameter Control (pH, Temp, Agitation) Ferm->Control Harvest Harvesting & Cell Removal Ferm->Harvest Purify Purification (e.g., Esterification, Distillation) Harvest->Purify Product High-Purity this compound Purify->Product

Caption: Experimental workflow for this compound production.

G Start Problem: Low this compound Yield Check_pH_Temp Are pH and Temperature in optimal range? Start->Check_pH_Temp Check_Nutrients Is the medium nutrient-limited? Check_pH_Temp->Check_Nutrients Yes Sol_pH_Temp Action: Optimize pH and Temperature using DoE Check_pH_Temp->Sol_pH_Temp No Check_Inhibition Is substrate or product inhibition likely? Check_Nutrients->Check_Inhibition No Sol_Nutrients Action: Supplement limiting nutrients (e.g., Nitrogen) Check_Nutrients->Sol_Nutrients Yes Check_Inoculum Was the inoculum healthy and sized correctly? Check_Inhibition->Check_Inoculum No Sol_Inhibition Action: Switch to Fed-Batch Fermentation Check_Inhibition->Sol_Inhibition Yes Sol_Inoculum Action: Optimize inoculum age and size Check_Inoculum->Sol_Inoculum No End Re-evaluate process Check_Inoculum->End Yes Sol_pH_Temp->End Sol_Nutrients->End Sol_Inhibition->End Sol_Inoculum->End

Caption: Troubleshooting logic for low this compound yield.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis DLacticAcid This compound Pyruvate->DLacticAcid D-Lactate Dehydrogenase (D-LDH)

References

What are the challenges in separating D-Lactic acid from L-Lactic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Separation of Lactic Acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges of separating D-Lactic acid from L-Lactic acid.

Frequently Asked Questions (FAQs)

Q1: Why is separating D- and L-lactic acid so challenging?

Separating D- and L-lactic acid is difficult because they are enantiomers.[1] Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, which makes their separation by standard laboratory techniques like distillation or conventional crystallization impossible.[2] Separation can only be achieved by using other chiral entities that interact differently with each enantiomer.

Q2: What is a racemic mixture of lactic acid?

A racemic mixture, or racemate, contains equal amounts (a 50:50 mixture) of the D- and L-enantiomers.[3] Because the two enantiomers rotate plane-polarized light in equal but opposite directions, a racemic mixture is optically inactive, meaning it does not produce any net rotation of plane-polarized light.[4] Lactic acid produced by chemical synthesis or certain fermentation processes is often racemic.[5]

Q3: What does "enantiomeric excess" (e.e.) signify?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.[6] It quantifies how much more of one enantiomer is present compared to the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage.[6] A pure sample of a single enantiomer has an e.e. of 100%, while a racemic mixture has an e.e. of 0%.[7] For example, a sample containing 80% L-lactic acid and 20% this compound has an enantiomeric excess of 60% (80% - 20%).[6]

Q4: What are the primary methods for separating lactic acid enantiomers?

The main strategies for separating, or resolving, a racemic mixture of lactic acid rely on exploiting the different ways the enantiomers interact with a chiral environment. The three most common methods are:

  • Diastereomeric Salt Crystallization: This method involves reacting the racemic lactic acid with a pure chiral resolving agent (typically a base) to form two different diastereomeric salts.[8] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[2][9]

  • Enzymatic Resolution: This technique uses enzymes, such as D- or L-lactate dehydrogenase, which are stereospecific and will only react with one of the lactic acid enantiomers.[10] This allows for the conversion of the target enantiomer into another compound, leaving the unreacted enantiomer behind for easy isolation.

  • Chiral Chromatography: This analytical and preparative technique uses a chiral stationary phase (CSP) within an HPLC or GC column. The D- and L-enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times, thus achieving separation.[11]

Method Selection and Data Presentation

Choosing the right separation method depends on the desired scale, purity, cost, and analytical requirements.

Comparison of Lactic Acid Separation Methods
FeatureDiastereomeric Salt CrystallizationEnzymatic ResolutionChiral Chromatography (HPLC/GC)
Principle Forms diastereomers with different solubilities.[8]Enzyme selectively converts one enantiomer.[10]Differential interaction with a chiral stationary phase.[11]
Typical Enantiomeric Excess (e.e.) High (>98%), but can require multiple recrystallizations.Very High (>99%).[12]High (>99%); primarily for analytical quantification.
Yield Theoretically max 50% per cycle for the desired enantiomer.[1]High for the unreacted enantiomer (approaching 50%) and the product.[10]Varies greatly; analytical scale yields are negligible, preparative scale can be high but costly.
Scalability Good; widely used in industry due to low cost and ease of implementation.[1]Moderate to good; can be scaled but enzyme cost can be a factor.Poor for preparative scale (high cost); Excellent for analytical scale.
Key Considerations Requires a suitable and affordable chiral resolving agent; process can be trial-and-error.[13]Requires specific enzymes and cofactors; downstream purification needed to remove enzyme and byproducts.High equipment cost; method development can be time-consuming; solvent consumption is high.[11]
Method Selection Logic Diagram

The following diagram provides a logical decision tree to help select an appropriate separation strategy based on common research and development goals.

G start What is the primary goal of the separation? quant Analytical Quantification (Determine e.e. of a mixture) start->quant Analysis prep Preparative Separation (Isolate pure enantiomers) start->prep Isolation hplc Chiral HPLC / GC-MS High accuracy, low throughput quant->hplc scale_q What is the required scale? prep->scale_q lab_scale Lab Scale (<1 kg) scale_q->lab_scale Small ind_scale Industrial Scale (>1 kg) scale_q->ind_scale Large enzymatic Enzymatic Resolution Excellent purity (e.e. >99%) Moderate complexity lab_scale->enzymatic Highest Purity Needed crystallization Diastereomeric Crystallization Good purity, scalable Potentially lower cost lab_scale->crystallization Cost/Simplicity is Key crystallization_ind Diastereomeric Crystallization Most cost-effective and established method for large scale ind_scale->crystallization_ind

Caption: Decision tree for selecting a lactic acid enantiomer separation method.

Troubleshooting Guides

Chiral HPLC Troubleshooting

Q: Why am I seeing poor or no peak resolution? A: This is the most common issue and can be caused by several factors:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based (e.g., cellulose) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective for lactic acid.[14][15] If one CSP doesn't work, screening others is recommended.

  • Mobile Phase Composition: Resolution is highly sensitive to the mobile phase. Systematically adjust the ratio of organic modifiers (e.g., ethanol, 2-butanol) and the concentration of acidic/basic additives (e.g., TFA, TEA).[15] Even small amounts of water can significantly impact separation on some columns.[16]

  • Flow Rate and Temperature: Chiral separations often benefit from lower flow rates than standard HPLC.[17] Temperature also has a strong effect; try adjusting the column temperature both up and down from your starting point (e.g., 25 °C) to find the optimum.[17]

Q: My peaks are tailing. What can I do? A: Peak tailing can obscure resolution and affect quantification.

  • Mobile Phase Additives: For an acidic compound like lactic acid, tailing can occur due to strong interactions with the stationary phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (HOAc) to the mobile phase can improve peak shape.[14][15]

  • System Contamination or Dead Volume: If all peaks are tailing, check for extra-column volume (e.g., overly long tubing) or contamination in the injector or detector.

Q: My results are not reproducible, especially with a new column. Why? A: Chiral columns can exhibit "memory effects."

  • Column Conditioning: An older column may have additives from previous mobile phases adsorbed onto its surface that are crucial for the separation.[10] A new column needs to be thoroughly conditioned with the current mobile phase. Chiral stationary phases may require significantly longer equilibration times than standard C18 columns.[17]

Enzymatic Resolution Troubleshooting

Q: The yield of my desired enantiomer is low (significantly less than the theoretical 50%). What's wrong? A: Low yield can result from several issues:

  • Sub-optimal Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific enzyme (e.g., L-lactate dehydrogenase).

  • Enzyme Inhibition: The product of the enzymatic reaction or other components in your mixture could be inhibiting the enzyme. Ensure proper concentration of substrates and cofactors (like NAD+).[18]

  • Incomplete Reaction: The reaction may not have run to completion. Monitor the reaction over time to determine the optimal endpoint before starting the workup and extraction.

Q: How do I efficiently separate my final product from the enzyme and other reaction components? A: A robust downstream processing plan is crucial.

  • Enzyme Removal: Enzymes are proteins and can often be precipitated by changing the pH or by adding solvents like acetone or ethanol. Ultrafiltration is another effective method for removing the larger enzyme molecules.

  • Product Isolation: After enzyme removal, the desired lactic acid enantiomer must be separated from the reaction buffer, salts, and the newly formed product (e.g., pyruvate). Continuous liquid-liquid extraction is a common and effective method.[10]

Diastereomeric Salt Crystallization Troubleshooting

Q: My diastereomeric salts are not crystallizing or are forming an oil. What should I do? A: Crystallization is sensitive to several factors:

  • Solvent Choice: The key is finding a solvent where the two diastereomeric salts have a significant solubility difference.[9] This often requires screening multiple solvents or solvent mixtures (e.g., ethanol, acetonitrile, water mixtures).[19]

  • Supersaturation: Ensure you are creating a supersaturated solution. This is typically done by dissolving the salts at an elevated temperature and then allowing controlled, slow cooling. Rapid cooling can lead to oiling out or the formation of very small crystals that are difficult to filter.

  • Purity: Ensure your racemic lactic acid and chiral resolving agent are pure. Impurities can inhibit crystal formation.

Q: The enantiomeric excess (e.e.) of my final product is low. How can I improve it? A: Low e.e. indicates that the "wrong" diastereomer co-precipitated with the desired one.

  • Recrystallization: The most effective way to improve purity is to perform one or more recrystallization steps. Dissolve the filtered crystals in fresh hot solvent and re-cool to crystallize again. Each step should enrich the desired diastereomer.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor containing the undesired diastereomer that may be clinging to the crystal surfaces.[2]

  • Equilibrium vs. Kinetics: Sometimes, the undesired salt crystallizes more easily under equilibrium conditions. In such cases, a kinetic resolution may be necessary, where the solution is seeded with the desired diastereomer crystals and filtration is performed before the system reaches equilibrium.[13]

Experimental Protocols

General Experimental Workflow Diagram

This diagram illustrates the general process for resolving a racemic mixture of lactic acid.

G cluster_input Starting Material cluster_methods Separation Methods cluster_output Final Products racemic Racemic (D/L) Lactic Acid (50:50 Mixture) hplc Chiral HPLC racemic->hplc enzyme Enzymatic Resolution racemic->enzyme crystal Diastereomeric Salt Crystallization racemic->crystal d_acid Pure this compound hplc->d_acid Separated Fractions l_acid Pure L-Lactic Acid hplc->l_acid Separated Fractions enzyme->l_acid Unreacted Enantiomer crystal->d_acid Regenerated from Salt

Caption: General experimental workflow for the chiral resolution of lactic acid.

Protocol 1: Chiral HPLC Method for Analytical Separation

This protocol is a representative method for the analytical determination of the enantiomeric ratio of lactic acid in a sample.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Chirobiotic T (Teicoplanin) based column (e.g., 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Prepare a mobile phase consisting of Heptane and 2-Butanol (95:5 v/v) with 0.1% Trifluoroacetic Acid (TFA).[14] Degas the mobile phase thoroughly before use.

    • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.[14] Maintain column temperature at 25 °C.[14]

  • Sample Preparation:

    • Dilute the lactic acid sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.[14]

    • Flow Rate: 1.0 mL/min (isocratic).[14]

    • Temperature: 25 °C.[14]

    • Detection: UV at 210 nm.[14]

    • Run Time: Approximately 20 minutes, or until both enantiomer peaks have fully eluted.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-lactic acid by running pure standards or by comparing to literature data.

    • Integrate the area of each peak. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Protocol 2: Enzymatic Resolution of (DL)-Lactic Acid

This protocol provides a general procedure for separating enantiomers by selectively converting one with an enzyme. This example uses L-lactate dehydrogenase to convert L-lactic acid, leaving this compound.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

    • Add the racemic (DL)-lactic acid solution.

    • Add the required cofactor, Nicotinamide Adenine Dinucleotide (NAD+), in excess.[18]

    • Add L-glutamate, which is used in a coupled reaction to drive the equilibrium towards product formation.[18]

    • Initiate the reaction by adding the enzyme L-lactate dehydrogenase (L-LDH).[18]

  • Reaction and Monitoring:

    • Maintain the reaction at the optimal temperature for the enzyme (e.g., 37 °C).

    • Gently stir the mixture.

    • Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC to observe the depletion of the L-lactic acid peak. The reaction is complete when the L-lactic acid peak is no longer detectable.

  • Workup and Extraction:

    • Stop Reaction: Quench the reaction by acidifying the mixture to a low pH (e.g., pH < 1) with a strong acid like H₂SO₄.[10] This will also precipitate the enzyme.

    • Remove Enzyme: Centrifuge the mixture to pellet the precipitated enzyme and other proteins. Decant the supernatant.

    • Extraction: Transfer the supernatant to a continuous liquid-liquid extractor. Extract the remaining this compound into a suitable organic solvent (e.g., diethyl ether) over an extended period (e.g., 48-72 hours).[10]

  • Isolation and Analysis:

    • Evaporate the organic solvent under reduced pressure to yield the crude this compound.

    • Analyze the purity and determine the enantiomeric excess of the final product using the chiral HPLC method described above.

Protocol 3: Diastereomeric Salt Crystallization

This protocol outlines the steps for resolving racemic lactic acid using an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) as the resolving agent.[19]

  • Salt Formation:

    • In a reaction vessel, dissolve the racemic (DL)-lactic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol).

    • Slowly add the chiral resolving agent, (R)-1-phenylethylamine (0.5 to 1.0 equivalent), to the solution while stirring.[2] An exothermic reaction will occur, forming the two diastereomeric salts: (R-amine)-(L-lactate) and (R-amine)-(D-lactate).

    • Heat the mixture gently to ensure complete dissolution of the salts.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.

    • One of the diastereomeric salts should be less soluble and will selectively crystallize out of the solution.[19] The process can be initiated by scratching the inside of the flask or by adding a seed crystal if available.

  • Isolation and Purification:

    • Isolate the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

    • To improve diastereomeric purity, the crystals can be redissolved in a minimum amount of hot solvent and recrystallized.

  • Regeneration of the Enantiomer:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Acidify the solution with a strong acid (e.g., HCl). This protonates the lactate anion and breaks the salt.

    • Extract the free lactic acid enantiomer (e.g., L-lactic acid) into an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the pure lactic acid enantiomer.

    • Determine the enantiomeric excess via chiral HPLC.

References

How to minimize byproduct formation in D-Lactic acid synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Lactic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis, focusing on minimizing byproduct formation.

Question: My this compound fermentation is producing significant amounts of ethanol and other byproducts. What are the potential causes and how can I fix this?

Answer:

The formation of byproducts such as ethanol, acetic acid, and formic acid is a common challenge in this compound fermentation, primarily due to competing metabolic pathways.[1][2] The primary causes often revolve around the choice of microorganism, fermentation conditions, and the genetic makeup of the production strain.

Potential Causes and Solutions:

  • Metabolic Pathway Inefficiency: In many microorganisms, pyruvate is a key metabolic intermediate that can be converted into various products, including lactic acid and ethanol.[3] If the pathway to ethanol is active, a significant portion of the carbon source will be diverted away from this compound production.

    • Solution: Metabolic Engineering. To channel the metabolic flux towards this compound, it is crucial to inactivate genes responsible for byproduct formation.[3] For instance, in Saccharomyces cerevisiae, disrupting genes related to pyruvate decarboxylase (PDC1, PDC5, PDC6) and alcohol dehydrogenase (ADH1) activities can significantly reduce ethanol synthesis and increase the pyruvate pool available for conversion to this compound.[3] Similarly, in E. coli, deleting genes involved in competing pathways can enhance this compound production.[1]

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, and aeration can influence enzyme activity and metabolic pathway selection.

    • Solution: Process Optimization. Maintaining optimal fermentation conditions is critical. The ideal pH for lactic acid production is often around 5.5, as it favors both cell growth and lactic acid accumulation.[4][5] Temperature should also be tightly controlled, as deviations can affect the activity of D-lactate dehydrogenase and other key enzymes.[6][7] Anaerobic conditions are generally preferred for lactic acid fermentation to minimize the production of byproducts associated with aerobic respiration.[8]

  • Use of Heterofermentative Strains: Some lactic acid bacteria are heterofermentative, meaning they naturally produce a mixture of lactic acid, ethanol, and carbon dioxide from glucose.[9][10]

    • Solution: Strain Selection. Utilize homofermentative strains that primarily produce lactic acid from glucose.[2][11] If using a heterofermentative strain is unavoidable due to its ability to utilize specific substrates (like pentose sugars), co-cultivation strategies with a homofermentative strain can be employed to maximize lactic acid yield from mixed sugar feedstocks.[2]

Question: I'm observing low optical purity of my this compound. What could be the cause and how can I improve it?

Answer:

Low optical purity indicates the presence of L-lactic acid in your this compound product. This is typically caused by the activity of L-lactate dehydrogenase (L-LDH) in the production strain.[6]

Potential Causes and Solutions:

  • Presence of Endogenous L-LDH Activity: The microbial strain used for fermentation may possess genes encoding for both D-LDH and L-LDH.[6]

    • Solution: Genetic Modification. To ensure high optical purity, it is essential to inactivate the gene(s) responsible for L-lactic acid production. For example, in engineered Saccharomyces cerevisiae, deleting the CYB2 gene, which is involved in L-lactate utilization, can help improve the purity of this compound.[3] Similarly, in bacterial systems, knocking out the L-LDH gene is a common strategy.

  • Suboptimal Fermentation Conditions: Temperature can influence the relative activities of D-LDH and L-LDH, thereby affecting the optical purity of the final product.[6]

    • Solution: Temperature Control. A two-stage temperature control strategy has been shown to be effective. For instance, an initial high-temperature phase can suppress the production and consumption of L-lactic acid, followed by a lower temperature phase to optimize this compound production.[6]

Quantitative Data Summary

The following table summarizes the impact of different metabolic engineering strategies on this compound production and byproduct formation in Saccharomyces cerevisiae.

Strain ModificationThis compound Titer (g/L)Ethanol Byproduct (g/L)Reference
LpDLDH gene integrated at PDC1 locus51Minimal[12]
LpDLDH gene integrated at CYB2 locus31.92Not specified[12]
LpDLDH gene integrated at MPC1 locus10Not specified[12]
Deletion of PDC1, introduction of D-LDH61.5Not specified[13]
Experimental Protocol: Inactivation of the PDC1 Gene in S. cerevisiae for Reduced Ethanol Byproduct Formation

This protocol outlines a general methodology for deleting the PDC1 gene in Saccharomyces cerevisiae using a CRISPR-Cas9 system to minimize ethanol production and enhance the metabolic flux towards pyruvate for this compound synthesis.

Materials:

  • S. cerevisiae strain to be engineered

  • Cas9 expression plasmid

  • gRNA expression plasmid targeting PDC1

  • Homologous recombination donor DNA with a selectable marker

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)

  • Selective growth media

Methodology:

  • gRNA Design: Design a guide RNA (gRNA) specific to a target sequence within the PDC1 gene. Ensure the chosen sequence is unique to avoid off-target effects.

  • Plasmid Construction: Clone the designed gRNA sequence into a suitable gRNA expression plasmid.

  • Donor DNA Preparation: Prepare a linear DNA fragment containing upstream and downstream homology arms flanking a selectable marker gene (e.g., an antibiotic resistance gene). These homology arms will direct the integration of the marker into the PDC1 locus upon successful recombination.

  • Yeast Transformation: Co-transform the S. cerevisiae strain with the Cas9 expression plasmid, the PDC1-targeting gRNA plasmid, and the linear donor DNA fragment using a standard yeast transformation protocol.

  • Selection of Transformants: Plate the transformed cells on selective media corresponding to the selectable marker on the donor DNA.

  • Verification of Gene Deletion:

    • Perform colony PCR on the resulting colonies using primers that flank the PDC1 gene to confirm the integration of the selectable marker and the deletion of the target gene.

    • Sequence the PCR product to confirm the correct integration and deletion.

  • Phenotypic Analysis: Culture the confirmed mutant strain under fermentation conditions and analyze the supernatant for ethanol and this compound concentrations using HPLC to confirm the reduction in ethanol byproduct formation.

FAQs

Q1: What are the most common byproducts in this compound fermentation?

A1: The most common byproducts depend on the microorganism and fermentation conditions. In bacterial fermentations, particularly with heterofermentative strains, common byproducts include ethanol, acetic acid, and carbon dioxide.[2][9] In yeast-based fermentations, ethanol is the primary byproduct if the native fermentation pathway is not sufficiently suppressed.[3]

Q2: How can I purify this compound from the fermentation broth?

A2: Several methods can be used for the purification of this compound. A common initial step is microfiltration or nanofiltration to remove cells and other large molecules.[14] Subsequent purification can be achieved through techniques such as precipitation, distillation, solvent extraction, and membrane separation processes like electrodialysis.[15][16] One effective method involves esterification of this compound to ethyl-D-lactate, followed by distillation of the more volatile ester and subsequent hydrolysis back to pure this compound.[14][17]

Q3: What is the importance of optical purity in this compound for drug development?

A3: High optical purity of this compound is crucial for its application in the synthesis of poly-D-lactic acid (PDLA). PDLA is a biodegradable polymer with a higher melting point than standard polylactic acid (PLA), making it more heat-resistant.[14] The stereochemistry of the monomer directly influences the physical and thermal properties of the resulting polymer. For applications in drug delivery systems and medical implants, consistent and well-defined material properties are essential, which necessitates the use of optically pure this compound.[18]

Q4: Can I use complex substrates like lignocellulosic biomass for this compound production?

A4: Yes, using inexpensive and renewable lignocellulosic biomass is a key strategy to reduce the production cost of lactic acid.[19][20] However, this approach presents challenges as most efficient this compound producers cannot directly ferment complex sugars like xylose and arabinose present in lignocellulosic hydrolysates.[2] Metabolic engineering can be employed to introduce pathways for the utilization of these sugars into producer strains.[21] Alternatively, co-cultivation strategies using a strain that consumes hexoses and another that consumes pentoses can be implemented.[2]

Visualizations

D_Lactic_Acid_Pathway cluster_input Substrate cluster_glycolysis Glycolysis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps D-Lactic_Acid D-Lactic_Acid Pyruvate->D-Lactic_Acid D-LDH Ethanol Ethanol Pyruvate->Ethanol PDC, ADH (Competing Pathway) Acetic_Acid Acetic_Acid Pyruvate->Acetic_Acid Various Enzymes (Byproduct Pathway)

Caption: Metabolic pathway for this compound production from glucose.

References

What are the strategies for enhancing D-Lactic acid tolerance in microorganisms?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing D-lactic acid tolerance in microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound toxicity in microorganisms?

A1: this compound accumulation leads to cellular stress through several mechanisms. At a low external pH, the undissociated form of lactic acid can diffuse across the cell membrane. Once inside the more neutral cytoplasm, it dissociates into lactate and a proton (H+), causing intracellular acidification.[1][2] This drop in internal pH can disrupt various cellular processes. Other detrimental effects include anion accumulation, membrane perturbation, increased turgor pressure, ATP depletion due to the energy required to pump out protons, and the generation of reactive oxygen species (ROS).[1]

Q2: What are the main strategies to improve this compound tolerance in microorganisms?

A2: The primary strategies can be broadly categorized into three areas:

  • Metabolic and Genetic Engineering: This involves targeted modifications to the microorganism's genome to enhance tolerance mechanisms or redirect metabolic pathways. Examples include overexpressing genes involved in proton pumping, deleting genes for byproduct formation, and engineering transporter proteins for efficient lactic acid export.[3][4][5][6][7]

  • Adaptive Laboratory Evolution (ALE): This is a non-targeted approach where microbial populations are cultured under progressively increasing concentrations of this compound.[8][9][10][11][12] This selective pressure allows for the natural selection of mutants with enhanced tolerance.

  • Process Engineering and Optimization: This involves modifying the fermentation conditions to reduce the stress on the microorganisms. Strategies include in-situ product removal, pH control, and optimization of nutrient media.

Q3: Which microorganisms are commonly used for this compound production and tolerance enhancement studies?

A3: A variety of bacteria and yeasts are used. Common bacterial hosts include Escherichia coli, Klebsiella pneumoniae, and various lactic acid bacteria (LAB) such as Pediococcus acidilactici.[3][4][11] Saccharomyces cerevisiae is a widely used yeast for these studies due to its natural tolerance to acidic conditions.[1][9][13][14][15]

Q4: How can I measure the this compound tolerance of my microbial strain?

A4: this compound tolerance can be assessed by measuring cell viability and growth rate in the presence of high concentrations of the acid. A common method is to perform growth assays in microtiter plates or shake flasks with varying concentrations of this compound and monitor the optical density (OD) over time.[16] Viability can be determined by plating serial dilutions of the culture on solid media and counting the colony-forming units (CFU).[16][17]

Troubleshooting Guides

Problem 1: Low cell viability and growth inhibition in the presence of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Intracellular acidification Overexpress genes encoding proton pumps (e.g., H+-ATPase) to actively export H+ ions from the cytoplasm.[18][1]Improved maintenance of intracellular pH and increased cell viability under acidic conditions.
Membrane damage Engineer the cell membrane composition by modifying the expression of genes involved in fatty acid and sterol biosynthesis to increase membrane rigidity and reduce permeability to lactic acid.Enhanced membrane integrity and reduced passive diffusion of lactic acid into the cell.
Metabolic imbalance Delete genes responsible for the production of other inhibitory byproducts (e.g., acetate, ethanol) to reduce the overall metabolic burden on the cells.[3][13]Redirected carbon flux towards this compound production and reduced toxicity from other metabolites.
Insufficient energy (ATP) for stress response Overexpress genes that can help alleviate ATP supply restrictions. For example, in E. coli, enhancing the expression of the galactitol transporter protein GatA has been shown to improve acid tolerance by compensating for energy deficits.[19]Increased intracellular ATP levels, providing more energy for cellular maintenance and stress response mechanisms.
Problem 2: Low yield and productivity of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Inefficient conversion of pyruvate to this compound Overexpress a highly active and specific D-lactate dehydrogenase (D-LDH) gene from a suitable donor organism.[3][7]Increased conversion of pyruvate to this compound, leading to higher product yields.
Feedback inhibition by this compound Engineer or screen for transporter proteins that can efficiently export this compound out of the cell to reduce intracellular accumulation.[5]Reduced intracellular this compound concentration, alleviating feedback inhibition and enhancing productivity.
Competition for carbon flux Delete genes in competing metabolic pathways, such as those leading to ethanol or acetate formation (e.g., ackA, pta, pflB, adhE in E. coli).[3][20]A higher proportion of the carbon source is channeled towards this compound synthesis.
Sub-optimal fermentation conditions Optimize fermentation parameters such as pH, temperature, and nutrient composition. A two-stage fermentation, with an initial aerobic growth phase followed by an anaerobic production phase, can improve biomass and subsequent productivity.[20]Improved overall process efficiency, leading to higher final titers and productivities.

Quantitative Data on Enhanced this compound Tolerance

The following tables summarize the improvements in this compound tolerance and production achieved through various strategies in different microorganisms.

Table 1: Enhanced this compound Tolerance and Production in Saccharomyces cerevisiae
StrainStrategyKey Genetic Modification(s) / ConditionImprovement MetricResultReference
S. cerevisiae BK01Adaptive Laboratory EvolutionCultivation in up to 8% lactic acidL-lactic acid titer119 g/L (17% increase)[15]
S. cerevisiaeAdaptive Laboratory EvolutionLong-term evolution over 35 monthsL-lactic acid titerUp to 165 g/L (250% increase)[9]
S. cerevisiae S.c-NO.2-100Metabolic & Transporter Engineering, ALEOverexpression of l-LDH, deletion of PDC and ADH genes, transporter engineering, and ALEL-lactic acid titer121.5 g/L[5][6]
S. cerevisiae hybrid2Genetic Engineering & MatingDeletion of gpd1 and mating with an acid-tolerant strainThis compound concentration23.41 g/L (2.2-fold increase in productivity)[13]
Table 2: Enhanced this compound Tolerance and Production in Bacteria
StrainStrategyKey Genetic Modification(s) / ConditionImprovement MetricResultReference
Klebsiella pneumoniaeAdaptive Laboratory EvolutionGradual increase in lactic acid from 2.0 to 5.1 g/LThis compound accumulation19.56 g/L[21]
Pediococcus acidilacticiMetabolic Engineering & ALEOverexpression of genes for acid tolerance and ALEL-lactic acid titer31.4 g/L (92.3% increase)[4]
E. coli B0013−070BMetabolic EngineeringDeletion of ackA, pta, pps, pflB, ldhA, poxB, adhE, frdA and overexpression of LDHThis compound titer122.8 g/L[3]
E. coli (GatA)Metabolic EngineeringEnhanced expression of GatACell survival under this compound stress101.8-fold increase[19]

Experimental Protocols

Protocol 1: Adaptive Laboratory Evolution (ALE) for Enhanced this compound Tolerance

This protocol describes a general workflow for performing ALE to improve the this compound tolerance of a microbial strain.

1. Preparation of Media and Inoculum:

  • Prepare a suitable growth medium (e.g., YPD for yeast, LB or M9 for bacteria) supplemented with a starting sub-lethal concentration of this compound.

  • Prepare a seed culture of the parental microbial strain by growing it in the same medium without this compound to the mid-log phase.

2. Serial Sub-culturing:

  • Inoculate the medium containing this compound with the seed culture to an initial OD600 of ~0.1.

  • Incubate under appropriate conditions (e.g., 30°C for yeast, 37°C for bacteria) with shaking.

  • Monitor the growth of the culture by measuring OD600.

  • Once the culture reaches the stationary phase, transfer a small aliquot (e.g., 1-5%) to fresh medium with the same or a slightly increased concentration of this compound.

  • Repeat this serial sub-culturing for multiple generations (typically 50-1000). The concentration of this compound should be gradually increased as the culture adapts.[8][11][12]

3. Isolation and Characterization of Evolved Strains:

  • After a significant improvement in growth is observed at a high this compound concentration, streak the culture onto solid agar plates to obtain single colonies.

  • Isolate several individual colonies and test their tolerance to this compound in liquid culture to confirm the enhanced phenotype.

  • The best-performing isolates can be further characterized by whole-genome sequencing to identify the mutations responsible for the improved tolerance.

Protocol 2: Assessing this compound Tolerance by Viable Cell Counting

This protocol outlines the steps to quantify the survival of a microbial strain under this compound stress.[16][17][22]

1. Culture Preparation:

  • Grow the microbial strain to the mid-log phase in a suitable liquid medium.

  • Harvest the cells by centrifugation and wash them twice with a sterile saline solution or buffer.

2. Acid Stress Treatment:

  • Resuspend the washed cells in a fresh medium containing the desired lethal concentration of this compound. The pH of the medium should be adjusted accordingly.

  • A control sample should be resuspended in the same medium without this compound.

  • Incubate the suspensions at the appropriate temperature.

3. Viability Assessment:

  • At specific time points (e.g., 0, 1, 2, 4 hours), take aliquots from both the treated and control suspensions.

  • Prepare serial dilutions of the aliquots in a sterile diluent (e.g., 0.1% peptone water).

  • Plate the appropriate dilutions onto non-selective solid agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colonies to determine the colony-forming units per milliliter (CFU/mL).

  • Calculate the survival rate as (CFU/mL of treated sample / CFU/mL of control sample at time 0) x 100%.

Visualizations

Signaling Pathways and Cellular Responses to Lactic Acid Stress

LacticAcidStressResponse cluster_extracellular Extracellular (Low pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) LacticAcid_undissociated Lactic Acid (H-La) LacticAcid_dissociated H+ + Lactate- LacticAcid_undissociated->LacticAcid_dissociated Passive Diffusion Membrane Lipid Bilayer H_ATPase H+-ATPase H_ATPase->LacticAcid_dissociated H+ Export ATP_depletion ATP Depletion H_ATPase->ATP_depletion Consumes ATP Lactate_Exporter Lactate Exporter Lactate_Exporter->LacticAcid_dissociated Lactate- Export Intracellular_Acidification Intracellular Acidification LacticAcid_dissociated->Intracellular_Acidification ROS_generation ROS Generation Intracellular_Acidification->ROS_generation Metabolic_Inhibition Metabolic Inhibition Intracellular_Acidification->Metabolic_Inhibition Stress_Response_Genes Stress Response Genes (e.g., HSPs) Intracellular_Acidification->Stress_Response_Genes Induces

Caption: Cellular response to lactic acid stress.

Experimental Workflow for Enhancing this compound Tolerance

ToleranceEnhancementWorkflow Start Parental Strain Strategy Select Strategy Start->Strategy ALE Adaptive Laboratory Evolution (ALE) Strategy->ALE Non-targeted Metabolic_Eng Metabolic Engineering Strategy->Metabolic_Eng Targeted Subculturing Serial Sub-culturing with Increasing this compound ALE->Subculturing Genetic_Mod Targeted Genetic Modifications Metabolic_Eng->Genetic_Mod Isolation Isolate Evolved Strains Subculturing->Isolation Transformation Transform Engineered Constructs Genetic_Mod->Transformation Characterization Characterize Phenotype (Tolerance Assay) Isolation->Characterization Transformation->Characterization Analysis Analyze Genotype (Sequencing) Characterization->Analysis End Optimized Strain Analysis->End

Caption: Workflow for improving this compound tolerance.

Logical Relationships of Metabolic Engineering Strategies

MetabolicEngineeringStrategies cluster_strategies Metabolic Engineering Strategies cluster_actions_prod Actions cluster_actions_byprod Actions cluster_actions_tol Actions Goal High this compound Titer & Tolerance Increase_Production Increase this compound Production Flux Overexpress_LDH Overexpress D-LDH Increase_Production->Overexpress_LDH Optimize_Cofactors Optimize NADH/NAD+ Ratio Increase_Production->Optimize_Cofactors Reduce_Byproducts Reduce Competing Byproducts Delete_PDC_ADH Delete Genes for Ethanol Production Reduce_Byproducts->Delete_PDC_ADH Delete_PFL_ACK Delete Genes for Acetate/Formate Production Reduce_Byproducts->Delete_PFL_ACK Enhance_Tolerance Enhance Cellular Tolerance Engineer_Exporters Engineer Lactate Exporters Enhance_Tolerance->Engineer_Exporters Strengthen_Membrane Modify Cell Membrane Enhance_Tolerance->Strengthen_Membrane Proton_Pumps Overexpress Proton Pumps Enhance_Tolerance->Proton_Pumps Overexpress_LDH->Goal Optimize_Cofactors->Goal Delete_PDC_ADH->Goal Delete_PFL_ACK->Goal Engineer_Exporters->Goal Strengthen_Membrane->Goal Proton_Pumps->Goal

Caption: Metabolic engineering strategies for this compound.

References

How to troubleshoot low sensitivity in D-Lactic acid detection assays?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Lactic acid detection assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low sensitivity, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound detection assay?

A1: The this compound assay is a colorimetric or fluorometric enzyme-based assay. In the presence of D-Lactate Dehydrogenase (D-LDH), this compound is oxidized to pyruvate. This reaction is coupled with the reduction of a probe, leading to a color or fluorescent signal that is proportional to the amount of this compound in the sample.[1][2] The signal is typically measured at a wavelength of 450 nm for colorimetric assays or with excitation/emission wavelengths of 530-540 nm/585-595 nm for fluorescent assays.[1][3]

Q2: What are the most common causes of low sensitivity or no signal in my this compound assay?

A2: Low sensitivity in a this compound assay can stem from several factors:

  • Suboptimal Reagent Preparation or Handling: Incorrect reconstitution of lyophilized components, improper storage temperatures, or repeated freeze-thaw cycles of the enzyme mix can lead to loss of enzyme activity.[4]

  • Degraded this compound Standard: The accuracy of your results depends on a viable standard. Improper storage or dilution of the this compound standard will result in a poor standard curve and inaccurate quantification.

  • Issues with Sample Preparation: The presence of endogenous enzymes in the sample can degrade this compound, leading to lower than expected readings.[1][4] Additionally, interfering substances within the sample matrix can inhibit the enzymatic reaction.

  • Incorrect Assay Protocol: Deviations from the recommended incubation times, temperatures, or volumes can significantly impact the final signal.[5]

  • High Background Signal: The presence of NADH or NADPH in the sample can generate a background signal, masking the specific signal from this compound.[1]

Q3: How can I be sure my reagents are working correctly?

A3: To verify the integrity of your assay reagents, it is recommended to run a positive control using a freshly prepared this compound standard at a known concentration within the assay's detection range. If you observe a strong signal with the positive control, your reagents are likely active.

Q4: My sample is not listed in the kit protocol. How should I prepare it?

A4: If your sample type is not specified, it is crucial to perform a pilot experiment to validate the sample preparation method. This typically involves testing different dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[5] For tissue and cell samples, homogenization followed by centrifugation to remove insoluble material is a common practice.[1][4] For samples that may contain endogenous enzyme activity, deproteinization using a 10 kDa molecular weight cut-off spin filter or other precipitation methods is recommended.[1][3]

Troubleshooting Guide: Low Sensitivity

This guide provides a systematic approach to identifying and resolving the root cause of low sensitivity in your this compound assay.

Problem 1: Low or No Signal in All Wells (Including Standards)

This issue often points to a problem with the assay reagents or the overall experimental setup.

Troubleshooting Workflow: Reagent & Setup Integrity

start Start: Low/No Signal in All Wells check_reagents 1. Verify Reagent Preparation and Storage start->check_reagents check_protocol 2. Review Assay Protocol check_reagents->check_protocol check_instrument 3. Check Plate Reader Settings check_protocol->check_instrument run_positive_control 4. Run a Fresh Positive Control check_instrument->run_positive_control signal_ok Signal is Strong run_positive_control->signal_ok signal_low Signal Still Low run_positive_control->signal_low issue_identified Issue Likely with Previous Standard/Reagent Prep signal_ok->issue_identified contact_support Contact Technical Support signal_low->contact_support

Caption: Troubleshooting workflow for low or no signal in all wells.

Detailed Steps & Solutions:

Possible Cause Recommended Action
Improper Reagent Preparation Ensure all lyophilized components were reconstituted with the correct volume and type of buffer as specified in the protocol.[1][4]
Reagent Degradation Verify that all reagents have been stored at the recommended temperatures and that the enzyme mix has not undergone multiple freeze-thaw cycles.[4] Prepare fresh reagents if degradation is suspected.
Incorrect Protocol Execution Double-check all pipetting volumes, incubation times, and temperatures against the kit protocol.[5]
Incorrect Plate Reader Settings Confirm that the correct wavelength or filter set is being used for absorbance or fluorescence detection.[1][3]
Problem 2: Flat or Non-Linear Standard Curve

A poor standard curve is a common reason for inaccurate results and can indicate issues with the preparation of the standards.

Troubleshooting Workflow: Standard Curve Preparation

start Start: Flat or Non-Linear Standard Curve check_dilution 1. Verify Standard Dilution Series start->check_dilution check_pipetting 2. Assess Pipetting Technique check_dilution->check_pipetting prepare_fresh 3. Prepare Fresh Standard Dilutions check_pipetting->prepare_fresh rerun_curve 4. Rerun Standard Curve prepare_fresh->rerun_curve curve_good Curve is Linear rerun_curve->curve_good curve_bad Curve Still Poor rerun_curve->curve_bad proceed Proceed with Sample Analysis curve_good->proceed contact_support Contact Technical Support curve_bad->contact_support

Caption: Troubleshooting workflow for a problematic standard curve.

Detailed Steps & Solutions:

Possible Cause Recommended Action
Inaccurate Pipetting Use calibrated pipettes and ensure proper pipetting technique to minimize errors in the dilution series.
Incorrect Dilution Calculations Double-check all calculations for the serial dilutions of the this compound standard.
Degraded Standard Stock If the standard stock solution is old or has been stored improperly, prepare a fresh stock from the concentrated standard provided in the kit.[3]
Problem 3: Low Signal in Samples but Standard Curve is Good

This scenario suggests that the issue lies with the samples themselves.

Troubleshooting Workflow: Sample-Specific Issues

start Start: Low Sample Signal, Good Standard Curve check_concentration 1. Is this compound Concentration Below Detection Limit? start->check_concentration check_interference 2. Suspect Sample Interference? check_concentration->check_interference No concentrate_sample Concentrate Sample (if possible) check_concentration->concentrate_sample Yes check_degradation 3. Could this compound Have Degraded? check_interference->check_degradation No run_spike Perform Spike and Recovery Experiment check_interference->run_spike Yes deproteinize Deproteinize Sample check_degradation->deproteinize Yes rerun_assay Rerun Assay concentrate_sample->rerun_assay run_spike->rerun_assay deproteinize->rerun_assay end Analysis Complete rerun_assay->end

Caption: Troubleshooting workflow for low signal in samples.

Detailed Steps & Solutions:

Possible Cause Recommended Action
This compound Below Detection Limit If the expected concentration of this compound in your samples is very low, you may need to concentrate the sample. The useful concentration range is typically 0.01 mM to 10 mM.[1]
Sample Interference Some biological samples contain substances that can inhibit the enzyme reaction. To test for this, perform a spike and recovery experiment.
This compound Degradation Endogenous enzymes in samples like tissue lysates or culture medium can degrade this compound.[1][4] To prevent this, samples should be deproteinized, for example, by using a 10 kDa MW spin filter.[1] For storage, samples should be kept at -80°C.[3][5]
High Background from NADH/NADPH To account for background signals from endogenous NADH or NADPH, prepare a parallel sample well where no Enzyme Mix is added.[1] The reading from this well can then be subtracted from the reading of the complete reaction.

Experimental Protocols

Protocol 1: Preparation of a this compound Standard Curve
  • Prepare a 1 mM this compound Standard: Dilute the provided 100 mM this compound standard. For example, add 10 µL of the 100 mM standard to 990 µL of Assay Buffer.[1][4]

  • Create a Dilution Series: Prepare a series of standards in a 96-well plate. For a colorimetric assay, a typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.[4]

  • Adjust Volume: Add Assay Buffer to each standard well to bring the final volume to 50 µL.[1][4]

  • Proceed with Assay: Add 50 µL of the Reaction Mix to each well, incubate for 30 minutes at room temperature, and measure the absorbance at 450 nm.[1]

  • Plot the Curve: Plot the absorbance values against the corresponding amount of this compound (nmol) to generate the standard curve.

Standard Curve Example Data:

This compound (nmol/well)Absorbance (450 nm)
00.052
20.215
40.430
60.645
80.860
101.075
Protocol 2: Spike and Recovery Experiment
  • Prepare two sets of samples:

    • Sample A: Your biological sample prepared as usual.

    • Sample B: An identical aliquot of your biological sample "spiked" with a known amount of this compound standard. The amount of spiked standard should be in the middle of the standard curve's range.

  • Assay the Samples: Run both Sample A and Sample B in the this compound assay.

  • Calculate Recovery:

    • Recovery (%) = [(Value from Sample B - Value from Sample A) / Amount of Spiked Standard] * 100

  • Interpret Results: A recovery rate between 80-120% generally indicates that there is no significant interference from the sample matrix. A lower recovery rate suggests the presence of inhibitors.

Biochemical Pathway

The core of the this compound assay is an enzymatic reaction.

cluster_0 Reaction 1 cluster_1 Reaction 2 DLactate This compound Pyruvate Pyruvate DLactate->Pyruvate   DLDH D-Lactate Dehydrogenase NAD NAD+ NADH NADH NAD->NADH   Probe_ox Colorimetric/Fluorometric Probe (Oxidized) Probe_red Colored/Fluorescent Product (Reduced) Probe_ox->Probe_red  

Caption: Biochemical pathway of the this compound detection assay.

References

What are the best practices for sample preparation for D-Lactic acid analysis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the sample preparation of D-Lactic acid analysis. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample types for this compound analysis?

A1: this compound can be measured in a variety of biological and commercial samples. Commonly analyzed samples include:

  • Biological Fluids: Serum, plasma, whole blood, urine, and saliva.[1][2][3]

  • Cell and Tissue Samples: Cell culture supernatants and tissue homogenates.[2][4]

  • Food and Beverage Products: Fermented milk products (e.g., yogurt), cheese, wine, beer, and fruit juice.[5][6]

Q2: Why is deproteinization of samples important for this compound analysis?

A2: Deproteinization is a critical step to remove proteins and enzymes from the sample.[1][7] Endogenous enzymes, such as lactate dehydrogenase, can interfere with the assay and lead to inaccurate this compound measurements.[2][7] Failure to deproteinize can result in an underestimation or overestimation of the this compound concentration.[7]

Q3: What are the recommended methods for sample deproteinization?

A3: Several methods can be used for deproteinization, and the choice may depend on the sample type and the specific assay kit. Common methods include:

  • Perchloric Acid (PCA) Precipitation: This is a widely used method where PCA is added to the sample, followed by neutralization with a base like potassium carbonate.[4]

  • Metaphosphoric Acid (MPA) Precipitation: Similar to PCA, MPA is used to precipitate proteins.[1]

  • Carrez Reagents: This method uses two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate), to effectively clarify samples, particularly for food and beverage analysis.[5]

  • Ultrafiltration: Spin filters with a specific molecular weight cutoff (e.g., 10 kDa) can be used to remove proteins.[2][7]

Q4: What are the optimal storage conditions for samples intended for this compound analysis?

A4: Proper storage is crucial to maintain the integrity of this compound in the samples. Deproteinated samples are generally more stable. For deproteinized samples such as serum, plasma, blood, and saliva, storage at -80°C is recommended, where they can be stable for at least one month.[1] For short-term storage of whole blood, refrigeration at 4°C is preferable to room temperature to minimize changes in lactate levels.[8][9] It is important to avoid repeated freeze-thaw cycles.[2]

Experimental Workflow for this compound Sample Preparation

D_Lactic_Acid_Sample_Prep cluster_collection Sample Collection cluster_processing Initial Processing cluster_deproteinization Deproteinization cluster_neutralization Neutralization cluster_analysis_storage Analysis & Storage Sample Collect Sample (e.g., Blood, Tissue, Food) Homogenize Homogenize/Mix (for solid/viscous samples) Sample->Homogenize Add_Acid Add Deproteinizing Agent (e.g., PCA, MPA) Homogenize->Add_Acid Vortex Vortex & Incubate on Ice Add_Acid->Vortex Centrifuge_1 Centrifuge to Pellet Protein Vortex->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Neutralize Neutralize Acid (e.g., with K2CO3) Collect_Supernatant->Neutralize Centrifuge_2 Centrifuge to Remove Precipitate Neutralize->Centrifuge_2 Final_Supernatant Collect Final Supernatant Centrifuge_2->Final_Supernatant Analyze Proceed to this compound Assay Final_Supernatant->Analyze Store Store at -80°C Final_Supernatant->Store

Caption: General experimental workflow for this compound sample preparation.

Quantitative Data Summary

ParameterSample TypeConditionDurationStability/RecoveryReference
Storage Temperature Deproteinated Serum/Plasma-80°C1 monthStable[1]
Whole BloodRoom Temperature> 15 minutesSignificant increase in lactate[10]
Whole Blood4°CUp to 2 daysNo significant change[8]
Whole Blood-20°C7 days~3.6% difference from fresh[8]
Deproteinization Biological FluidsUltrafiltrationN/AMean recovery of 108%[7]

Troubleshooting Guide

Issue 1: High background signal in the assay.

  • Possible Cause: Incomplete deproteinization or presence of interfering substances. NADH or NADPH from cell or tissue extracts can generate background signals.[4][11]

  • Solution:

    • Ensure the deproteinization protocol is followed correctly. Consider using a different deproteinization method if the issue persists.

    • For samples with high endogenous NADH/NADPH, a sample blank (without the D-Lactate dehydrogenase enzyme) should be run to measure and subtract the background.[4][11]

    • For colored samples, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary to decolorize the sample.[12]

Issue 2: Low or no this compound detected in a sample expected to be positive.

  • Possible Cause: this compound degradation due to improper sample handling and storage. Endogenous enzyme activity in non-deproteinated samples can lead to this compound loss.[2]

  • Solution:

    • Samples should be deproteinized immediately after collection.[1]

    • If immediate processing is not possible, samples should be kept on ice and processed as soon as possible.[9][10]

    • Ensure proper storage conditions (see table above) are maintained. Avoid repeated freeze-thaw cycles.[2]

    • Verify the integrity of the assay reagents and standards.

Issue 3: Results are not reproducible.

  • Possible Cause: Inconsistent sample preparation, including variations in homogenization, pipetting, or timing of incubation steps.

  • Solution:

    • Standardize the entire sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.

    • For solid samples, ensure complete homogenization to achieve a uniform sample suspension.

    • Run samples and standards in duplicate or triplicate to assess precision.[2]

    • Prepare a fresh standard curve for each assay run.[2]

Detailed Experimental Protocols

Protocol 1: Deproteinization of Serum/Plasma/Blood using Metaphosphoric Acid (MPA) [1]

  • In a 1.5 ml microcentrifuge tube, add 500 µl of the sample (serum, plasma, or whole blood).

  • Add 500 µl of cold 0.5 M MPA.

  • Vortex the tube and incubate on ice for five minutes.

  • Centrifuge at 10,000 x g for five minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Add 50 µl of Potassium Carbonate to neutralize the acid.

  • Centrifuge at 10,000 x g for five minutes at 4°C to remove any precipitated salts.

  • The resulting supernatant is ready for the this compound assay.

Protocol 2: Clarification of Yogurt/Milk Samples using Carrez Reagents [5]

  • Accurately weigh approximately 1 g of homogenized yogurt or 10 g of milk into a 100 mL volumetric flask containing 60 mL of distilled water.

  • Sequentially add the following solutions, mixing after each addition:

    • 2 mL of Carrez I solution

    • 2 mL of Carrez II solution

    • 4 mL of NaOH solution (100 mM)

  • Bring the volume up to the 100 mL mark with distilled water, mix thoroughly, and filter.

  • The clear filtrate is now ready for analysis. Typically, no further dilution is required.

Protocol 3: Preparation of Cell or Tissue Homogenates [2][4]

  • For cells (e.g., 2 x 10^6), wash with cold PBS and resuspend in 100 µL of ice-cold Assay Buffer.

  • For tissue (e.g., 20 mg), wash with cold PBS and homogenize in 100 µL of ice-cold Assay Buffer.

  • Homogenize the samples quickly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Collect the supernatant.

  • Proceed with a deproteinization step (e.g., using PCA as described in the troubleshooting section or the kit manual) before the assay.[4]

References

How to overcome substrate inhibition in D-Lactic acid fermentation?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during D-lactic acid fermentation, with a specific focus on mitigating substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in this compound fermentation?

A1: Substrate inhibition is a phenomenon where high concentrations of the substrate, typically glucose, lead to a decrease in the rate of microbial growth and/or this compound production.[1] This can be caused by several factors, including osmotic stress on the cells, viscosity issues, and inefficient oxygen transport in the medium.[1] Essentially, while an adequate substrate level is necessary for fermentation, an excessive amount can be detrimental to the performance of the microorganisms.

Q2: At what concentration does glucose typically become inhibitory for this compound production?

A2: The inhibitory concentration of glucose can vary depending on the specific microbial strain being used (e.g., Lactobacillus species, engineered E. coli, or Saccharomyces cerevisiae) and other fermentation conditions such as pH and temperature. However, many studies show that substrate inhibition effects can start to become significant at glucose concentrations above 100 g/L. For instance, some research has shown that increasing the initial glucose concentration beyond this point can lead to a decrease in the final lactic acid concentration and productivity.

Q3: What are the primary strategies to overcome substrate inhibition in this compound fermentation?

A3: The main strategies to alleviate substrate inhibition include:

  • Fed-batch Fermentation: This is the most common and effective method. It involves starting the fermentation with a moderate substrate concentration and then continuously or intermittently feeding a concentrated substrate solution into the bioreactor as it is consumed by the microorganisms.[2][3] This maintains the substrate concentration below the inhibitory level.

  • Cell Immobilization: Entrapping the microbial cells in a matrix, such as calcium alginate beads, can protect them from the harsh environment of high substrate concentrations.[4] The immobilization matrix can create a microenvironment with a lower effective substrate concentration around the cells.

  • Genetic Engineering: Modifying the producing microorganism to have a higher tolerance to high substrate concentrations or to have more efficient substrate transport and metabolic pathways can also be an effective strategy.[5][6]

Q4: How does fed-batch fermentation help in overcoming substrate inhibition?

A4: Fed-batch fermentation maintains a low and stable concentration of the substrate in the fermentation broth. By adding the substrate at a controlled rate that matches the consumption rate of the microorganisms, the cells are never exposed to the high concentrations that cause osmotic stress and other inhibitory effects. This strategy has been shown to significantly improve both the final this compound titer and productivity compared to traditional batch fermentation.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation, particularly those related to high substrate concentrations.

Problem 1: Low this compound yield despite high initial substrate concentration.
  • Possible Cause: Severe substrate inhibition is likely occurring. The high initial glucose concentration is stressing the cells, leading to reduced metabolic activity and lower lactic acid production.

  • Solution:

    • Switch to a Fed-Batch Strategy: Instead of adding all the glucose at the beginning, start with a lower, non-inhibitory concentration (e.g., 80-100 g/L) and feed a concentrated glucose solution over time.[2]

    • Optimize Feeding Rate: The feeding rate is critical. A rate that is too slow will lead to substrate limitation, while a rate that is too fast will still cause inhibition. Monitor the residual glucose concentration and adjust the feed rate to maintain it at a low, non-inhibitory level (e.g., below 10 g/L).[7]

    • Use an Appropriate Microbial Strain: Some strains are naturally more tolerant to high substrate concentrations. Consider screening for or engineering a more robust strain.

Problem 2: Fermentation starts strong but stops prematurely, with significant residual substrate.
  • Possible Cause: This could be due to a combination of substrate inhibition and product inhibition. As lactic acid accumulates, the pH of the medium drops, and the undissociated form of lactic acid can become toxic to the cells. High substrate levels can exacerbate this issue.[1]

  • Solution:

    • pH Control: Implement robust pH control by adding a neutralizing agent such as calcium carbonate (CaCO₃) or sodium hydroxide (NaOH) to maintain the pH in the optimal range for your microorganism (typically between 5.0 and 6.5).[8]

    • Fed-Batch with pH Control: Combine a fed-batch strategy with pH control. This will mitigate both substrate and product inhibition.

    • Cell Immobilization: Immobilizing the cells can provide a protective barrier against both high substrate and high product concentrations.[4]

Problem 3: Inconsistent results between fermentation batches, even with the same initial high substrate concentration.
  • Possible Cause: Inoculum quality and the physiological state of the cells at the start of the fermentation can be highly variable and are more critical under stressful conditions like high substrate concentrations.

  • Solution:

    • Standardize Inoculum Preparation: Ensure a consistent and healthy inoculum by standardizing the age, cell density, and physiological state of the seed culture. Use a fresh and actively growing culture for inoculation.

    • Adaptation Step: Consider adapting the seed culture to gradually higher substrate concentrations before inoculating the main bioreactor.

    • Pre-culture Conditions: Optimize the pre-culture medium and conditions to ensure the cells are in a robust state before facing the high substrate environment of the production phase.

Data Presentation

Table 1: Comparison of Batch vs. Fed-Batch Fermentation for Lactic Acid Production
Fermentation StrategyMicroorganismInitial/Feed Substrate Conc. (g/L)Final Lactic Acid Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
BatchLactobacillus casei12092.82Not ReportedNot Reported[2]
Pulse Fed-BatchLactobacillus casei80 (initial) + pulse100.15Not ReportedNot Reported[2]
Constant Fed-BatchLactobacillus casei80 (initial) + feed125.53Not ReportedNot Reported[2]
Exponential Fed-BatchLactobacillus caseiNot specified175.843.740.95[3]
Multipulse Fed-BatchLactobacillus delbrueckii100 (initial) + pulses1623.37Not Reported[8]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production using Lactobacillus

This protocol provides a general guideline for a fed-batch fermentation process. Optimization of specific parameters such as temperature, pH, and feeding rate is crucial for maximizing this compound production with a particular strain.

1. Media Preparation:

  • Growth Medium (per liter): 20 g glucose, 10 g yeast extract, 10 g peptone, 2 g K₂HPO₄, 2 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.05 g MnSO₄·H₂O.

  • Production Medium (per liter): 80-100 g glucose, 10 g yeast extract, 5 g peptone, and other necessary salts and nutrients.

  • Feeding Solution: A highly concentrated glucose solution (e.g., 500-700 g/L) with or without supplemental nitrogen sources.

  • Sterilize all media and solutions by autoclaving at 121°C for 15-20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony of the Lactobacillus strain into a flask containing the growth medium.

  • Incubate at the optimal temperature (e.g., 37-42°C) without agitation for 12-18 hours until the culture reaches the late exponential phase.

  • Use this culture to inoculate the bioreactor at a ratio of 5-10% (v/v).

3. Bioreactor Setup and Batch Phase:

  • Aseptically transfer the production medium to a sterilized bioreactor.

  • Set the temperature, pH (controlled with NaOH or CaCO₃), and agitation to the optimal levels for the specific strain.

  • Inoculate the bioreactor with the prepared seed culture.

  • Run the fermentation in batch mode until the initial glucose is nearly depleted. This can be monitored by measuring residual glucose or by observing a sharp decrease in the addition of the neutralizing agent.

4. Fed-Batch Phase:

  • Once the initial glucose is consumed, start feeding the concentrated glucose solution at a predetermined rate (e.g., constant, exponential, or pulse feeding).[2][3]

  • Continuously monitor and control the pH and temperature.

  • Periodically take samples to measure cell density (OD₆₀₀), residual glucose, and this compound concentration using methods like HPLC.

5. Fermentation Completion and Analysis:

  • The fermentation is typically continued for 48-96 hours or until this compound production ceases.

  • Analyze the final this compound concentration, yield, and productivity.

Protocol 2: Cell Immobilization in Calcium Alginate Beads

This protocol describes a common method for immobilizing lactic acid bacteria.

1. Cell Culture and Harvesting:

  • Grow the Lactobacillus strain in the appropriate growth medium to the desired cell density (typically late exponential phase).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile saline solution (0.9% NaCl) and resuspend in a small volume of saline to create a dense cell suspension.

2. Preparation of Sodium Alginate Solution:

  • Prepare a 2-4% (w/v) solution of sodium alginate in distilled water.

  • Sterilize the solution by autoclaving. Note that autoclaving can reduce the viscosity of the alginate solution, so adjust the initial concentration if necessary.

3. Encapsulation of Cells:

  • Aseptically mix the cell suspension with the sterile sodium alginate solution. The cell-to-alginate ratio can be optimized, but a common starting point is 1:10 (v/v).

  • Extrude the cell-alginate mixture dropwise into a sterile, gently stirred 0.1-0.2 M calcium chloride (CaCl₂) solution using a syringe with a needle.[9][10]

  • The droplets will instantly form gel beads upon contact with the CaCl₂ solution, entrapping the bacterial cells.

4. Curing and Washing of Beads:

  • Allow the beads to harden in the CaCl₂ solution for 30-60 minutes with gentle agitation.

  • Aseptically decant the CaCl₂ solution and wash the beads several times with sterile distilled water or saline to remove excess calcium ions and un-entrapped cells.

5. Use in Fermentation:

  • The prepared calcium alginate beads containing the immobilized cells can now be transferred to the fermentation medium.

  • The fermentation can be carried out in a batch, fed-batch, or continuous mode.

Visualizations

Metabolic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glucokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Glycolysis D_Lactic_Acid This compound Pyruvate->D_Lactic_Acid D-Lactate Dehydrogenase Substrate_Inhibition High Glucose Concentration Substrate_Inhibition->Glucose Inhibits Cell Growth & Metabolism

Caption: this compound Metabolic Pathway and Substrate Inhibition.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis Media_Prep Prepare & Sterilize Growth & Production Media Bioreactor_Setup Setup Bioreactor (Temp, pH, Agitation) Media_Prep->Bioreactor_Setup Inoculum_Prep Prepare Inoculum (12-18h culture) Inoculation Inoculate Bioreactor Inoculum_Prep->Inoculation Bioreactor_Setup->Inoculation Batch_Phase Batch Phase (Consume initial glucose) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled feeding) Batch_Phase->Fed_Batch_Phase Glucose Depleted Monitoring Monitor Parameters (pH, Glucose, D-Lactate) Fed_Batch_Phase->Monitoring Harvest Harvest Fermentation Broth Fed_Batch_Phase->Harvest Fermentation Complete Monitoring->Fed_Batch_Phase Analysis Analyze Titer, Yield, & Productivity Harvest->Analysis

Caption: Fed-Batch Fermentation Experimental Workflow.

Troubleshooting_Decision_Tree Start Problem: Low this compound Production Check_Substrate High Initial Substrate Conc.? Start->Check_Substrate Check_pH Is pH dropping significantly? Check_Substrate->Check_pH No Fed_Batch Solution: Implement Fed-Batch Strategy Check_Substrate->Fed_Batch Yes Check_Inoculum Inconsistent Results? Check_pH->Check_Inoculum No pH_Control Solution: Implement/Optimize pH Control Check_pH->pH_Control Yes Standardize_Inoculum Solution: Standardize Inoculum Preparation Check_Inoculum->Standardize_Inoculum Yes Combine_Strategies Solution: Combine Fed-Batch & pH Control Fed_Batch->Combine_Strategies pH_Control->Combine_Strategies

Caption: Troubleshooting Decision Tree for Low this compound Production.

References

How to improve the efficiency of D-Lactic acid purification processes?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of D-Lactic acid purification processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound purification experiments.

Ion Exchange Chromatography
Issue Possible Cause(s) Solution(s)
Low this compound Binding - Incorrect pH of the feed solution.- Inappropriate resin selection.- High ionic strength of the sample.[1][2]- Adjust the pH of the fermentation broth to be below the pKa of lactic acid (around 3.86) for weak anion exchangers.[3]- For strong anion resins, a pH above the pKa is preferable.[3]- Select a resin with high affinity for lactic acid, such as a weak base anion exchange resin (e.g., Amberlite IRA-67 or Amberlite IRA-96).[4][5]- Dilute the sample or perform a desalting step prior to loading onto the column.[2]
Poor Recovery/Elution - Inappropriate eluent concentration or type.- Strong, irreversible binding to the resin.- Use an appropriate eluent such as NaOH or HCl at a suitable concentration (e.g., 0.1 M to 1.0 M).- A mixture of NaOH and ethanol can also enhance recovery.- If proteins are suspected to be irreversibly bound, use a cleaning-in-place (CIP) procedure with a suitable detergent or perform a regeneration cycle.
Column Clogging/High Backpressure - Presence of particulate matter in the sample.- Microbial growth in the column.[1]- Filter the fermentation broth (e.g., using microfiltration) before loading it onto the column.[1]- Store the column in a solution containing a bacteriostatic agent (e.g., 20% ethanol) when not in use.[1]
Resin Deactivation - Fouling of the resin by proteins, sugars, or other impurities.- Incomplete regeneration.- Pre-treat the fermentation broth with activated carbon to remove color and other organic impurities.[5]- Implement a robust regeneration protocol using appropriate concentrations of acid and base. For example, for cation exchange, use a 3-fold excess of 2 M H₂SO₄, and for anion exchange, a 3-fold excess of 2 M NaOH.[6]
Membrane Filtration (Electrodialysis & Nanofiltration)
Issue Possible Cause(s) Solution(s)
Membrane Fouling - Presence of microbial cells, proteins, and other macromolecules in the fermentation broth.[7][8]- Precipitation of divalent cations (e.g., Ca²⁺, Mg²⁺) on the membrane surface.[9]- Pre-treat the broth using ultrafiltration to remove cells and large proteins.[10]- Use a chelating resin to remove multivalent metal ions before electrodialysis.[10]- Implement a regular cleaning-in-place (CIP) protocol. For organic fouling, use alkaline solutions (e.g., NaOH). For inorganic scaling, use acidic solutions (e.g., citric acid).[11][12][13][14]
Low Lactate Flux (Electrodialysis) - High concentration polarization.[15]- Low operating voltage.- Optimize the flow rate of the diluate and concentrate streams.[16]- Operate at an optimal voltage, typically around 1.3-1.5 V per membrane pair.[17]
Low Purity of this compound - Co-transport of other anions with lactate.- Inefficient removal of cations.- Adjust the pH of the feed to optimize the charge on the lactic acid and minimize the transport of other ions.[9]- Incorporate a nanofiltration step to remove residual salts and sugars.[8]
Precipitation
Issue Possible Cause(s) Solution(s)
Low Yield of Calcium Lactate Crystals - Incomplete neutralization.- Suboptimal crystallization temperature.- Ensure the pH is maintained between 5.0 and 6.0 during neutralization with Ca(OH)₂.[7]- Cool the concentrated calcium lactate solution to a low temperature (e.g., 4-10°C) and allow sufficient time for crystallization (10-12 hours).[18][19]
Impure Lactic Acid after Acidification - Co-precipitation of impurities with calcium lactate.- Incomplete removal of calcium sulfate (gypsum).- Wash the calcium lactate crystals with cold water to remove soluble impurities.[18]- Ensure complete precipitation of calcium sulfate by adding a stoichiometric amount of sulfuric acid and allow adequate time for settling before filtration.[7]
Difficulty in Filtering Calcium Sulfate - Fine particle size of the gypsum precipitate.- Control the rate of sulfuric acid addition and the mixing speed to promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for this compound purification at an industrial scale?

A1: The most conventional method is precipitation using calcium hydroxide or calcium carbonate.[7] This process involves neutralizing the lactic acid in the fermentation broth to form calcium lactate, which is then precipitated, filtered, and re-acidified with sulfuric acid to yield lactic acid and calcium sulfate (gypsum).[7] While it is a well-established method, it generates a significant amount of gypsum as a byproduct.[7]

Q2: How can I improve the purity of this compound obtained from precipitation?

A2: To obtain higher purity, the technical-grade lactic acid from precipitation can be further purified by esterification with an alcohol (e.g., ethanol), followed by distillation of the resulting ester, and subsequent hydrolysis to yield a purer lactic acid.[7][20]

Q3: What are the main challenges associated with membrane-based purification methods?

A3: The primary challenges are membrane fouling, high initial investment costs, and concentration polarization.[7] Fouling, caused by the deposition of cells, proteins, and other components of the fermentation broth on the membrane surface, can significantly reduce the efficiency and lifespan of the membranes.[8]

Q4: When should I choose ion exchange chromatography for this compound purification?

A4: Ion exchange chromatography is an excellent choice when high purity this compound is required. It is highly selective and can effectively remove charged impurities.[9] It is often used as a polishing step after other purification methods or in integrated processes to achieve pharmaceutical or polymer-grade purity.[8]

Q5: What is solvent extraction and when is it advantageous?

A5: Solvent extraction involves using an organic solvent to selectively extract lactic acid from the fermentation broth. This method can be advantageous as it does not produce solid waste like precipitation.[7] However, challenges include the potential toxicity of the solvent to the microorganisms (if used in-situ), the cost of solvent recovery, and the potential for emulsion formation.[7][21]

Experimental Protocols

This compound Purification by Precipitation with Calcium Hydroxide

Objective: To recover this compound from a fermentation broth by precipitation as calcium lactate, followed by acidification.

Materials:

  • This compound fermentation broth

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄)

  • Filter paper

  • Beakers, flasks, and stirring equipment

  • pH meter

Methodology:

  • Neutralization:

    • Transfer the fermentation broth to a large beaker and begin stirring.

    • Slowly add Ca(OH)₂ to the broth while continuously monitoring the pH.

    • Continue adding Ca(OH)₂ until the pH of the broth stabilizes between 5.0 and 6.0.[7] This converts the this compound to soluble calcium D-lactate.

  • Filtration of Biomass:

    • Filter the neutralized broth to remove microbial cells and other solid debris.

  • Concentration and Crystallization:

    • Concentrate the clarified calcium lactate solution by evaporation until it reaches a specific gravity of approximately 1.115.[18]

    • Cool the concentrated solution in a crystallizer with cold water circulation for 10-12 hours to precipitate calcium lactate crystals.[18]

  • Crystal Recovery:

    • Separate the calcium lactate crystals from the mother liquor by filtration or centrifugation.

    • Wash the crystals with a small amount of cold water to remove residual impurities.[18]

  • Acidification:

    • Dissolve the washed calcium lactate crystals in warm water to create a concentrated solution.

    • Slowly add concentrated H₂SO₄ to the solution while stirring. This will precipitate calcium sulfate (gypsum) and release free this compound.

    • Continue adding H₂SO₄ until the precipitation of gypsum is complete.

  • Final Purification:

    • Filter the solution to remove the precipitated calcium sulfate.

    • The resulting filtrate is a solution of this compound, which can be further concentrated by evaporation.

This compound Purification by Ion Exchange Chromatography

Objective: To purify this compound from a partially purified fermentation broth using a weak base anion exchange resin.

Materials:

  • Partially purified this compound solution (e.g., post-precipitation or microfiltration)

  • Weak base anion exchange resin (e.g., Amberlite IRA-67)

  • Hydrochloric acid (HCl) for pH adjustment and elution

  • Sodium hydroxide (NaOH) for resin regeneration

  • Chromatography column

  • Peristaltic pump

Methodology:

  • Resin Preparation and Column Packing:

    • Swell the resin in deionized water according to the manufacturer's instructions.

    • Pack the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Resin Equilibration and Regeneration:

    • Wash the packed resin sequentially with 1 N HCl, deionized water, 1 N NaOH, and finally deionized water until the pH of the effluent is neutral. This prepares the resin in the OH⁻ form.[4]

  • Sample Preparation and Loading:

    • Adjust the pH of the this compound feed solution to approximately 4.0.

    • Load the pH-adjusted solution onto the equilibrated column at a controlled flow rate.

  • Washing:

    • After loading, wash the column with deionized water to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound from the resin using a solution of 0.1 M to 1.0 M HCl.

    • Collect the fractions containing the purified this compound.

  • Resin Regeneration:

    • After elution, regenerate the resin by washing with 1 N NaOH followed by deionized water to prepare it for the next cycle.

Comparative Data of Purification Methods

Purification Method Purity (%) Recovery/Yield (%) Advantages Disadvantages Reference(s)
Precipitation 22 - 44 (technical grade)~80Low cost, simple technology.[7]Generates large amounts of gypsum byproduct, low purity.[7][7]
Solvent Extraction >9070 - 90No solid waste, high selectivity.Toxic solvents, high solvent recovery cost, potential for emulsion formation.[7][7][22]
Ion Exchange Chromatography >9980 - 98.9High purity, high selectivity.[20]High cost of resins, potential for resin fouling.[4][20]
Electrodialysis >9080 - 95No chemical addition, continuous process.High capital cost, membrane fouling.[7][10][7][10][16]
Nanofiltration + Esterification + Distillation 98.89>87.8 (optical purity)High purity product suitable for polymerization.Multi-step process, energy-intensive.[20]

Visualizations

Experimental_Workflow_Precipitation cluster_0 Precipitation Purification Process A Fermentation Broth B Neutralization (add Ca(OH)₂) A->B pH 5-6 C Filtration (remove biomass) B->C D Concentration & Crystallization C->D E Crystal Recovery (Filtration/Centrifugation) D->E F Acidification (add H₂SO₄) E->F G Final Filtration (remove gypsum) F->G H Purified this compound G->H

Caption: Workflow for this compound purification by precipitation.

Logical_Relationship_Troubleshooting_IEX cluster_1 Troubleshooting Ion Exchange Chromatography Problem Low this compound Binding Cause1 Incorrect Feed pH Problem->Cause1 Cause2 Inappropriate Resin Problem->Cause2 Cause3 High Ionic Strength Problem->Cause3 Solution1 Adjust pH < pKa for weak anion resin Cause1->Solution1 Solution2 Select weak base anion resin Cause2->Solution2 Solution3 Dilute or desalt sample Cause3->Solution3

Caption: Troubleshooting logic for low binding in ion exchange.

References

Validation & Comparative

A Guide to Validating Analytical Methods for D-Lactic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Lactic acid is critical in various fields, from monitoring fermentation processes to clinical diagnostics. The validation of the analytical method used for this quantification is paramount to ensure data reliability and meet regulatory standards. This guide provides a comprehensive comparison of common analytical methods for this compound quantification and outlines the essential steps for method validation in line with international guidelines.

Regulatory Framework for Analytical Method Validation

The validation of analytical procedures is a regulatory requirement governed by international guidelines to ensure the reliability and accuracy of analytical data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) are the primary bodies that provide a framework for this process.[1][2][3][4][5][6][7][8] A key document is the ICH Q2(R2) guideline, "Validation of Analytical Procedures," which details the validation characteristics required for different types of analytical tests.[4][5][9][10]

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][9][11] This involves a series of experiments to evaluate the method's performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[1][2][12]

Comparison of Analytical Methods for this compound Quantification

Several analytical methods are available for the quantification of this compound, each with its own advantages and limitations. The most common methods include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Principle Advantages Limitations
Enzymatic Assay Specific enzyme (D-lactate dehydrogenase) catalyzes the oxidation of this compound, and the resulting product (NADH) is measured spectrophotometrically.[13][14][15]High specificity, relatively simple and rapid, suitable for high-throughput screening.[13][15][16]Potential for interference from other substances in the sample matrix, may have a narrower linear range compared to chromatographic methods.[13][15][17]
HPLC Separation of this compound from other components in a sample mixture on a chromatographic column, followed by detection. Chiral columns are often required to separate D- and L-lactic acid enantiomers.[18][19][20]High sensitivity and specificity, can simultaneously quantify multiple analytes, well-established and robust.[18][19]Requires more complex instrumentation and expertise, may involve derivatization steps, longer analysis time per sample.[19][20]
GC-MS Separation of volatile derivatives of this compound by gas chromatography, followed by detection and identification by mass spectrometry.[21][22][23][24]Very high sensitivity and specificity, provides structural information for analyte identification.[22][23]Requires derivatization to make lactic acid volatile, which can add complexity and potential for error, expensive instrumentation.[21][23][24]

Key Validation Parameters and Experimental Protocols

The validation of an analytical method for this compound quantification involves assessing several key performance characteristics as stipulated by ICH Q2(R2) guidelines.[1][4][12]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][25]

Experimental Protocol:

  • Enzymatic Assay: Analyze samples spiked with potential interfering substances (e.g., L-lactic acid, other organic acids, components of the sample matrix) to see if they produce a signal.[13][15]

  • HPLC/GC-MS: Analyze blank samples, placebo samples (matrix without the analyte), and samples spiked with known impurities or related substances to demonstrate that the analyte peak is well-resolved from any other peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected working range.

  • Analyze each standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.99).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is often expressed as the percent recovery.

Experimental Protocol:

  • Analyze a reference standard of known purity.

  • Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%. Acceptance criteria are typically within 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[25]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or using different equipment.

  • The %RSD for both repeatability and intermediate precision should be within acceptable limits (typically ≤ 2%).[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope: Determine the slope of the calibration curve (S) and the standard deviation of the response (σ) from blank samples or the y-intercept of the regression line.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][25]

Experimental Protocol:

  • Introduce small variations in method parameters such as pH of the mobile phase (for HPLC), temperature, or incubation time (for enzymatic assays).

  • Analyze samples under these modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria.

Summary of Validation Data for this compound Quantification Methods

The following table summarizes typical validation parameters for the different analytical methods. The values are indicative and may vary depending on the specific instrumentation, reagents, and sample matrix.

Validation Parameter Enzymatic Assay HPLC GC-MS
Linearity (r²) > 0.99> 0.999[18]> 0.99
Range 0.75 - 3125 mg/L[13][17]0.15 - 1.5 g/L[18]0.5 - 100 µmol/L[26]
Accuracy (% Recovery) 98 - 108%[13][17]98.6 - 101.5%[20]90 - 110%
Precision (%RSD) < 6%[13][17]< 2%[18]< 10%[26]
LOD 5.4 mg/L[13][15]1.21 µg/L[18]0.125 µmol/L[26]
LOQ 15 mg/L[13][15]3.67 µg/L[18]0.5 µmol/L[26]

Visualizing the Method Validation Process

To better understand the workflow and the relationship between the different validation parameters, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Documentation Phase cluster_review 4. Review & Approval Define_Purpose Define Analytical Method's Intended Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop and Approve Validation Protocol Select_Method->Validation_Protocol Perform_Experiments Perform Validation Experiments (Accuracy, Precision, Specificity, etc.) Validation_Protocol->Perform_Experiments Analyze_Data Analyze and Evaluate Data Against Acceptance Criteria Perform_Experiments->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Review_Approval Review and Approve Validation Report Validation_Report->Review_Approval Implementation Implement Validated Method for Routine Use Review_Approval->Implementation

Figure 1: General workflow for the validation of an analytical method.

Validation_Parameters_Relationship cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Threshold Tests Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Precision->Accuracy Linearity Linearity Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Specificity->Accuracy Specificity->Precision LOD Limit of Detection (LOD) LOQ->LOD

Figure 2: Logical relationship of key analytical method validation parameters.

References

A Comparative Analysis of D-Lactic Acid Production Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The production of optically pure D-lactic acid is of significant interest for the synthesis of thermostable polylactic acid (PLA) bioplastics. Microbial fermentation offers a promising route to high-purity this compound. This guide provides a comparative analysis of different microbial strains used for this compound production, including natural producers and genetically engineered organisms. The performance of key strains is compared based on production metrics, and detailed experimental protocols are provided.

Metabolic Pathway for this compound Production

The core of microbial this compound production lies in the fermentation of sugars. The following diagram illustrates a simplified central metabolic pathway leading from glucose to this compound. In many microorganisms, pyruvate is a key intermediate that is converted to this compound by the enzyme D-lactate dehydrogenase.

This compound Metabolic Pathway cluster_glycolysis Glycolysis cluster_fermentation This compound Fermentation cluster_byproducts Competing Pathways (in some strains) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps This compound This compound Pyruvate->this compound D-lactate dehydrogenase (ldhD) Ethanol Ethanol Pyruvate->Ethanol Acetate Acetate Pyruvate->Acetate Succinate Succinate Pyruvate->Succinate

Figure 1: Simplified metabolic pathway for this compound production from glucose.

Comparative Performance of this compound Production Strains

The following table summarizes the this compound production performance of various microbial strains under different fermentation conditions as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental setups, including media composition, fermentation scale, and feeding strategies.

StrainKey Genetic Modifications/FeaturesSubstrateFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)Reference
Sporolactobacillus inulinus Y2-8 Wild-type, immobilized in a fibrous bed bioreactorCorn flour hydrolyzateFed-batch218.750.981.62>99.0[1][2]
Lactobacillus delbrueckii Wild-typeMolasses and corn steep liquorFed-batch162N/A3.37>99.0[3]
Engineered Escherichia coli LA02Δdld Overexpression of GlpK-GlpD, ΔpflB, ΔfrdA, Δpta, ΔadhE, ΔdldGlycerolBatch320.8 (85% of theoretical)1.5>99.9[4][5]
Engineered Escherichia coli W3110 (SZ63) ΔfrdABCD, ΔadhE, ΔpflB, ΔackAGlucoseBatch~630.97-0.99 (of theoretical)1.0>99.8[6]
Engineered Saccharomyces cerevisiae ASc-d789M Overexpression of LpDLDH, Δgpd1, Δgpd2, Δdld1, ADH1 downregulationGlucoseFed-batch40.030.81N/AN/A[7][8]
Engineered Saccharomyces cerevisiae Δpdc1, integration of two copies of D-LDH from Leuconostoc mesenteroidesGlucoseNeutralizing conditions61.50.612N/A>99.9[9]

N/A: Not available in the cited source.

Experimental Protocols

This section details the general methodologies for key experiments involved in the evaluation of this compound production strains.

Strain Cultivation and Fermentation

Objective: To cultivate the microbial strain and produce this compound under controlled conditions.

General Protocol:

  • Inoculum Preparation: A single colony of the production strain is picked from a solid agar plate and inoculated into a liquid seed medium. The culture is incubated at the optimal temperature and agitation for the specific strain (e.g., 37°C for E. coli, 30°C for S. cerevisiae, 39-42°C for Lactobacillus and Sporolactobacillus) until it reaches the exponential growth phase.

  • Fermenter Setup: A bioreactor containing the production medium is sterilized. The medium composition varies depending on the strain but typically includes a carbon source (e.g., glucose, glycerol, or industrial byproducts like molasses), a nitrogen source (e.g., yeast extract, corn steep liquor), and mineral salts.[3][10] The pH is maintained at a setpoint (e.g., 5.5-6.5) by the automated addition of a neutralizing agent like Ca(OH)₂ or NH₄OH.[1][3] Temperature and agitation are also controlled.

  • Inoculation and Fermentation: The seed culture is inoculated into the bioreactor. The fermentation is carried out in batch or fed-batch mode. In fed-batch fermentation, a concentrated solution of the carbon source is fed into the bioreactor to maintain a desired concentration and avoid substrate inhibition.[3]

  • Sampling: Samples are withdrawn aseptically from the bioreactor at regular intervals to measure cell density, substrate concentration, and this compound concentration.

Quantification of this compound

Objective: To determine the concentration of this compound in the fermentation broth.

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter.

  • HPLC Analysis: The filtered sample is injected into an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 or an ion-exchange column).

  • Detection: this compound is detected using a UV detector or a refractive index detector.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Method 2: Enzymatic Assay

  • Principle: This method utilizes the enzyme D-lactate dehydrogenase (D-LDH) which specifically oxidizes this compound to pyruvate. This reaction is coupled to the reduction of NAD⁺ to NADH, and the increase in absorbance at 340 nm due to NADH formation is proportional to the this compound concentration.[11][12]

  • Procedure (based on commercial kits like Megazyme or Abcam): [11][13][14]

    • Samples are diluted to fall within the linear range of the assay.[11]

    • A reaction mixture containing buffer, NAD⁺, and D-LDH is prepared.

    • The sample is added to the reaction mixture, and the absorbance at 340 nm is measured before and after the reaction is complete.

    • The change in absorbance is used to calculate the this compound concentration based on a standard curve.

Determination of Optical Purity

Objective: To determine the enantiomeric excess of this compound.

Method: Chiral HPLC

  • Sample Preparation: Similar to the HPLC method for quantification, the fermentation broth is clarified and filtered.

  • Chiral HPLC Analysis: The sample is analyzed using an HPLC system equipped with a chiral column that can separate D- and L-lactic acid enantiomers.

  • Quantification: The peak areas for D- and L-lactic acid are determined. The optical purity is calculated as: Optical Purity (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] × 100

Experimental Workflow for Strain Comparison

The following diagram outlines a typical workflow for comparing the this compound production capabilities of different microbial strains.

Experimental Workflow cluster_setup Strain Preparation & Setup cluster_fermentation Fermentation cluster_analysis Analysis cluster_evaluation Performance Evaluation StrainA Strain A SeedCulture Seed Culture Preparation StrainA->SeedCulture StrainB Strain B StrainB->SeedCulture StrainC Strain C StrainC->SeedCulture Fermentation Controlled Bioreactor Fermentation (Batch/Fed-batch) SeedCulture->Fermentation Sampling Regular Sampling Fermentation->Sampling CellDensity Cell Density (OD600) Sampling->CellDensity MetaboliteAnalysis Metabolite Analysis (HPLC) Sampling->MetaboliteAnalysis OpticalPurity Optical Purity (Chiral HPLC) Sampling->OpticalPurity DataAnalysis Calculate Titer, Yield, Productivity CellDensity->DataAnalysis MetaboliteAnalysis->DataAnalysis OpticalPurity->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Figure 2: A general experimental workflow for comparing this compound production strains.

References

A Comparative Guide to Enzymatic D-Lactic Acid Assays Versus Traditional Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of D-Lactic acid, selecting the appropriate assay is critical. While traditional chemical methods have been used historically, modern enzymatic assays offer significant advantages in specificity, sensitivity, and efficiency. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to inform methodology selection.

The Critical Distinction: Specificity

This compound is one of two stereoisomers of lactic acid, the other being L-Lactic acid. In vertebrates, including humans, L-Lactate is the predominant and physiologically significant form produced during normal metabolism.[1] D-Lactate, however, is primarily a product of microbial metabolism.[2][3][4][5] Its presence can be an indicator of bacterial contamination, spoilage in food and beverages, or a sign of pathological conditions like short bowel syndrome.[3][4][5][6] Therefore, the ability to specifically measure the D-isomer is paramount.

Enzymatic assays achieve this specificity through the use of the enzyme D-Lactate Dehydrogenase (D-LDH), which is highly specific to the D-isomer and does not react with L-Lactate.[1][6][7][8] In contrast, classical chemical methods, such as acid-base titration, measure total acidity and therefore cannot distinguish between the D- and L-enantiomers.[6][9] This fundamental difference makes enzymatic assays the superior choice for applications demanding isomer-specific quantification.

Performance Comparison: Enzymatic vs. Chemical Assays

The following table summarizes the key performance differences based on available experimental data.

ParameterEnzymatic this compound AssaysChemical Methods (e.g., Titration)
Specificity Highly specific for this compound; no cross-reactivity with L-Lactic acid.[7][8]Non-specific; measures total lactic acid (D and L isomers) and any other acidic/basic compounds.[9]
Principle Enzyme-catalyzed reaction measured by spectrophotometry (absorbance of NADH).[7][10][11]Acid-base neutralization reaction measured by volume of titrant.[9]
Sensitivity High. Limit of Detection (LOD) as low as 0.15 - 5.4 mg/L.[3][4][5][8]Low. Not suitable for measuring trace amounts of this compound.
Linearity Range Wide linear range, typically from ~0.5 µg to 30 µg per assay.[7][10]Dependent on titrant concentration; generally less precise for low concentrations.
Precision High. Reported Coefficient of Variation (CV) of ~1-3%.[12] Relative intermediate precision between 3.5-5.7%.[4]Lower. Highly dependent on analyst technique and endpoint determination.
Assay Time Rapid. Typical reaction times are between 5-20 minutes.[2][7][13]Slower. Requires sample boiling for ~20 minutes plus titration and endpoint determination.[9]
Interferences Minimal. Known interferences (e.g., high levels of ascorbic acid, sulfites) are well-defined.[3][4][5][13]High. Any other acidic or basic substance in the sample will interfere with the result.
Reagent Safety Generally safe. Reagents are not typically classified as hazardous materials.Involves strong acids (e.g., sulfuric acid) and strong bases (e.g., sodium hydroxide).[9]
Automation Easily adaptable for high-throughput screening using microplates and automated systems.[4]Difficult to automate; typically performed manually.

Experimental Protocols and Methodologies

Enzymatic this compound Assay (UV Method)

This protocol is based on a common coupled-enzyme reaction where the production of NADH is measured spectrophotometrically at 340 nm.[7][10][12]

Principle: The assay involves two coupled reactions. First, D-Lactate Dehydrogenase (D-LDH) oxidizes this compound to pyruvate, with the simultaneous reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[7][10] Because the equilibrium of this first reaction favors the reactants, a second reaction is used to "trap" the pyruvate. D-Glutamate-Pyruvate Transaminase (D-GPT), also known as D-Alanine Aminotransferase (D-ALT), converts the pyruvate and D-glutamate into D-alanine and 2-oxoglutarate.[7][10][12] This pulls the first reaction to completion. The amount of NADH produced is stoichiometric to the initial amount of this compound and is measured by the increase in absorbance at 340 nm.[7][10][11]

Enzymatic_Reaction_Pathway cluster_0 Reaction 1 cluster_1 Reaction 2 (Trap) DLac This compound Pyruvate Pyruvate DLac->Pyruvate D-LDH NADH NADH + H+ DLac->NADH D-LDH NAD NAD+ NAD->Pyruvate D-LDH NAD->NADH D-LDH DAlanine D-Alanine Pyruvate->DAlanine D-GPT / D-ALT Oxo 2-Oxoglutarate Pyruvate->Oxo D-GPT / D-ALT Measure Measure Absorbance at 340 nm NADH->Measure DGlut D-Glutamate DGlut->DAlanine D-GPT / D-ALT DGlut->Oxo D-GPT / D-ALT

Figure 1. Coupled enzymatic reaction pathway for this compound determination.

Methodology:

  • Wavelength: 340 nm

  • Cuvette: 1 cm light path

  • Temperature: ~25°C

  • Final Reaction Volume: 2.24 mL (example volume)

Procedure:

  • Sample Preparation: Prepare the sample solution (e.g., cheese, wine, serum) as required. This may involve extraction, deproteinization (e.g., using Carrez reagents), and dilution to ensure the this compound concentration falls within the assay's linear range (typically 0.005 to 0.30 g/L in the final solution).[7][8]

  • Reagent Pipetting: Pipette the following into cuvettes:

    • 1.50 mL Distilled Water

    • 0.50 mL Glycylglycine Buffer with D-Glutamate

    • 0.10 mL NAD+ Solution

    • 0.10 mL Sample Solution

  • Initial Absorbance (A1): Mix thoroughly and measure the absorbance (A1) of the blank and sample solutions after ~3 minutes.

  • First Reaction: Add 0.02 mL of D-GPT/D-ALT suspension to each cuvette. Mix.

  • Second Reaction & Final Absorbance (A2): Add 0.02 mL of D-LDH suspension. Mix and incubate for approximately 5-10 minutes at 25°C. Read the final absorbance (A2) once the reaction is complete (i.e., when absorbance values are stable).[7][11]

  • Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a reagent blank. The concentration of this compound is then calculated using the Beer-Lambert law with the known extinction coefficient of NADH at 340 nm.

Enzymatic_Workflow Start Start: Prepare Sample (e.g., Dilution, Deproteinization) Pipette Pipette Reagents & Sample into Cuvette Start->Pipette Mix_A1 Mix & Read Initial Absorbance (A1) at 340 nm Pipette->Mix_A1 Add_GPT Add D-GPT/D-ALT Enzyme Mix_A1->Add_GPT Add_LDH Add D-LDH Enzyme Add_GPT->Add_LDH Incubate Incubate at 25°C (approx. 5-10 min) Add_LDH->Incubate Mix_A2 Mix & Read Final Absorbance (A2) at 340 nm Incubate->Mix_A2 Calculate Calculate ΔA (A2-A1) and Determine Concentration Mix_A2->Calculate End End Calculate->End

Figure 2. General experimental workflow for the enzymatic UV-method.

Chemical Method (Total Acidity Titration)

This protocol outlines a general chemical method for determining the total amount of lactic acid. It does not distinguish between D- and L-isomers.

Principle: The sample is treated with an excess of a strong base (sodium hydroxide) and heated to ensure the saponification of any lactate esters and neutralization of all free acids, including both D- and L-lactic acid. The remaining excess sodium hydroxide is then back-titrated with a standardized strong acid (sulfuric acid) using a colorimetric indicator like phenolphthalein.[9] The amount of sodium hydroxide consumed is proportional to the total acid content of the sample.

Methodology:

  • Apparatus: 250 mL flask, burette, hot plate.

  • Reagents: 1N Sodium Hydroxide (NaOH), 1N Sulfuric Acid (H₂SO₄), Phenolphthalein indicator.

Procedure:

  • Sample Preparation: Accurately weigh a portion of the sample equivalent to approximately 3 g of total lactic acid into a 250 mL flask.[9]

  • Neutralization: Add a precise volume (e.g., 50.0 mL) of 1N sodium hydroxide to the flask.

  • Heating: Boil the mixture for 20 minutes to ensure complete reaction.[9]

  • Titration: Add a few drops of phenolphthalein indicator to the hot solution. Titrate the excess sodium hydroxide with 1N sulfuric acid until the pink color disappears. Record the volume of acid used.

  • Blank Determination: Perform a blank titration using the same volume of 1N sodium hydroxide but without the sample.

  • Calculation: The difference in the volume of sulfuric acid used for the blank and the sample corresponds to the amount of sodium hydroxide that reacted with the acids in the sample. This is then used to calculate the total lactic acid concentration. (Each mL of 1N NaOH is equivalent to 90.08 mg of C₃H₆O₃).[9]

Chemical_Workflow Start Start: Weigh Sample Add_NaOH Add Excess 1N NaOH (Known Volume) Start->Add_NaOH Boil Boil for 20 minutes Add_NaOH->Boil Add_Indicator Add Phenolphthalein Indicator Boil->Add_Indicator Titrate Titrate with 1N H₂SO₄ until Endpoint Add_Indicator->Titrate Record_Vol Record Volume of Acid Used Titrate->Record_Vol Calculate Calculate NaOH Consumed and Determine Total Acid Record_Vol->Calculate Blank Perform Blank Titration (No Sample) Blank->Calculate End End Calculate->End

Figure 3. General experimental workflow for the chemical titration method.

Conclusion

For researchers, scientists, and professionals in drug development, the advantages of enzymatic this compound assays are clear and substantial. Their unparalleled specificity for the D-isomer is essential for applications where distinguishing between microbial and mammalian lactate is critical. Furthermore, enzymatic methods offer superior sensitivity, higher precision, faster turnaround times, and greater safety compared to traditional chemical methods like titration. The ease of automation also makes enzymatic assays the ideal choice for high-throughput analysis. While chemical methods may suffice for estimating total acidity, they are unsuitable for the specific and accurate quantification of this compound.

References

How does D-Lactic acid perform as a biomarker compared to other indicators?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical and preclinical research, the identification of reliable biomarkers is paramount for diagnosing, monitoring, and understanding disease progression. D-Lactic acid, a stereoisomer of the more commonly measured L-Lactic acid, has emerged as a promising biomarker in specific clinical contexts, particularly those involving bacterial overgrowth and intestinal ischemia. This guide provides a comprehensive comparison of this compound with other key indicators such as L-Lactic acid, Procalcitonin (PCT), and C-reactive protein (CRP), supported by experimental data and detailed methodologies.

Performance Comparison of Biomarkers

The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. The following tables summarize the performance characteristics of this compound, L-Lactic acid, Procalcitonin, and C-reactive protein in various conditions.

BiomarkerConditionSensitivitySpecificityNotable Findings
This compound Bacterial Infections (various body fluids)79.7%99.5%An elevation may indicate bacterial infection even with negative cultures.[1]
Periprosthetic Joint Infection (PJI)86.4% - 94.3%78.4% - 88.6%Demonstrates high sensitivity for diagnosing PJI.[2][3]
Intestinal Ischemia72%74%A meta-analysis showed moderate sensitivity and specificity for acute mesenteric ischemia.[4]
Short Bowel SyndromeDiagnostic>3 mmol/L is considered diagnostic.[5][6]A key indicator for D-lactic acidosis in this patient group.
L-Lactic Acid SepsisVariableLowElevated levels are a non-specific marker of illness severity and tissue hypoperfusion.[7][8][9][10]
Septic ShockHighModerateLevels ≥ 4 mmol/L are associated with a medical emergency and poor prognosis.[7][11]
Intestinal IschemiaHighModerateBlood lactate significantly increases after mesenteric ischemia.[4]
Procalcitonin (PCT) Sepsis (vs. non-infectious SIRS)80%77%A meta-analysis showed moderate diagnostic value, with higher accuracy and specificity than CRP.[12][13]
Neonatal Sepsis70% - 90%80% - 91%Higher sensitivity than CRP for diagnosing neonatal sepsis.[14][15]
Lower Respiratory Tract InfectionsHighHighUseful in differentiating bacterial vs. viral infections and guiding antibiotic therapy.[16]
C-Reactive Protein (CRP) Sepsis (vs. non-infectious SIRS)80%61%A general marker of inflammation with lower specificity for bacterial infection compared to PCT.[12][13]
Neonatal Sepsis45%95%Lower sensitivity compared to PCT in neonatal sepsis.[15]
Inflammatory ConditionsHighLowWidely used to monitor various inflammatory states.[17]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical and research application. Below are detailed methodologies for the quantification of this compound, L-Lactic acid, Procalcitonin, and C-reactive protein.

This compound Measurement (Enzymatic Spectrophotometric Assay)

This method relies on the specific oxidation of D-Lactate by D-lactate dehydrogenase.

Principle: D-Lactate is oxidized to pyruvate by D-lactate dehydrogenase (D-LDH) in the presence of nicotinamide adenine dinucleotide (NAD+). The resulting pyruvate is then converted to alanine in the presence of alanine aminotransferase. The amount of NADH formed is proportional to the D-Lactate concentration and is measured by the change in absorbance at 340 nm.[18][19]

Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the samples to separate plasma.

  • To prevent interference from L-lactate dehydrogenase (L-LDH), which is abundant in plasma, L-LDH activity must be inactivated. This can be achieved by adding a small volume of a strong base (e.g., 20 µL of 5 mol/L NaOH to 500 µL of plasma) to raise the pH to approximately 11.5.[18][19]

  • For samples with very high L-LDH activity (>1500 IU/L), ultrafiltration may be necessary.[20]

Assay Procedure:

  • Prepare a reaction mixture containing buffer, NAD+, and D-LDH.

  • Add the prepared plasma sample to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the absorbance at 340 nm at the beginning and end of the reaction.

  • The change in absorbance is used to calculate the D-Lactate concentration by comparing it to a standard curve.

L-Lactic Acid Measurement (Enzymatic Method)

This assay is based on the oxidation of L-Lactate to pyruvate catalyzed by L-lactate dehydrogenase (L-LDH).

Principle: L-Lactate and NAD+ are converted to pyruvate and NADH by L-LDH. To drive the reaction towards pyruvate formation, a trapping agent for pyruvate, such as hydrazine, is included in the reaction buffer. The resulting NADH is measured spectrophotometrically at 340 nm.

Sample Preparation:

  • Collect blood in tubes with an appropriate anticoagulant.

  • Separate plasma or serum by centrifugation.

  • Samples should be processed promptly to avoid changes in lactate concentration due to cellular metabolism.

Assay Procedure:

  • Prepare a buffer solution (e.g., glycine-hydrazine buffer).

  • Add NAD+ and L-LDH to the buffer to create the assay reagent.

  • Add the sample (plasma, serum, or other biological fluid) to the assay reagent.

  • Incubate the mixture.

  • Measure the absorbance at 340 nm.

  • Calculate the L-Lactate concentration based on a standard curve.

Procalcitonin (PCT) Measurement (Immunoassay)

PCT levels are typically measured using various immunoassay techniques.

Principle: These assays utilize antibodies specific to PCT. Common methods include enzyme-linked immunosorbent assay (ELISA), chemiluminescent immunoassay (CLIA), and time-resolved amplified cryptate emission (TRACE) technology. In a typical sandwich immunoassay, one antibody captures PCT from the sample, and a second, labeled antibody is used for detection.[21][22]

Sample Preparation:

  • Collect blood in serum or plasma tubes.

  • Centrifuge to separate the serum or plasma.

  • Samples can be stored at 2-8°C for up to 24 hours or frozen for longer storage.[21]

Assay Procedure (Example: CLIA):

  • Samples are combined with anti-PCT coated paramagnetic microparticles, allowing PCT to bind.

  • After a wash step, an anti-PCT acridinium-labeled conjugate is added to form a "sandwich" complex.

  • Following another wash, trigger solutions are added to initiate a chemiluminescent reaction.

  • The light emitted is measured as relative light units (RLUs), which is directly proportional to the PCT concentration in the sample.[22]

C-reactive Protein (CRP) Measurement (Immunoassay)

CRP is commonly measured using immunoturbidimetric or nephelometric assays.

Principle: These methods are based on the agglutination reaction between CRP in the sample and anti-CRP antibodies coated on latex particles. The resulting turbidity or light scattering is proportional to the CRP concentration.[4][23]

Sample Preparation:

  • Collect blood in serum or plasma tubes.

  • Separate serum or plasma by centrifugation.

Assay Procedure (Example: Latex Agglutination):

  • A dilution of the serum sample is mixed with a suspension of latex particles coated with anti-CRP antibodies.

  • If CRP is present, it will cause the latex particles to agglutinate (clump together).

  • The degree of agglutination is measured, often by a nephelometer or turbidimeter, and compared to a standard curve to determine the CRP concentration.[4][23]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided.

This compound Production and Inflammatory Signaling

D_Lactic_Acid_Pathway cluster_gut Intestinal Lumen cluster_circulation Systemic Circulation cluster_cell Host Cell (e.g., Synoviocyte) Carbohydrates Malabsorbed Carbohydrates GutBacteria Gut Bacteria (e.g., Lactobacillus) Carbohydrates->GutBacteria Fermentation DLacticAcid_gut This compound GutBacteria->DLacticAcid_gut Production DLacticAcid_blood This compound DLacticAcid_gut->DLacticAcid_blood Absorption MCT1 MCT1 DLacticAcid_blood->MCT1 Uptake PI3K_Akt PI3K/Akt Pathway MCT1->PI3K_Akt MAPK p38/ERK1/2 MAPK Pathway MCT1->MAPK NFkB NF-κB PI3K_Akt->NFkB HIF1a HIF-1α PI3K_Akt->HIF1a MAPK->NFkB MAPK->HIF1a InflammatoryCytokines Inflammatory Cytokines (e.g., IL-6, IL-8) NFkB->InflammatoryCytokines Transcription HIF1a->InflammatoryCytokines Transcription

Caption: this compound production by gut bacteria and its pro-inflammatory signaling cascade in host cells.

Experimental Workflow for Biomarker Comparison in Sepsis Diagnosis

Biomarker_Workflow cluster_assays Biomarker Measurement Patient Patient with Suspected Sepsis BloodSample Blood Sample Collection Patient->BloodSample PlasmaSerum Plasma/Serum Separation BloodSample->PlasmaSerum DLactateAssay This compound (Enzymatic Assay) PlasmaSerum->DLactateAssay LLactateAssay L-Lactic Acid (Enzymatic Assay) PlasmaSerum->LLactateAssay PCTAssay Procalcitonin (Immunoassay) PlasmaSerum->PCTAssay CRPAssay CRP (Immunoassay) PlasmaSerum->CRPAssay DataAnalysis Data Analysis & Comparison DLactateAssay->DataAnalysis LLactateAssay->DataAnalysis PCTAssay->DataAnalysis CRPAssay->DataAnalysis Diagnosis Clinical Diagnosis & Outcome DataAnalysis->Diagnosis

Caption: A typical experimental workflow for the comparative analysis of sepsis biomarkers.

Conclusion

This compound demonstrates significant potential as a specific biomarker for conditions characterized by bacterial overgrowth, such as D-lactic acidosis in short bowel syndrome and certain bacterial infections. Its high specificity, in particular, offers an advantage over more general markers of inflammation like CRP. While L-Lactic acid remains a cornerstone in the assessment of tissue hypoperfusion and sepsis severity, its lack of specificity is a notable limitation. Procalcitonin has established itself as a more specific marker for bacterial infection compared to CRP, aiding in antibiotic stewardship.

The choice of biomarker should be guided by the specific clinical or research question. For investigating conditions directly linked to bacterial metabolism and gut dysbiosis, this compound is a valuable tool. In the broader context of sepsis and systemic inflammation, a panel of biomarkers, including this compound, L-Lactic acid, PCT, and CRP, may provide a more comprehensive and accurate assessment of the patient's condition. Further research involving direct, head-to-head comparisons of these biomarkers in well-defined patient cohorts is warranted to further elucidate their respective roles and optimize their clinical utility.

References

What is the comparative study of D-Lactic acid production from different substrates?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to D-Lactic Acid Production from Diverse Substrates

The burgeoning demand for the biodegradable polymer, polylactic acid (PLA), has intensified the focus on producing its high-purity stereoisomers, L- and this compound. The incorporation of this compound into PLA enhances its thermal and mechanical properties, making its efficient production a key area of research. This guide provides a comparative analysis of this compound production from various substrates, offering researchers, scientists, and drug development professionals a comprehensive overview of current methodologies and their outcomes.

Quantitative Comparison of this compound Production

The selection of substrate and microorganism significantly impacts the final titer, yield, and productivity of this compound. Below is a summary of quantitative data from various studies utilizing different feedstocks.

SubstrateMicroorganismFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Optical Purity (%)Reference
Glucose Escherichia coli W3110 (engineered)Batch630.7-0.8 (carbon basis)1>99.8[1]
Glucose Saccharomyces cerevisiae (engineered)Batch (neutralizing)61.50.612->99.9[2]
Glucose Saccharomyces cerevisiae ASc-d789M (engineered)Fed-batch40.030.81--[3][4]
Lignocellulosic Biomass (Corn Stover) Lactobacillus plantarum (engineered)SSCF27.3-0.75-[5]
Lignocellulosic Biomass (Sugarcane Bagasse) Saccharomyces cerevisiae hybrid2 (engineered)SSF-0.33 (g/g glucan)--[6]
Food Waste Lactobacillus pentosusFed-batch157.00.922.0-[7]
Glycerol Klebsiella pneumoniae (engineered)Fed-batch (microaerobic)142.10.822.96>99.9[8]
Glycerol Escherichia coli (engineered)Fed-batch1200.874.11-[9]
Molasses & Corn Steep Liquor Lactobacillus delbrueckiiFed-batch162-3.37>99.0[10][11]

SSCF: Simultaneous Saccharification and Co-Fermentation; SSF: Simultaneous Saccharification and Fermentation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines common experimental protocols for this compound production and analysis.

General Fermentation Protocol

This protocol provides a general framework for the fermentative production of this compound. Specific parameters will vary depending on the chosen microorganism and substrate.

a. Inoculum Preparation:

  • A single colony of the selected microorganism is used to inoculate a seed culture in a suitable medium (e.g., MRS for Lactobacillus, LB for E. coli, YPD for S. cerevisiae).

  • The seed culture is incubated under optimal conditions (e.g., 37°C, 200 rpm) for a specified period (e.g., 12-24 hours) to reach the desired cell density.[1][12]

b. Fermentation Medium: The fermentation medium typically contains a carbon source (the substrate), a nitrogen source, and various mineral salts.

  • Carbon Source: Glucose, hydrolysates from lignocellulosic biomass or food waste, or glycerol.

  • Nitrogen Source: Yeast extract, peptone, corn steep liquor, or ammonium sulfate.[10]

  • Mineral Salts: Phosphates, sulfates, and trace elements essential for microbial growth.

c. Fermentation Conditions:

  • The fermentation is carried out in a bioreactor with a working volume appropriate for the experiment.

  • The prepared fermentation medium is inoculated with the seed culture (e.g., 5-10% v/v).

  • Temperature: Maintained at the optimal growth temperature for the specific microorganism (e.g., 37°C for E. coli, 30°C for S. cerevisiae, 39°C for Lactobacillus delbrueckii).[10]

  • pH: The pH is a critical parameter and is typically controlled and maintained at a specific level (e.g., 5.5-6.5) by the automated addition of a neutralizing agent.[10]

  • Neutralizing Agent: Calcium carbonate (CaCO₃), sodium hydroxide (NaOH), or calcium hydroxide (Ca(OH)₂).[10]

  • Agitation: The agitation speed is set to ensure proper mixing (e.g., 150-200 rpm).[10]

  • Aeration: Fermentation can be carried out under anaerobic, microaerobic, or aerobic conditions depending on the metabolic requirements of the microorganism.

d. Fed-Batch Strategy: For fed-batch fermentations, a concentrated solution of the carbon source is fed into the bioreactor periodically or continuously to maintain a desired substrate concentration and avoid substrate inhibition.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for determining the efficiency of the production process.

a. High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of lactic acid enantiomers.

  • Sample Preparation: Fermentation broth is centrifuged to remove cells, and the supernatant is filtered through a 0.22 µm syringe filter.

  • Chromatographic System: An HPLC system equipped with a chiral column (e.g., Astec CHIROBIOTIC® R) is used.[13]

  • Mobile Phase: A common mobile phase is an aqueous solution of copper sulfate (CuSO₄).[14]

  • Detection: Detection is typically performed using a UV detector at a specific wavelength (e.g., 254 nm) or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[13][14]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

b. Enzymatic Assay: Enzymatic assays offer a specific and often simpler alternative to HPLC for this compound quantification.

  • Principle: The assay is based on the specific oxidation of this compound by D-lactate dehydrogenase (D-LDH). This reaction reduces nicotinamide adenine dinucleotide (NAD⁺) to NADH, which can be measured spectrophotometrically at 340 nm.[15][16] To drive the reaction to completion, the pyruvate formed is often trapped in a subsequent reaction catalyzed by D-glutamate-pyruvate transaminase (D-GPT).[15][16]

  • Procedure:

    • A reaction mixture containing buffer, NAD⁺, and D-GPT is prepared.

    • The sample is added to the mixture, and the initial absorbance (A1) is measured at 340 nm.

    • D-LDH is added to initiate the reaction.

    • The reaction is incubated until completion (e.g., 5-10 minutes at room temperature or 37°C).

    • The final absorbance (A2) is measured.

    • The change in absorbance (A2 - A1) is proportional to the amount of this compound in the sample.[17]

  • Quantification: The concentration is calculated based on a standard curve prepared with known concentrations of this compound. Commercial kits are available for this assay.[18][19]

Visualizing the Process: Pathways and Workflows

Metabolic Pathway for this compound Production

The fermentative production of this compound primarily involves the conversion of pyruvate, a key intermediate in glycolysis, by the enzyme D-lactate dehydrogenase. In genetically engineered microorganisms, native pathways leading to byproduct formation (e.g., ethanol, acetate, succinate) are often deleted to redirect the carbon flux towards this compound.

This compound Metabolic Pathway Substrate Substrate (e.g., Glucose) Glycolysis Glycolysis Substrate->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate D_Lactic_Acid This compound Pyruvate->D_Lactic_Acid D-Lactate Dehydrogenase Byproducts Byproducts (Ethanol, Acetate, etc.) Pyruvate->Byproducts Endogenous Pathways Experimental Workflow for this compound Production Substrate_Prep Substrate Preparation (e.g., Hydrolysis) Fermentation Fermentation Substrate_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Sampling Sampling Fermentation->Sampling Cell_Separation Cell Separation (Centrifugation) Sampling->Cell_Separation Supernatant_Analysis Supernatant Analysis Cell_Separation->Supernatant_Analysis HPLC HPLC Supernatant_Analysis->HPLC Enzymatic_Assay Enzymatic Assay Supernatant_Analysis->Enzymatic_Assay

References

A Researcher's Guide to D-Lactic Acid Recovery Studies in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying D-Lactic acid in complex biological and food matrices is crucial for various applications, from monitoring bacterial infections to quality control in fermented products. A key aspect of ensuring analytical method accuracy is the recovery study. This guide provides a comparative overview of common methods for determining this compound recovery, complete with experimental protocols and data to support your method selection and validation.

Comparing Analytical Methods for this compound Quantification

The two predominant methods for this compound quantification are enzymatic assays and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages and is suited for different research needs.

Enzymatic assays are widely used due to their high specificity, speed, and suitability for high-throughput analysis.[1][2] These assays typically rely on the enzyme D-lactate dehydrogenase (D-LDH), which specifically oxidizes D-Lactate to pyruvate, leading to the formation of NADH.[3][4] The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.[3][5]

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a chiral column, provides the advantage of simultaneously separating and quantifying both D- and L-Lactic acid isomers.[6][7] This is crucial in applications where the ratio of these enantiomers is of interest. Detection is often achieved through fluorescence derivatization or mass spectrometry (MS), offering high sensitivity and specificity.[6][8]

Here's a comparative summary of these methods:

FeatureEnzymatic AssayHPLC with Chiral Column
Principle Specific enzymatic oxidation of D-Lactate[3]Chromatographic separation of D- and L-Lactate enantiomers[6]
Specificity High for this compound[2]Can resolve both D- and L-Lactic acid[6]
Speed Rapid, with reaction times often around 5-10 minutes[5]Longer run times per sample
Throughput Suitable for manual, microplate, and auto-analyzer formats, allowing for high throughput[1]Generally lower throughput
Instrumentation Spectrophotometer or microplate reader[5]HPLC system with a chiral column and a suitable detector (e.g., fluorescence, MS)[6][7]
Sample Prep Often requires deproteinization and dilution[9]May require derivatization and deproteinization[6]

Experimental Protocols for this compound Recovery Studies

A recovery study is essential to determine the efficiency of the sample preparation and analytical method in extracting the analyte from the matrix. The general workflow involves spiking a known amount of this compound into a blank matrix, processing the spiked sample and an unspiked control, and then calculating the percentage of the added analyte that is detected.

Below are generalized protocols for enzymatic and HPLC-based recovery studies.

General Workflow for a this compound Recovery Study

Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation Matrix Select Blank Matrix Spike Spike with Known This compound Concentration Matrix->Spike Unspiked Prepare Unspiked Control Matrix->Unspiked Extract Perform Sample Extraction/Deproteinization Spike->Extract Unspiked->Extract Analyze_Spiked Analyze Spiked Sample Extract->Analyze_Spiked Analyze_Unspiked Analyze Unspiked Sample Extract->Analyze_Unspiked Calculate Calculate % Recovery Analyze_Spiked->Calculate Analyze_Unspiked->Calculate

Caption: General workflow for a this compound recovery study.

Protocol 1: Enzymatic Assay for this compound Recovery in Biological Fluids (e.g., Plasma, Urine)

This protocol is a composite based on methodologies described for commercially available kits and published research.[9][10]

1. Sample Preparation and Spiking:

  • Obtain blank plasma or urine samples, ensuring they have no detectable endogenous this compound.

  • Prepare a stock solution of this compound of a known concentration.

  • Spike a set of blank matrix aliquots with the this compound stock to achieve a desired final concentration (e.g., within the linear range of the assay). Prepare unspiked control aliquots as well.

2. Deproteinization (for plasma and other protein-rich samples):

  • To each sample (spiked and unspiked), add ice-cold 1 M perchloric acid (PCA) to a final concentration that effectively precipitates proteins.[9]

  • Vortex briefly and incubate on ice for 5-10 minutes.[9]

  • Centrifuge at high speed (e.g., 13,000 x g) for 2-5 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a calculated volume of ice-cold 2 M potassium hydroxide (KOH) to precipitate the perchlorate.[9]

  • Centrifuge again to pellet the potassium perchlorate and collect the supernatant for analysis.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing buffer, D-lactate dehydrogenase, NAD+, and a substrate for a coupled reaction if required by the kit.[3][11]

  • Add a specific volume of the prepared sample (supernatant) to the reaction mixture in a 96-well plate or cuvette.

  • Incubate at room temperature for the time specified in the kit protocol (typically 5-30 minutes).[5][12]

4. Measurement and Calculation:

  • Measure the absorbance at 340 nm.

  • Calculate the this compound concentration in both spiked and unspiked samples using a standard curve.

  • Calculate the percent recovery using the following formula:

Protocol 2: HPLC Method for this compound Recovery in Food Matrices (e.g., Yogurt, Milk)

This protocol is a generalized procedure based on principles of HPLC analysis for organic acids in food.[6][13]

1. Sample Preparation and Spiking:

  • Homogenize a blank sample of the food matrix (e.g., plain yogurt).

  • Spike a known amount of this compound into the homogenized sample. Prepare an unspiked control.

2. Extraction:

  • For dairy products like yogurt and milk, a Carrez clarification is often employed.[5]

    • Weigh the sample and add distilled water.

    • Sequentially add Carrez I solution (potassium ferrocyanide) and Carrez II solution (zinc sulfate), mixing after each addition.[5]

    • Add a sodium hydroxide solution to adjust the pH and bring the volume to a final mark in a volumetric flask.[5]

    • Mix thoroughly and filter the solution to obtain a clear extract.[5]

3. HPLC Analysis:

  • Column: A chiral column (e.g., Astec Chirobiotic™ R) is necessary for separating D- and L-Lactic acid.[7][14]

  • Mobile Phase: The mobile phase composition will depend on the column and may consist of an aqueous buffer with an organic modifier.

  • Derivatization (if using fluorescence detection): A pre-column derivatization step with a fluorescent reagent may be required to enhance sensitivity.[6]

  • Injection and Detection: Inject the filtered extract onto the HPLC system. Detect the this compound peak using a suitable detector.

  • Quantification: Create a standard curve by injecting known concentrations of this compound standards. Determine the concentration in the spiked and unspiked samples from this curve.

4. Calculation:

  • Calculate the percent recovery as described in the enzymatic assay protocol.

Quantitative Data on this compound Recovery

The following tables summarize recovery data from various studies and validation reports for different matrices and analytical methods.

Table 1: Recovery of this compound using Enzymatic Assays

MatrixSpiking LevelMean Recovery (%)Reference
PlasmaNot specified107.4 ± 7.3[10]
UrineNot specified100.1 ± 6.7[10]
MilkEndogenous level + spike90 - 98[13]
YogurtEndogenous level + spike90 - 98[13]
CreamEndogenous level + spike90 - 98[13]
Whole Milk PowderEndogenous level + spike90 - 98[13]
WineEndogenous level + spikeNot specified, but part of a multi-matrix validation[3]
Tomato JuiceEndogenous level + spikeNot specified, but part of a multi-matrix validation[3]

Table 2: Recovery of this compound using HPLC-based Methods

MatrixSpiking LevelMean Recovery (%)Reference
PlasmaNot specified96 - 113[8]
UrineNot specified96 - 113[8]
SerumNot specified90.5 - 101.2 (Intra-day), 89.0 - 100.7 (Inter-day)[6]

Signaling Pathway Involving this compound Production

In mammals, this compound is primarily produced from methylglyoxal via the glyoxalase pathway. Methylglyoxal is a byproduct of glycolysis.[8] Understanding this pathway can be important for interpreting this compound levels in biological samples.

Glyoxalase_Pathway Glycolysis Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal S_D_lactoylglutathione S-D-lactoylglutathione Methylglyoxal->S_D_lactoylglutathione Glutathione Glyoxalase_I Glyoxalase I D_Lactate D-Lactate S_D_lactoylglutathione->D_Lactate H2O Glyoxalase_II Glyoxalase II

Caption: The glyoxalase pathway for this compound production.

Conclusion

Performing a thorough recovery study is a critical step in validating an analytical method for this compound in complex matrices. Both enzymatic assays and HPLC methods can yield reliable results, and the choice between them depends on the specific requirements of the study, such as the need for enantiomeric separation, sample throughput, and available instrumentation. By following established protocols and carefully documenting recovery data, researchers can ensure the accuracy and reliability of their this compound measurements.

References

What is the inter-laboratory comparison of D-Lactic acid measurement methods?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of D-lactic acid is crucial in various fields, from clinical diagnostics to food quality control. This guide provides an objective comparison of common analytical methods for this compound measurement, supported by experimental data and detailed protocols.

Introduction to this compound Measurement

This compound is a stereoisomer of lactic acid that, in mammals, is primarily a product of gut microbial metabolism. Elevated levels of this compound in biological fluids can be indicative of certain metabolic disorders, such as D-lactic acidosis, which can lead to neurological symptoms.[1] Therefore, robust and reliable methods for its specific measurement are essential. The primary methods employed for this compound quantification are enzymatic assays and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This guide will focus on the inter-laboratory comparison of the most widely used enzymatic and HPLC-based methods.

Method Comparison: Enzymatic Assays vs. HPLC

The choice of method for this compound measurement often depends on factors such as sample matrix, required sensitivity, specificity, throughput, and available instrumentation.

Enzymatic assays are based on the specific oxidation of this compound by D-lactate dehydrogenase (D-LDH).[4] This reaction produces a quantifiable signal, typically a change in absorbance or fluorescence, that is proportional to the this compound concentration.[1] These assays are often available in convenient kit formats, making them suitable for routine analysis in many laboratories.[5]

High-Performance Liquid Chromatography (HPLC) methods offer high specificity and the ability to simultaneously measure both D- and L-lactic acid enantiomers.[6] These methods typically involve chiral separation on a specialized column followed by detection, often using mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[3]

The following diagram illustrates the general decision-making process for selecting a suitable this compound measurement method.

Method_Selection start Start: Need to Measure This compound throughput High-Throughput Screening? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity No enzymatic Enzymatic Assay throughput->enzymatic Yes isomers Simultaneous D/L Isomer Analysis? sensitivity->isomers No hplc HPLC / LC-MS/MS sensitivity->hplc Yes isomers->enzymatic No isomers->hplc Yes

Decision tree for selecting a this compound measurement method.

Quantitative Data Comparison

The performance of analytical methods is best assessed through key validation parameters. The following tables summarize reported performance data for representative enzymatic and HPLC-based methods for this compound quantification.

Table 1: Performance Characteristics of Enzymatic this compound Assays
ParameterMethod A (Enzytec™ Liquid this compound)[4][7]Method B (Megazyme this compound Rapid)[8][9]Method C (Sigma-Aldrich D-Lactate Colorimetric Assay)[1]Method D (Creative Diagnostics D-Lactate Assay)[10]
Linear Range 15 - 600 mg/L0.5 - 30 µ g/assay 0.1 - 10 mMNot explicitly stated
Limit of Detection (LOD) 5.4 mg/L0.214 mg/L0.05 mM (colorimetric)Not explicitly stated
Limit of Quantification (LOQ) 15 mg/LNot explicitly statedNot explicitly statedNot explicitly stated
Intra-assay Precision (CV%) 3.5 - 5.7%Not explicitly statedNot explicitly stated2.5% (blood), 3.7% (plasma)
Inter-assay Precision (CV%) Not explicitly statedNot explicitly statedNot explicitly stated2.8% (blood), 4.1% (plasma)
Recovery 108% (in wine)Quantitative recovery expected with internal standardNot explicitly statedNot explicitly stated
Table 2: Performance Characteristics of HPLC-based this compound Assays
ParameterMethod E (Column-switching HPLC with fluorescence)[6]Method F (HPLC-MS/MS with Chiral Column)[3]Method G (HPLC with Chiral Column and UV detection)[11]
Linear Range Not explicitly stated0.5 - 100 µM0.15 - 1.5 g/L
Limit of Detection (LOD) Not explicitly statedNot explicitly stated1.21 µg/L
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated3.67 µg/L
Intra-day Precision (RSD%) 0.3 - 1.2%Not explicitly statedNot explicitly stated
Inter-day Precision (RSD%) 0.4 - 4.8%Not explicitly statedNot explicitly stated
Accuracy/Recovery 90.5 - 101.2% (intra-day), 89.0 - 100.7% (inter-day)High accuracy and precision reportedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for enzymatic and HPLC-based this compound measurements.

Enzymatic Assay Protocol (Example based on a commercial kit)

This protocol provides a general workflow for a colorimetric enzymatic assay. Specific reagent volumes and incubation times may vary between different commercial kits.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis sample_prep Sample Preparation (e.g., deproteinization, dilution) add_sample Add Sample/Standard to Microplate Well sample_prep->add_sample reagent_prep Reagent Preparation (Assay Buffer, Enzyme Mix, Standard Curve) add_reagents Add Reaction Mix (containing D-LDH & NAD+) reagent_prep->add_reagents add_sample->add_reagents incubate Incubate at Specified Temperature and Time add_reagents->incubate read_absorbance Measure Absorbance (e.g., at 340 nm or 450 nm) incubate->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate_conc Calculate this compound Concentration in Samples plot_curve->calculate_conc HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (e.g., filtration, derivatization) injection Inject Sample onto Chiral Column sample_prep->injection mobile_phase_prep Mobile Phase Preparation separation Isocratic or Gradient Elution mobile_phase_prep->separation injection->separation detection Detection (e.g., UV, Fluorescence, MS) separation->detection peak_integration Peak Integration and Quantification detection->peak_integration calibration Calibration Curve and Concentration Calculation peak_integration->calibration

References

D-Lactic Acid Versus L-Lactic Acid: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects of D- and L-lactic acid, revealing key differences in their mechanisms and potency. This guide synthesizes experimental data to inform researchers and drug development professionals on the distinct biological impacts of these stereoisomers.

Lactic acid, a terminal product of glycolysis, exists as two stereoisomers, L-lactic acid and D-lactic acid. While L-lactic acid is the predominant enantiomer produced and utilized in mammalian metabolism, this compound is primarily a metabolite of gut microbiota. Emerging research indicates that these isomers can elicit distinct cytotoxic responses in various cell types, a critical consideration for therapeutic development and toxicological studies. This guide provides a comparative analysis of their cytotoxic profiles, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and L-lactic acid have been evaluated across different cell lines, with notable differences observed in their potency and the concentrations at which they induce cell death.

Cell LineIsomerConcentrationCytotoxicity MetricResultReference
Mesenchymal Stem Cells (rat)D,L-Lactic Acid> 20 mmol/LCell ViabilitySignificant cytotoxicity observed[1]
Mesenchymal Stem Cells (rat)This compound vs. L-Lactic AcidHigh concentrationsCell ViabilityThis compound is more cytotoxic[1]
Human Keratinocytes (HaCaT)Lactic Acid (isomer unspecified)17.5 mMApoptosis InductionInduces apoptosis and cell cycle arrest

Key Finding: Studies on mesenchymal stem cells indicate that this compound exhibits greater cytotoxicity than its L-isomer at high concentrations, with significant cell death for both isomers observed at concentrations exceeding 20 mmol/L.[1] The primary driver of this cytotoxicity has been attributed to the reduction in extracellular pH.[1]

Experimental Protocols

The following section details a standard experimental workflow for assessing the cytotoxicity of D- and L-lactic acid using the MTT assay, a widely adopted colorimetric method.

MTT Assay for Cytotoxicity Assessment

This protocol is designed to quantify the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound and L-Lactic Acid solutions of desired concentrations

  • Target cells (e.g., HeLa, HepG2, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of this compound and L-lactic acid diluted in fresh medium. Include untreated cells as a negative control.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the substance that inhibits 50% of cell viability, can be determined from the dose-response curve.

Signaling Pathways in Lactic Acid-Induced Cytotoxicity

The cytotoxic effects of lactic acid are mediated through various signaling pathways, primarily revolving around apoptosis (programmed cell death). While the exact pathways can be cell-type dependent and are influenced by the extracellular pH, a general overview points to the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptotic Pathway

High concentrations of lactic acid, leading to intracellular acidification, can induce mitochondrial stress. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Intrinsic_Apoptotic_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm High Lactic Acid High Lactic Acid Mito Mitochondrion High Lactic Acid->Mito induces stress Cytochrome c Cytochrome c Mito->Cytochrome c releases Apaf1 Apaf-1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptotic pathway induced by lactic acid.

Experimental Workflow for Cytotoxicity Analysis

The logical flow of a typical experiment to compare the cytotoxicity of D- and L-lactic acid is outlined below. This workflow starts with the preparation of the compounds and cells and ends with data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare D- & L-Lactic Acid Solutions C Treat Cells with Lactic Acid Isomers A->C B Culture and Seed Target Cells B->C D Incubate for Defined Period C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Values G->H I Compare Cytotoxicity H->I

Caption: Workflow for comparing D- and L-lactic acid cytotoxicity.

Conclusion

The available evidence suggests that while both D- and L-lactic acid can be cytotoxic at high concentrations, this compound appears to be the more potent isomer. The primary mechanism of this cytotoxicity is linked to the acidification of the cellular microenvironment, which can trigger apoptotic cell death. Further research is warranted to fully elucidate the specific signaling cascades preferentially activated by each isomer in different cell types, which will be crucial for understanding their distinct physiological and pathological roles. This comparative guide provides a foundational understanding for researchers and clinicians working with these important biological molecules.

References

Safety Operating Guide

Proper Disposal of D-Lactic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper disposal of D-Lactic acid, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound can cause skin irritation and serious eye damage.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile rubber), tightly fitting safety goggles, a face shield, and a lab coat.[1][2][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth.[6][7] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][7] Do not allow the product to enter drains.[1][8][9]

Primary Disposal Method: Professional Waste Disposal

The most recommended and compliant method for disposing of this compound, particularly for large quantities or surplus, non-recyclable solutions, is to use a licensed professional waste disposal service.[1][10][11] This ensures that the waste is managed in accordance with all local, regional, and national environmental regulations.[2][8][12]

  • Containerize: Place the this compound waste in a suitable, properly labeled, and sealed container.

  • Contact: Arrange for collection by a specialized and licensed disposal company.[1][13]

  • Contaminated Materials: Any packaging or materials contaminated with this compound should be treated as the product itself and disposed of accordingly.[1]

Alternative Method: In-Lab Neutralization for Small Quantities

For small quantities of this compound generated in a laboratory setting, neutralization to a neutral pH may be a permissible disposal route, pending local regulations.[4][14] This procedure must be performed with extreme caution due to the exothermic nature of the reaction.

Quantitative Guidelines for Neutralization

The following table summarizes key quantitative parameters for the neutralization of this compound.

ParameterGuidelineNotes
Applicability Small laboratory quantities (e.g., < 25 mL of concentrated acid)Large quantities must be handled by professional disposal services.[5]
Acid Dilution Ratio 1 part acid to 10 parts cold waterCrucial Safety Step: Always add acid to water slowly; never add water to acid.[4]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for a more controlled reaction.[4][6]
Target pH Range 6.0 - 9.0Verify with local wastewater and sewage disposal regulations.[4][5][14]
Post-Neutralization Flush Flush with copious amounts of water (e.g., 20 parts water)For drain disposal of the final neutralized, non-hazardous solution.[4][14]

Experimental Protocol: Neutralization of this compound

This protocol outlines the step-by-step methodology for safely neutralizing small quantities of this compound in the laboratory.

Materials:

  • This compound waste

  • Appropriate PPE (gloves, goggles, face shield, lab coat)

  • Large beaker or container (e.g., polypropylene or borosilicate glass)

  • Stir bar and magnetic stir plate

  • Cold water and ice bath

  • Neutralizing agent: Sodium Bicarbonate (baking soda) or 5-10% Sodium Carbonate solution

  • pH paper or a calibrated pH meter

Procedure:

  • Setup and Safety: Perform the entire procedure in a chemical fume hood.[4] Ensure an eyewash station and safety shower are accessible. Place the large beaker in an ice water bath to manage heat generation.

  • Dilution: For the quantity of this compound to be neutralized, measure 10 times that volume of cold water into the beaker. Begin stirring the water gently.

  • Add Acid to Water: Very slowly, add the this compound to the cold water. This dilution step is critical for dissipating the heat that will be generated during neutralization.[4]

  • Prepare Neutralizing Agent: Prepare a solution of the weak base or have the solid powder ready.

  • Slow Neutralization: While continuously stirring the diluted acid solution, slowly add small increments of the neutralizing agent (e.g., sodium bicarbonate).[4] Be prepared for gas (CO₂) evolution and potential foaming.[4][15] The slow addition is crucial to control the reaction rate and heat.

  • Monitor pH: Periodically and cautiously, check the pH of the solution using pH paper or a pH meter.[4]

  • Achieve Neutral pH: Continue adding the base in small portions until the pH of the solution is stable within the neutral range of 6.0 to 9.0.[4][5][14]

  • Final Disposal: Once neutralization is complete and the solution has cooled to room temperature, it can typically be poured down the sanitary sewer, followed by a large volume of flushing water, in accordance with local regulations.[4][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assess cluster_decision cluster_pro cluster_lab cluster_end start Generate this compound Waste assess Assess Waste - Quantity? - Contaminants? start->assess decision Large Quantity or Contains Hazardous Contaminants? assess->decision pro_disposal Professional Disposal decision->pro_disposal Yes lab_disposal In-Lab Neutralization decision->lab_disposal No (Small, Pure Quantity) pro_steps 1. Package in sealed, labeled container. 2. Contact licensed waste disposal service. pro_disposal->pro_steps end_point Waste Disposed Safely and Compliantly pro_steps->end_point lab_steps 1. Follow detailed neutralization protocol. 2. Wear appropriate PPE. 3. Verify pH is neutral (6.0-9.0). 4. Check local regulations for drain disposal. lab_disposal->lab_steps lab_steps->end_point

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling D-Lactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-Lactic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and build unwavering trust in laboratory practices.

This compound is a corrosive chemical that can cause severe skin and eye damage upon contact, as well as irritation to the respiratory tract.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

The first line of defense when handling this compound is the correct use of PPE. The following table summarizes the required and recommended equipment.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Large-Volume Work
Eye Protection Tightly fitting safety goggles.[3]Face shield worn over safety goggles.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Double-gloving or wearing heavy-duty butyl rubber gloves.[4][5]
Body Protection A lab coat or chemical-resistant apron.[7]Chemical-resistant coveralls.[8]
Footwear Closed-toe shoes.[4]Chemical-resistant boots.[8]
Respiratory Work in a well-ventilated area or under a fume hood.[7]For large spills or poor ventilation, a full-face respirator with acid gas cartridges.[5]

Operational Procedures

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe workflow.

Preparation and Handling:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.[1][2][9][10]

  • Ensure Proper Ventilation: Always handle this compound in a well-ventilated area. A fume hood is strongly recommended, especially when working with larger quantities or heated solutions.[7]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Inspect Containers: Check for any signs of damage or leaks before moving or opening containers.

  • Dispensing: When transferring this compound, do so carefully to avoid splashes. Use appropriate tools such as a pipette or a funnel.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1][10]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected skin with large amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 glasses of water or milk.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan

Prompt and correct action is critical in the event of a this compound spill.

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[7][11] Do not use combustible materials.

  • Neutralize (for large spills): For larger spills, cautiously neutralize the acid with a weak base such as sodium bicarbonate.[7]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[3][11]

  • Decontaminate: Clean the spill area with water.

Waste Disposal:

  • All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.[3][12]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][10] Contact your institution's environmental health and safety department for specific guidance.

This compound Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Inspect Container Inspect Container Don PPE->Inspect Container Dispense Acid Dispense Acid Inspect Container->Dispense Acid Safe to proceed Spill Spill Dispense Acid->Spill Exposure Exposure Dispense Acid->Exposure Dispose as Hazardous Waste Dispose as Hazardous Waste Dispense Acid->Dispose as Hazardous Waste Routine Disposal Contain & Neutralize Contain & Neutralize Spill->Contain & Neutralize First Aid First Aid Exposure->First Aid Collect Waste Collect Waste Contain & Neutralize->Collect Waste Collect Waste->Dispose as Hazardous Waste Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

A flowchart illustrating the key stages and decision points for safely handling this compound.

References

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